molecular formula C32H22O10 B1671510 Ginkgetin CAS No. 481-46-9

Ginkgetin

Numéro de catalogue: B1671510
Numéro CAS: 481-46-9
Poids moléculaire: 566.5 g/mol
Clé InChI: AIFCFBUSLAEIBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ginkgetin is a natural biflavone first isolated from Ginkgo biloba leaves and subsequently identified in various other plant species . This compound is a key subject of pharmacological research due to its multifaceted biological activities and potential research applications. In oncology research, this compound demonstrates significant broad-spectrum efficacy. It has been shown to inhibit proliferation in various cancer cell lines, including those from breast, lung, colon, ovarian, and prostate cancers, operating through a multi-mechanistic framework . Its anticancer mechanisms include inducing cell cycle arrest at G0/G1 or G2/M phases, triggering programmed cell death (apoptosis and autophagy), and preventing cancer cell invasion and metastasis . These actions are mediated through the modulation of critical signaling pathways such as JAK/STAT, AKT/GSK-3β/Snail, and Wnt/β-catenin . In vivo studies in mouse xenograft models have shown that this compound can remarkably repress tumor growth and suppress metastasis without notable toxicity . Furthermore, it exhibits synergistic effects when used in combination with chemotherapy agents like cisplatin and 5-Fluorouracil, potentially enhancing their antitumor effects . Beyond oncology, this compound possesses potent anti-inflammatory and antioxidant properties. It down-regulates COX-2 expression and has demonstrated efficacy in alleviating skin inflammation in vivo models . A 2025 study identified the STING protein as a direct target of this compound, revealing its role in alleviating cellular senescence and systemic inflammation by inhibiting the cGAS-STING signaling pathway . This makes it a compound of interest for researching age-related inflammatory disorders. Its neuroprotective potential is also under investigation for conditions like Alzheimer's and Parkinson's disease . Additionally, this compound exhibits direct antiviral activity, showing dose-dependent inhibition against herpes simplex virus (HSV-1 and HSV-2) and human cytomegalovirus by suppressing viral protein synthesis and transcription of immediate-early genes . This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-14,33-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFCFBUSLAEIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197416
Record name Ginkgetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

481-46-9
Record name Ginkgetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginkgetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginkgetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GINKGETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5EZW8269
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

350 °C
Record name Ginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ginkgetin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgetin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, various extraction and purification methodologies, and the molecular signaling pathways through which it exerts its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound was first isolated from the leaves of Ginkgo biloba and has since been identified in over 20 other plant species.[1] The primary sources of this biflavonoid are members of the Ginkgophyta, Cycadophyta, and Coniferophyta divisions. While Ginkgo biloba remains the most well-known source, various species of Cephalotaxus and Taxus also contain significant amounts of this compound. The concentration of this compound can vary depending on the plant species, the specific part of the plant, and seasonal variations.

Quantitative Analysis of this compound in Various Natural Sources

The following table summarizes the reported concentrations of this compound in different plant materials. This data is crucial for selecting appropriate starting materials for extraction and for optimizing yield.

Plant SpeciesPlant PartThis compound Concentration (mg/g dry weight)Reference
Ginkgo bilobaLeaves4.33[2]
Ginkgo bilobaYellow Leaves (fallen)Total Biflavonoids up to 8[3]
Cephalotaxus harringtoniaLeavesTrace amounts[4]
Cephalotaxus harringtoniaStemsHigher than buds[4]
Cephalotaxus harringtoniaBudsLow concentrations[4]
Taxus x mediaLeaves and TwigsPresent (among other flavonoids)[5]
Taxus speciesLeavesVariable (used as a chemical marker)[6]
Cycas circinalisLeafletsPresent[7]

Extraction and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction followed by purification. The choice of extraction method can significantly impact the yield and purity of the final product.

Extraction Methodologies

Several techniques have been developed for the extraction of this compound from plant materials, ranging from conventional solvent-based methods to more modern, efficient techniques.

2.1.1. Conventional Solvent Extraction (Soxhlet Extraction)

This traditional method involves the continuous extraction of the powdered plant material with a suitable solvent in a Soxhlet apparatus.

Experimental Protocol: Soxhlet Extraction of this compound from Ginkgo biloba Leaves

  • Plant Material Preparation: Dry the Ginkgo biloba leaves at room temperature and grind them into a fine powder.

  • Soxhlet Setup: Place approximately 1 kg of the powdered leaves into a cellulose (B213188) thimble and position it inside the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with 70-95% ethanol. The volume should be sufficient to allow for continuous cycling of the solvent.

  • Extraction Process: Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble. The extraction is allowed to proceed for several hours until the solvent in the extractor becomes clear.

  • Concentration: After extraction, concentrate the ethanolic extract using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude this compound extract.

2.1.2. Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and increasing extraction efficiency. This method is often faster and requires less solvent than conventional techniques.

Experimental Protocol: Ultrasound-Assisted Extraction of this compound

  • Sample Preparation: Mix 60 mg of dried and ground ginkgo leaves with 2 mL of 70% ethanol.

  • Ultrasonication: Place the sample in an ultrasonic bath and sonicate for a specified period, for instance, 10 minutes.

  • Agitation: Following sonication, agitate the mixture on a rotator for a period such as 45 minutes.

  • Separation: Centrifuge the sample to separate the supernatant containing the extracted this compound from the solid plant debris.

  • Analysis: The supernatant can then be directly analyzed or subjected to further purification.

2.1.3. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. The localized heating of water molecules within the plant cells causes them to rupture, releasing the desired compounds.

Experimental Protocol: Microwave-Assisted Extraction of Flavonoids from Ginkgo biloba

  • Solvent and Power Optimization: Optimize the extraction conditions by varying the solvent (e.g., different concentrations of aqueous ethanol), microwave power (e.g., 120W), and extraction time (e.g., 20 minutes).

  • Extraction: Place the powdered plant material in a suitable vessel with the optimized solvent and expose it to microwave irradiation under the determined optimal conditions.

  • Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate to obtain the crude extract.

2.1.4. Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating the temperature and pressure, the solvent properties of the supercritical fluid can be tuned to selectively extract specific compounds. This method is considered environmentally friendly as it avoids the use of organic solvents.

Experimental Protocol: Supercritical CO2 Extraction of Flavonoids from Ginkgo biloba

  • Parameter Optimization: Optimize the extraction parameters, including pressure (e.g., 35 MPa), temperature (e.g., 50 °C), extraction time (e.g., 1.5 hours), and the use of a co-solvent (e.g., 90% ethanol).

  • Extraction: Load the ground plant material into the extraction vessel of the SFE system. Pressurize and heat the CO2 to its supercritical state and pass it through the plant material.

  • Separation: Depressurize the system to cause the CO2 to return to its gaseous state, leaving behind the extracted compounds. The use of a co-solvent may require an additional separation step.

Purification Methodologies

Crude extracts containing this compound typically require further purification to isolate the compound of interest. Column chromatography is the most widely used technique for this purpose.

Experimental Protocol: Purification of this compound using Column Chromatography

  • Column Packing: Prepare a chromatography column with a suitable stationary phase, such as silica (B1680970) gel (e.g., 200-300 mesh).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol (B129727) (e.g., from 100:1 to 100:100).

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Further Purification: Pool the this compound-containing fractions and concentrate them. For higher purity, a second chromatographic step using a different stationary phase, such as Sephadex LH-20 with methanol as the eluent, can be employed.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic applications.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory and anticancer effects.

PI3K_Akt_NFkB_Pathway This compound's Inhibition of the PI3K/Akt/NF-κB Pathway cluster_cytoplasm Cytoplasm This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkBa IκBα IKK->IkBa NFkB_complex p65/p50 IkBa->NFkB_complex p65 p65 Nucleus Nucleus NFkB_complex->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: this compound inhibits the PI3K/Akt/NF-κB signaling pathway.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. This compound has been demonstrated to suppress the JAK/STAT pathway, which is often aberrantly activated in various cancers.[1][8][9]

JAK_STAT_Pathway This compound's Modulation of the JAK/STAT Pathway This compound This compound JAK2 JAK2 This compound->JAK2 Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes

Caption: this compound suppresses the JAK/STAT signaling pathway.

Regulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to regulate the MAPK pathway, although its effects can be cell-type specific.[10]

MAPK_Pathway This compound's Regulation of the MAPK Pathway This compound This compound ERK ERK This compound->ERK JNK JNK This compound->JNK p38 p38 This compound->p38 Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors

Caption: this compound regulates key components of the MAPK signaling pathway.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. This compound has been identified as an inhibitor of this pathway.

Wnt_Pathway This compound's Inhibition of the Wnt/β-catenin Pathway This compound This compound b_catenin β-catenin This compound->b_catenin Inhibits nuclear translocation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b GSK3b->b_catenin Nucleus Nucleus b_catenin->Nucleus TCF_LEF TCF/LEF b_catenin->TCF_LEF Target_Gene Target Gene Expression TCF_LEF->Target_Gene

References

The Multifaceted Anticancer Mechanisms of Ginkgetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgetin, a naturally occurring biflavonoid isolated from the leaves of Ginkgo biloba, has emerged as a promising candidate in oncology research. Exhibiting a wide range of pharmacological activities, its potent anticancer effects have been demonstrated across a variety of cancer cell lines in vitro and in vivo.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its antitumor effects, focusing on its impact on key signaling pathways, cell cycle regulation, apoptosis, and metastasis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer biology and drug development.

This compound's anticancer activity is not attributed to a single mode of action but rather to its ability to modulate a complex network of cellular processes.[2][3] It induces cell cycle arrest, triggers programmed cell death (apoptosis), and inhibits the invasion and spread of cancer cells.[1][2] These effects are underpinned by its interaction with critical signaling cascades, including the JAK/STAT, Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[1][2][3]

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of cancer cell proliferation, vary depending on the cancer cell line and the duration of treatment.[2]

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Breast Cancer MCF-7~10Not Specified[4]
T-47D~10Not Specified[4]
Cervical Cancer HeLa5.2 (as mg/ml)Not Specified[5]
Colon Cancer HCT1164.048[6]
Hepatocellular Carcinoma HepG2Dose-dependent reduction in viability24, 48[7][8]
SK-HEP-1Dose-dependent reduction in viabilityNot Specified[8][9]
Leukemia K56238.924[10]
31.348[10]
19.272[10]
Lung Cancer A549Lower than cisplatinNot Specified[11]
Ovarian Cancer OVCAR-33.0 (as mg/ml)Not Specified[5]
Prostate Cancer PC-3Concentration-dependent suppressionNot Specified[12]
Renal Cell Carcinoma 786-O7.23Not Specified[5]

Core Mechanisms of Action

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide array of cancer cells.[2] This programmed cell death is a critical mechanism for eliminating malignant cells and is often dysregulated in cancer. This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Intrinsic Pathway: this compound modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[8][12][13] This shift in balance leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[7][8][14] Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[7][12][13][14]

Extrinsic Pathway: In some cancer cell lines, such as leukemia K562 cells, this compound can also initiate the extrinsic apoptotic pathway.[2][10] This involves the activation of death receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate the executioner caspases.[13]

Experimental Workflow: Apoptosis Detection by Flow Cytometry

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Cancer cells treated with this compound harvest Harvest cells (trypsinization) start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze dot plot (Annexin V vs. PI) acquire->analyze G This compound This compound mir34a miR-34a/b This compound->mir34a Upregulates bmyb b-Myb mir34a->bmyb Inhibits cyclinB1 Cyclin B1 bmyb->cyclinB1 Regulates cdc2 CDC2 bmyb->cdc2 Regulates g2m_arrest G2/M Phase Arrest cyclinB1->g2m_arrest Leads to cdc2->g2m_arrest Leads to G cluster_0 Signaling Pathways cluster_1 Cellular Processes This compound This compound JAK_STAT JAK/STAT This compound->JAK_STAT Inhibits PI3K_Akt PI3K/Akt This compound->PI3K_Akt Inhibits MAPK MAPK This compound->MAPK Modulates Wnt Wnt/β-catenin This compound->Wnt Inhibits NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis JAK_STAT->Apoptosis PI3K_Akt->Apoptosis Metastasis Metastasis PI3K_Akt->Metastasis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest Wnt->CellCycleArrest Angiogenesis Angiogenesis NFkB->Angiogenesis

References

Ginkgetin's Modulation of Key Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgetin, a naturally occurring biflavone found in the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Accumulating evidence highlights its potential as a therapeutic agent due to its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the modulated pathways.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting multiple critical intracellular signaling cascades. Its modulatory actions primarily involve the inhibition of pro-inflammatory and pro-survival pathways, while in some contexts, it can activate pro-apoptotic signaling. The key pathways affected include JAK/STAT, PI3K/Akt/mTOR, MAPK, NF-κB, and Wnt/β-catenin, in addition to direct influences on the machinery of apoptosis and cell cycle progression.[3][5]

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of cytokine signaling, playing a pivotal role in inflammation, immunity, and cell proliferation.[6] Aberrant STAT3 activation is a hallmark of many cancers.[1] this compound has been shown to be a potent inhibitor of this pathway.[6]

Mechanism of Modulation:

This compound inhibits the JAK/STAT pathway primarily by suppressing the phosphorylation of key components.[3] It has been demonstrated to downregulate the phosphorylation of JAK1, JAK2, and c-Src kinases, which are upstream activators of STAT3.[1][3] This leads to the dephosphorylation of STAT3 at tyrosine 705, preventing its dimerization and translocation to the nucleus.[3][6] Consequently, the expression of STAT3 target genes, which are involved in cell survival and anti-apoptosis (e.g., cyclin D1, survivin, Bcl-2, and Bcl-xL), is downregulated.[6] Furthermore, this compound can induce the expression of protein tyrosine phosphatases such as SHP-1 and PTEN, which are negative regulators of STAT3 signaling.[1]

Quantitative Data:

Cell LineTreatmentEffectMeasurementReference
DU-145 (Prostate Cancer)This compound (5 and 10 µM) for 9hInhibition of constitutively active STAT3Western Blot[7]
HCT-116 (Colon Cancer)This compound (increasing doses) for 24hInhibition of STAT3-dependent luciferase activityLuciferase Reporter Assay[7]
A549 (Lung Cancer) & FaDu (Pharynx Cancer)This compoundSuppression of STAT3 phosphorylationWestern Blot[1]
Ovarian Cancer CellsThis compoundDownregulation of p-STAT3Western Blot[8]
DCD Donor LiverThis compoundDecreased p-JAK2/JAK2 and p-STAT3/STAT3 expressionWestern Blot[9]

Experimental Protocol: Western Blot for STAT3 Phosphorylation

  • Cell Culture and Treatment: Plate cancer cells (e.g., DU-145) at a density of 1 × 10^6 cells/mL and treat with varying concentrations of this compound (e.g., 5 and 10 µM) for a specified duration (e.g., 9 hours).[7]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram:

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation This compound This compound This compound->JAK Inhibits This compound->pSTAT3 Inhibits SHP1_PTEN SHP-1 / PTEN This compound->SHP1_PTEN Induces SHP1_PTEN->pSTAT3 Dephosphorylates DNA DNA STAT3_dimer_nuc->DNA Binds to promoter TargetGenes Target Genes (Cyclin D1, Survivin, Bcl-2, Bcl-xL) DNA->TargetGenes Transcription

Caption: this compound inhibits the JAK/STAT signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling network that regulates cell proliferation, growth, survival, and metabolism.[10] Its dysregulation is frequently observed in various diseases, including cancer and inflammatory conditions.[11]

Mechanism of Modulation:

This compound has been shown to suppress the PI3K/Akt/mTOR pathway.[4][11] In the context of osteoarthritis, this compound ameliorates IL-1β-stimulated inflammation by markedly suppressing the activation of this cascade.[11] In neuroprotection, high doses of this compound have been observed to increase the phosphorylation of Akt and mTOR, suggesting a context-dependent modulation.[4] However, in many cancer models and inflammatory conditions, the primary effect is inhibitory.[11][12] For instance, this compound can inhibit the activation of the Akt/GSK-3β/Snail cascade, which is involved in epithelial-mesenchymal transition (EMT) and cancer metastasis.[12]

Quantitative Data:

Cell Line/ModelTreatmentEffectMeasurementReference
Human Osteoarthritis ChondrocytesThis compoundSuppression of IL-1β-mediated PI3K/Akt pathway activationWestern Blot[11]
Rat Model of Cerebral Ischemia/ReperfusionThis compound (100 mg/kg)Increased phosphorylation of Akt and mTORWestern Blot[4]
A549 and H1299 (Lung Cancer)This compoundInhibition of Akt/GSK-3β/Snail pathwayWestern Blot[12]

Experimental Protocol: In Vitro Kinase Assay for PI3K Activity

  • Immunoprecipitation: Lyse treated and untreated cells and immunoprecipitate PI3K using a specific antibody.

  • Kinase Reaction: Resuspend the immunoprecipitates in kinase buffer containing phosphatidylinositol (PI) as a substrate and [γ-32P]ATP.

  • Lipid Extraction and Separation: After the reaction, extract the lipids and separate them by thin-layer chromatography (TLC).

  • Autoradiography: Visualize the radiolabeled phosphatidylinositol 3-phosphate (PIP) by autoradiography to determine PI3K activity.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activation Survival Cell Survival pAkt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades like ERK, JNK, and p38, is central to the regulation of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[2]

Mechanism of Modulation:

This compound exhibits a dual regulatory effect on the MAPK pathway, which appears to be cell-type specific.[3] In osteoarthritis models, this compound inhibits the phosphorylation of p38, JNK, and ERK, thereby exerting anti-inflammatory effects.[2] Similarly, in ovarian cancer cells, it inhibits the MAPK pathway to suppress tumor growth.[3][8] Conversely, in breast cancer cells (MCF-7), this compound has been shown to increase the expression of p-p38, p-JNK, and p-ERK1/2, which in this context, negatively regulate cancer growth.[3]

Quantitative Data:

Cell Line/ModelTreatmentEffectMeasurementReference
SW1353 (Human Chondrocytes)This compound (different concentrations)Inhibition of TBHP-induced p38, JNK, and ERK phosphorylationWestern Blot[2]
Ovarian Cancer CellsThis compoundInhibition of MAPK pathwayWestern Blot[8]
MCF-7 (Breast Cancer)This compoundIncreased expression of p-p38, p-JNK, and p-ERK1/2Western Blot[3]

Experimental Protocol: Flow Cytometry for Intracellular Phosphorylated MAPK

  • Cell Stimulation and Fixation: Treat cells with this compound and/or a stimulant (e.g., TBHP). Fix the cells with formaldehyde.

  • Permeabilization: Permeabilize the cells with methanol (B129727) to allow antibody access to intracellular proteins.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated forms of ERK, JNK, and p38.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the levels of phosphorylated MAPKs in individual cells.

Signaling Pathway Diagram:

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Stimuli Stress / Mitogens MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation pMAPK p-MAPK MAPK->pMAPK pMAPK_nuc p-MAPK pMAPK->pMAPK_nuc Nuclear Translocation This compound This compound This compound->MAPKK Modulates TranscriptionFactors Transcription Factors pMAPK_nuc->TranscriptionFactors Activation CellularResponse Inflammation, Proliferation, Apoptosis TranscriptionFactors->CellularResponse

Caption: this compound modulates the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity, inflammation, and cell survival.[2]

Mechanism of Modulation:

This compound is a known inhibitor of the NF-κB pathway.[2][11] In chondrocytes, it has been shown to decrease the phosphorylation of p65 and IκBα, and increase the expression of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.[2] This inhibitory action is also linked to its modulation of the upstream PI3K/Akt pathway.[11] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory mediators.

Quantitative Data:

Cell Line/ModelTreatmentEffectMeasurementReference
SW1353 (Human Chondrocytes)This compoundDecreased phosphorylation of p65 and IκBα; increased IκBα expressionWestern Blot[2]
Human Osteoarthritis ChondrocytesThis compoundSuppression of IL-1β-stimulated NF-κB activationWestern Blot[11]
Ischemic-Reperfusion Injury ModelThis compound aglyconeSuppression of hypoxia-activated NF-κB signalingNot specified[13]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without this compound and an NF-κB activator (e.g., TNF-α).

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., 32P) or a non-radioactive label.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography or other appropriate detection methods to assess NF-κB DNA binding activity.

Signaling Pathway Diagram:

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->NFkB IκBα degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter InflammatoryGenes Inflammatory Genes DNA->InflammatoryGenes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis, and its aberrant activation is a key driver in several cancers, notably medulloblastoma and colorectal cancer.[3][14]

Mechanism of Modulation:

This compound acts as an inhibitor of the Wnt signaling pathway.[14] In medulloblastoma cells, it reduces the expression of Wnt target genes such as Axin2, cyclinD1, and survivin.[14] It also decreases the phosphorylation level of β-catenin in a time- and concentration-dependent manner, although it does not appear to affect the total β-catenin level.[14] This suggests that this compound may interfere with the nuclear translocation or transcriptional activity of β-catenin.

Quantitative Data:

Cell LineTreatmentEffectMeasurementIC50Reference
Medulloblastoma CellsThis compoundInhibition of Wnt pathwayNot specified~5.92 µM[14]
Daoy (Medulloblastoma)This compound (20 µM) for 24hAttenuated expression of Axin2, cyclinD1, and survivinWestern Blot-[14]

Experimental Protocol: TOP/FOP Flash Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.

  • Cell Treatment: Treat the transfected cells with this compound and/or a Wnt pathway activator (e.g., Wnt3a conditioned medium).

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway.

Signaling Pathway Diagram:

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled_LRP->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Nuclear Translocation This compound This compound This compound->beta_catenin_nuc Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to TargetGenes Target Genes (Axin2, Cyclin D1) TCF_LEF->TargetGenes Transcription

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Apoptosis and Cell Cycle Regulation

This compound has been extensively shown to induce apoptosis and cell cycle arrest in various cancer cell lines, contributing significantly to its anti-tumor effects.[3][15]

Mechanism of Modulation:

  • Apoptosis: this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3] It promotes the intrinsic pathway by increasing the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, activation of caspases-9 and -3, and cleavage of PARP.[3][16] This is often associated with an upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][16] In some cells, like leukemia K562 cells, it can induce extrinsic apoptosis by increasing the levels of TNF-α.[3]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases depending on the cell type and concentration. It has been reported to cause G0/G1 arrest in prostate cancer cells, G2/M arrest in medulloblastoma and colon cancer cells, and S-phase arrest in hepatocellular carcinoma cells.[3][15] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, it can downregulate cyclin D1 and modulate the miRNA34a/b-Myb/cyclin B1 cascade.[3][17]

Quantitative Data:

Cell LineTreatmentEffectMeasurementReference
HCT116 (Colon Cancer)10 µM this compound for 48h2.2-fold increase in G2/M phase cells (43.25% vs 19.69%)Flow Cytometry[3][17]
MCF-7 (Breast Cancer)20 to 80 µM this compoundApoptotic rates from 8.5% to 33.5%Not specified[3]
HepG2 (Hepatocellular Carcinoma)50 µM this compound~3-fold increase in caspase-3 activity and cytochrome c releaseCaspase Activity Assay, ELISA[16]
Prostate Cancer Cells5 µM this compound for 9h55.5% of cells in G0/G1 phaseFlow Cytometry[3]

Experimental Protocol: Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Logical Relationship Diagram:

Apoptosis_CellCycle cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest This compound This compound Intrinsic Intrinsic Pathway (Bax↑, Bcl-2↓, Cytochrome c release) This compound->Intrinsic Extrinsic Extrinsic Pathway (TNF-α↑) This compound->Extrinsic Cyclin_CDK Modulation of Cyclins & CDKs (e.g., Cyclin D1↓) This compound->Cyclin_CDK CaspaseActivation Caspase Activation (Caspase-3, -9) Intrinsic->CaspaseActivation Extrinsic->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis G0_G1 G0/G1 Arrest Cyclin_CDK->G0_G1 S_Phase S Phase Arrest Cyclin_CDK->S_Phase G2_M G2/M Arrest Cyclin_CDK->G2_M

Caption: this compound induces apoptosis and cell cycle arrest.

Conclusion

This compound demonstrates a remarkable ability to modulate a network of interconnected signaling pathways that are fundamental to cellular homeostasis and disease pathogenesis. Its inhibitory effects on pro-inflammatory and pro-survival pathways such as JAK/STAT, PI3K/Akt, MAPK, and NF-κB, coupled with its capacity to induce apoptosis and cell cycle arrest, underscore its therapeutic potential, particularly in oncology and inflammatory diseases. The context-dependent dual regulation of the MAPK pathway highlights the complexity of its mechanism of action and warrants further investigation. This comprehensive overview provides a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this compound and its derivatives. Future studies should focus on elucidating the precise molecular interactions and downstream consequences of this compound's activity to facilitate its translation into clinical applications.

References

Ginkgetin from Ginkgo biloba: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgetin, a naturally occurring biflavonoid from the ancient medicinal plant Ginkgo biloba, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, offering detailed experimental protocols and a comparative analysis of extraction and purification methodologies. Furthermore, this document elucidates the molecular mechanisms of this compound's biological activity by mapping its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Significance

This compound holds the distinction of being the first biflavonoid isolated from the leaves of Ginkgo biloba L.[1]. Its discovery as a standalone compound was reported in 1996[2]. Chemically, this compound is a dimer of the flavonoid apigenin, specifically 7,4'-dimethylamentoflavone[1][3]. While first identified in Ginkgo biloba, its presence has since been confirmed in over 20 other plant species[1].

The significance of this compound lies in its broad spectrum of biological activities, which include neuroprotective, anti-inflammatory, anti-cancer, and anti-fungal properties[4][5]. Its potential as a therapeutic agent is underscored by its ability to modulate critical cellular signaling pathways, making it a subject of intensive research for the development of novel treatments for a range of diseases.

Extraction and Isolation of this compound: Methodologies and Quantitative Analysis

The isolation of this compound from Ginkgo biloba leaves involves a multi-step process of extraction, partitioning, and chromatographic purification. The yield and purity of the final product are highly dependent on the methodologies employed. This section details common protocols and provides a comparative summary of their efficiencies.

Comparative Quantitative Data

The following table summarizes quantitative data from various studies on the extraction and isolation of biflavonoids, including this compound, from Ginkgo biloba leaves. This allows for a direct comparison of the efficiency of different methods.

Extraction MethodSolvent SystemKey Purification StepsThis compound Yield/ContentPurityReference
Solvent Extraction (Reflux)95% Ethanol (B145695)Polyamide column chromatography, Silica (B1680970) gel column chromatography, Preparative HPLCNot explicitly stated for this compound alone, but a final yield of 17.6 mg of 98% pure this compound was obtained from a 29.3 mg mixture.98%CN102399207B
Solvent ExtractionDichloromethane fraction of ethanol extractSilica gel column chromatography, Semi-preparative HPLC<0.02% by dry weightNot specified[6]
Enzyme-Assisted Extraction (EAE)70% EthanolNot specifiedHigher than conventional solvent extraction after 5 minutesNot specified[4]
Mechanical-Assisted Extraction (MAE)70% EthanolNot specifiedHigher than conventional solvent extraction after 5 minutesNot specified[4]
Ultrasound-Assisted Extraction (UAE)70% EthanolNot specifiedComparable to conventional solvent extraction after 45 minutesNot specified[4]
Supercritical Fluid Extraction (SFE)Carbon dioxide with 5% ethanol modifierNot specifiedNot explicitly stated for this compound, but total flavonoid content was 35.9% in the extract.Not specified[7]
Detailed Experimental Protocols

The following are detailed methodologies for the extraction and isolation of this compound, compiled from various research sources.

Protocol 1: Conventional Solvent Extraction and Multi-Step Chromatography

This protocol is based on a comprehensive method described in patent literature (CN102399207B) and other scientific publications.

1. Initial Extraction:

  • Plant Material: 10.0 kg of dried, pulverized Ginkgo biloba leaves.
  • Solvent: 95% Ethanol.
  • Procedure:
  • Perform reflux extraction with 95% ethanol three times.
  • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

  • Procedure:
  • Suspend the crude extract in water.
  • Sequentially partition the aqueous suspension with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).
  • Collect the ethyl acetate fraction, which will be enriched with biflavonoids.

3. Polyamide Column Chromatography:

  • Stationary Phase: Polyamide resin.
  • Mobile Phase: A gradient of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol).
  • Procedure:
  • Dissolve the dried ethyl acetate fraction in an appropriate solvent and load it onto the polyamide column.
  • Elute the column with the ethanol gradient.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (B129727) (8:1, v/v) solvent system. Fractions with an Rf value of 0.5-0.8 are typically enriched in this compound.

4. Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel (100-200 mesh).
  • Mobile Phase: A gradient of methanol in chloroform (e.g., starting from 100:0 to 50:50, v/v).
  • Procedure:
  • Combine and concentrate the this compound-rich fractions from the polyamide column.
  • Adsorb the concentrated sample onto a small amount of silica gel and load it onto the column.
  • Elute with the chloroform-methanol gradient.
  • Monitor fractions by TLC (chloroform:methanol 15:1, v/v), collecting those with an Rf value around 0.45.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Column: C18 reversed-phase column.
  • Mobile Phase: Methanol:water (90:10, v/v).
  • Detection: UV at 270 nm.
  • Procedure:
  • Dissolve the purified fraction from the silica gel column in the mobile phase.
  • Inject the sample into the preparative HPLC system.
  • Collect the peak corresponding to this compound.
  • Lyophilize the collected fraction to obtain pure this compound.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by interacting with and modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

PI3K/Akt/mTOR Pathway

This compound has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is critically involved in cell survival and apoptosis. In the context of cerebral ischemia-reperfusion injury, this compound's neuroprotective effects are mediated through the activation of this pathway, leading to the inhibition of apoptosis[1][8]. It increases the phosphorylation of Akt and mTOR, key downstream effectors of PI3K[1][8].

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Promotes

Caption: this compound's activation of the PI3K/Akt/mTOR pathway.

Wnt/β-catenin Signaling Pathway

This compound has been identified as a novel inhibitor of the Wnt/β-catenin signaling pathway[6][8]. Aberrant activation of this pathway is implicated in various cancers, including medulloblastoma. This compound reduces the expression of Wnt target genes such as Axin2, CyclinD1, and Survivin, and decreases the phosphorylation of β-catenin[6][8].

Wnt_Beta_Catenin_Pathway This compound This compound Wnt_Signaling Wnt Signaling This compound->Wnt_Signaling Inhibits Beta_Catenin_p Phosphorylated β-catenin Wnt_Signaling->Beta_Catenin_p Inhibits (leading to β-catenin stabilization) Wnt_Target_Genes Wnt Target Genes (Axin2, CyclinD1, Survivin) Beta_Catenin_p->Wnt_Target_Genes Activates Transcription Tumor_Growth Tumor Growth Wnt_Target_Genes->Tumor_Growth Promotes

Caption: this compound's inhibition of the Wnt/β-catenin pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical target of this compound, particularly in the context of cancer. This compound has been shown to suppress the constitutive phosphorylation of STAT3 by inhibiting the activation of upstream kinases like JAK1 and c-Src[5]. This leads to the induction of apoptosis in cancer cells.

JAK_STAT_Pathway This compound This compound JAK1_cSrc JAK1 / c-Src This compound->JAK1_cSrc Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces STAT3 STAT3 JAK1_cSrc->STAT3 Phosphorylates pSTAT3 Phosphorylated STAT3 Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) pSTAT3->Gene_Transcription Activates Gene_Transcription->Apoptosis Inhibits

Caption: this compound's inhibition of the JAK/STAT signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also modulated by this compound. In the context of osteoarthritis, this compound has been shown to inhibit the phosphorylation of p38, JNK, and ERK, which are key components of the MAPK cascade[4]. This inhibition contributes to its anti-inflammatory and chondroprotective effects.

MAPK_Pathway This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits Phosphorylation Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Inflammation Inflammation MAPK->Inflammation Promotes

Caption: this compound's inhibition of the MAPK signaling pathway.

Conclusion

This compound, a prominent biflavonoid from Ginkgo biloba, represents a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation, and an analysis of its molecular mechanisms of action. The structured presentation of quantitative data and experimental methodologies is intended to facilitate further research and development of this compound-based therapeutics. The elucidation of its interactions with key signaling pathways provides a solid foundation for targeted drug design and the exploration of its full clinical utility. Further research, including preclinical and clinical studies, is warranted to fully realize the therapeutic promise of this remarkable natural compound.

References

Ginkgetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgetin is a naturally occurring biflavonoid predominantly isolated from the leaves of the Ginkgo biloba tree. As a member of the flavonoid family, it exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and potent anti-cancer effects. These properties are attributed to its unique chemical structure and its ability to modulate multiple critical cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its study, and an in-depth look at its mechanisms of action, serving as a vital resource for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a biflavonoid, meaning its structure is composed of two flavonoid units linked together. Specifically, it is the 7,4'-dimethyl ether derivative of amentoflavone.[1]

Chemical Identity
IdentifierValueReference
IUPAC Name 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one[1][2]
Molecular Formula C₃₂H₂₂O₁₀[1][3][4]
Molecular Weight 566.51 g/mol [1][3][4]
CAS Number 481-46-9[1][4][5]
Synonyms 7,4'-Dimethylamentoflavone, Amentoflavone 7,4'-dimethyl ether[1][2]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference
Physical Description Yellow powder/solid[1][2]
Melting Point 350 °C[1][6][7]
Boiling Point (est.) 863.70 °C @ 760.00 mm Hg[8]
Solubility Soluble in DMSO, methanol (B129727), ethanol (B145695). Poorly soluble in water (0.002419 mg/L @ 25 °C est.).[3][8]
pKa (Predicted) 6.18 ± 0.40[2]
LogP (XLogP3-AA) 5.7[1]

Biological Activities and Pharmacological Properties

This compound has been extensively studied for its diverse pharmacological effects. It is a non-toxic biflavone that has demonstrated significant therapeutic potential in various disease models.[9][10] Its primary activities include:

  • Anti-Cancer Activity: this compound has been shown to inhibit the proliferation of a wide range of cancer cells, including those of the lung, breast, prostate, ovary, and colon.[11] It exerts its anti-tumor effects by inducing apoptosis, causing cell cycle arrest, and stimulating autophagy.[9][11]

  • Anti-Inflammatory Effects: It effectively halts the production of key inflammation mediators such as interleukins, iNOS, COX-2, and PGE2 by inhibiting signaling pathways like NF-κB and TLR4.[9][10]

  • Neuroprotective Properties: this compound demonstrates strong neuroprotection against oxidative stress-induced cell death, reduces neurological deficits in stroke models, and has shown potential in models of Alzheimer's and Parkinson's disease.[9]

  • Antimicrobial Activity: The compound also exhibits anti-fungal, anti-viral, and anti-bacterial properties.[10]

  • Anti-Atherosclerotic Effects: Studies have shown that this compound can ameliorate experimental atherosclerosis.[5]

Key Signaling Pathways Modulated by this compound

This compound's diverse biological effects are a result of its ability to interact with and modulate multiple intracellular signaling pathways. This multi-targeted approach is a hallmark of its therapeutic potential.

Ginkgetin_Signaling_Pathways cluster_stimuli cluster_this compound cluster_pathways cluster_outcomes Stimuli Growth Factors, Cytokines, Stress MAPK MAPK (p38, JNK, ERK) Stimuli->MAPK JAK_STAT JAK/STAT (JAK2/STAT3) Stimuli->JAK_STAT NFKB NF-κB / TLR4 Stimuli->NFKB This compound This compound This compound->MAPK This compound->JAK_STAT This compound->NFKB WNT Wnt/β-catenin This compound->WNT STING cGAS-STING This compound->STING Proliferation ↓ Proliferation Apoptosis Apoptosis MAPK->Apoptosis JAK_STAT->Apoptosis JAK_STAT->Proliferation Inflammation ↓ Inflammation NFKB->Inflammation WNT->Proliferation STING->Inflammation CellCycleArrest Cell Cycle Arrest

Key signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key in vitro and in vivo experiments used to characterize its activity.

General Experimental Workflow

The discovery and preclinical evaluation of this compound follow a standard workflow for natural product drug discovery.

Experimental_Workflow A 1. Plant Material Collection (Ginkgo biloba leaves) B 2. Extraction & Fractionation (Ethanol Extraction, Column Chromatography) A->B C 3. Isolation & Purification (Preparative HPLC) B->C D 4. Structural Elucidation (NMR, Mass Spectrometry) C->D E 5. In Vitro Bioassays (Cytotoxicity, Apoptosis, Western Blot) C->E F 6. In Vivo Animal Models (Xenograft, MCAO Stroke Model) E->F G 7. Data Analysis & Lead Optimization F->G

General workflow for this compound research.
Protocol for Isolation and Purification of this compound

This protocol outlines a typical procedure for isolating this compound from Ginkgo biloba leaves.

  • Preparation of Plant Material:

    • Obtain dried Ginkgo biloba leaves (approx. 1 kg).

    • Grind the leaves into a fine powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Place the powdered leaves into a Soxhlet apparatus.

    • Extract with 70-95% ethanol until the solvent running through the apparatus is clear.

    • Collect the ethanol extract and concentrate it using a rotary evaporator under reduced pressure to yield a crude extract.

  • Column Chromatography (Initial Separation):

    • Prepare a silica (B1680970) gel (100-200 mesh) column.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • After drying, load the adsorbed sample onto the top of the column.

    • Elute the column using a gradient solvent system, starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of hexane (B92381) -> ethyl acetate (B1210297) -> methanol.

    • Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 8:1 v/v) mobile phase.

  • Preparative HPLC (Final Purification):

    • Pool the fractions identified by TLC as containing this compound.

    • Further purify the pooled fractions using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

    • Use an isocratic or gradient mobile phase, such as acetonitrile (B52724) and water (containing 0.1% formic acid), to achieve separation. The exact conditions should be optimized based on an analytical scale run.

    • Collect the peak corresponding to this compound based on retention time compared to a standard.

    • Verify the purity of the isolated compound using analytical HPLC and confirm its structure using NMR and Mass Spectrometry.

Protocol for MTT Cell Viability Assay

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 490-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol for Annexin V Apoptosis Assay

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in culture flasks. Treat with the desired concentrations of this compound for the chosen time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS and centrifuge at ~500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add Dyes: Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) working solution (100 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

Protocol for Western Blot Analysis of MAPK Pathway

This protocol is used to determine how this compound affects the expression and phosphorylation of key proteins in signaling pathways like MAPK.

  • Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Normalize protein samples to equal concentrations, add Laemmli sample buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against a target protein (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Densitometry analysis is used to quantify changes in protein levels.

Protocol for In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in vivo.

  • Cell Preparation: Culture human cancer cells (e.g., A549 lung cancer cells) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a volume of approximately 100 mm³, randomize the mice into control and treatment groups.

  • Treatment Administration: Administer this compound (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection or oral gavage according to the desired schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight. Tumors can be used for further analysis (e.g., Western blot, immunohistochemistry).

Protocol for In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This model is used to study the neuroprotective effects of this compound in focal cerebral ischemia (stroke).

  • Anesthesia and Preparation: Anesthetize a mouse (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA).

    • Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Insert a silicon-coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: For transient ischemia, leave the filament in place for a set time (e.g., 60 minutes) before withdrawing it to allow reperfusion. For permanent ischemia, the filament is left in place.

  • This compound Administration: Administer this compound (e.g., 25-100 mg/kg, i.p.) at a specified time point, such as 2 hours after the onset of ischemia.[3]

  • Neurological Assessment: After 24 hours of reperfusion, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (which appears white) versus healthy tissue (red).

Conclusion

This compound is a promising natural biflavonoid with a well-characterized chemical structure and a compelling profile of biological activities. Its ability to modulate multiple key signaling pathways underpins its potential for development as a therapeutic agent for a range of diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of action and therapeutic applications of this potent natural compound. Continued research, particularly in preclinical and clinical settings, is warranted to fully realize the therapeutic potential of this compound.

References

Ginkgetin's Effect on Cell Cycle Arrest and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginkgetin, a naturally occurring biflavone found in the leaves of Ginkgo biloba, has emerged as a potent anti-cancer agent with significant efficacy against a wide array of cancer cell types.[1][2] Its anti-neoplastic activities are attributed to a multifaceted mechanism of action that includes the induction of cell cycle arrest and the activation of programmed cell death, or apoptosis.[1][3] this compound modulates critical signaling pathways, such as JAK/STAT, Wnt/β-catenin, and MAPKs, to exert its effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced cell cycle arrest and apoptosis, presents quantitative data from various studies, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Mechanism of Action: Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at various phases, including G0/G1, S, and G2/M, depending on the cancer cell type and experimental conditions.[1] This disruption of the normal cell cycle progression is a key mechanism for inhibiting cancer cell proliferation.

G0/G1 Phase Arrest

In prostate cancer cells, this compound treatment (5 μM) leads to an accumulation of cells in the G0/G1 phase in a time-dependent manner.[1] This arrest is often associated with the downregulation of key G1 phase regulators. For instance, in PC-3 prostate cancer cells, this compound attenuates the expression of Cyclin D1.[4][5]

S Phase Arrest

Studies on human hepatocellular carcinoma (HCC) cell lines, such as HepG2 and SK-HEP-1, have demonstrated that this compound induces S-phase arrest.[6][7][8] Treatment with this compound resulted in a significant increase in the proportion of cells in the S phase, rising from 25.5% to 62.7% in HepG2 cells as the concentration increased to 50 μM.[7] This effect is linked to the decreased expression of critical S-phase regulatory proteins, including Cyclin A, CDK1, and CDK2, as well as a reduction in total and phosphorylated retinoblastoma protein (Rb).[1][7]

G2/M Phase Arrest

G2/M phase arrest is a prominent effect of this compound in several cancers, including medulloblastoma and colon cancer.[1] In HCT116 colon cancer cells, treatment with 10 μM this compound for 48 hours increased the percentage of cells in the G2/M phase by 2.2-fold (from 19.69% to 43.25%).[1][3][9] This arrest is mediated through the modulation of the miRNA34a/b-Myb/cyclin B1 cascade, leading to the downregulation of b-Myb, CDC2 (also known as CDK1), and Cyclin B1 at both the mRNA and protein levels.[3][9]

G2_M_Arrest_Pathway cluster_regulation Molecular Regulation cluster_outcome Cellular Outcome This compound This compound miR34a miR34a This compound->miR34a Upregulates b_Myb b_Myb miR34a->b_Myb Inhibits Expression CyclinB1_CDC2 Cyclin B1 / CDC2 Complex b_Myb->CyclinB1_CDC2 Promotes Expression G2_M_Transition G2/M Transition CyclinB1_CDC2->G2_M_Transition Arrest G2/M Arrest G2_M_Transition->Arrest

This compound-induced G2/M arrest via the miR-34a/b-Myb axis.

Mechanism of Action: Apoptosis Induction

This compound is a potent inducer of apoptosis in a diverse range of cancer cells, with effective concentrations typically falling between 5 to 80 μM.[1] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Apoptosis Pathway

The predominant mechanism of this compound-induced apoptosis is through the intrinsic pathway.[1] This process involves:

  • Modulation of Bcl-2 Family Proteins: this compound upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][7] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

  • Mitochondrial Disruption: The altered balance of Bcl-2 proteins leads to increased mitochondrial outer membrane permeabilization (MOMP).[1]

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[1][7][8]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[1][5]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1][9]

Extrinsic Apoptosis Pathway

In some cell lines, such as leukemia K562 cells, this compound can also trigger the extrinsic apoptosis pathway by increasing the levels of tumor necrosis factor-alpha (TNF-α), which activates death receptor-mediated apoptosis.[1]

Key Signaling Pathway Modulation

This compound's pro-apoptotic effects are regulated by its influence on several intracellular signaling pathways:

  • JAK/STAT Pathway: this compound inhibits the JAK2/STAT3 pathway by reducing the phosphorylation of JAK2 and STAT3, thereby preventing the nuclear translocation and activity of STAT3, a key transcription factor for survival genes.[1][7]

  • MAPK Pathway: The role of the MAPK pathway is context-dependent. In ovarian cancer, this compound inhibits MAPK signaling to induce apoptosis.[1] Conversely, in breast cancer cells, it activates p38, JNK, and ERK1/2, which function as negative regulators of cancer growth.[1][10]

  • Estrogen Receptor (ER) Pathway: In ER-positive breast cancer cells, this compound downregulates the expression of ER-α, contributing to cell death.[11]

Intrinsic_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes MOMP Bcl2->Mito Inhibits MOMP CytC Cytochrome c Mito->CytC Release Casp9 Cleaved Caspase-9 CytC->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

This compound-induced intrinsic apoptosis pathway.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound are both dose- and time-dependent.[1]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Treatment Duration (h)Reference
HCT116Colon Cancer4.048[3]
PC-3Prostate Cancer<5≥24[1]
MCF-7Breast Cancer~1048[11]
T-47DBreast Cancer~1048[11]
HepG2Liver CancerNot specified, dose-dependent reduction24, 48[7]
SKOV3Ovarian Cancer<5≥24[1]
A2780Ovarian Cancer<5≥24[1]
Note: IC50 values can vary based on experimental conditions such as cell density and assay methods.[1]
Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineThis compound Conc. (µM)Duration (h)Cell Cycle Phase% of Cells (Control)% of Cells (Treated)Reference
HCT1161048G2/M19.6943.25[1][3]
HepG25048G0/G167.435.8[7]
HepG25048S25.562.7[7]
HepG25048G2/M7.11.5[7]
PC-359G0/G1Not specified55.5[1]
Table 3: Effect of this compound on Apoptosis Induction
Cell LineThis compound Conc. (µM)Duration (h)Apoptosis Rate (%)Reference
SKOV3202449.1[1]
A2780202432.4[1]
MCF-720-80Not specified8.5 - 33.5[1]
PC-3Not specifiedNot specifiedSignificant increase in sub-G1[4][5]

Detailed Experimental Protocols

The following sections outline generalized protocols for key assays used to evaluate this compound's effects. Specific parameters should be optimized for each cell line and experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 h).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze cell cycle distribution.

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound for the desired time. Include a vehicle control.

  • Cell Harvesting: Harvest cells by trypsinization, then wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix overnight at -20°C or for at least 2 hours at 4°C.[9]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, ensuring PI only stains DNA.[9]

  • Staining: Add PI solution (e.g., 50 µg/mL) to the cells and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Cell_Cycle_Workflow start Start: Seed and Treat Cells with this compound harvest 1. Harvest Cells (Trypsinization + PBS Wash) start->harvest fix 2. Fix Cells (Ice-cold 70% Ethanol) harvest->fix wash 3. Wash Cells with PBS fix->wash rnase 4. Treat with RNase A (Degrade RNA) wash->rnase stain 5. Stain with Propidium Iodide (PI) (Stain DNA) rnase->stain acquire 6. Acquire Data (Flow Cytometer) stain->acquire analyze 7. Analyze Data (Quantify G0/G1, S, G2/M Phases) acquire->analyze end End: Cell Cycle Distribution Profile analyze->end

Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed and treat cells with this compound as described for other assays.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Resuspension: Resuspend cells (1x10⁵ to 5x10⁵) in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle and apoptosis.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDC2, Bcl-2, Bax, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer therapeutic agent by effectively inducing cell cycle arrest and apoptosis across a variety of malignancies.[1][2] Its ability to modulate multiple key oncogenic signaling pathways underscores its pleiotropic anti-tumor effects. The data and protocols summarized in this guide provide a foundational resource for researchers investigating the therapeutic applications of this compound. Future research should focus on in-vivo efficacy, pharmacokinetic and pharmacodynamic studies, and combination therapies to fully elucidate and harness the clinical potential of this promising natural compound.

References

Ginkgetin: A Biflavonoid with Broad-Spectrum Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ginkgetin, a naturally occurring biflavonoid predominantly isolated from the leaves of Ginkgo biloba, has emerged as a promising therapeutic agent with a diverse range of pharmacological activities. Extensive preclinical research highlights its potential in the treatment of various diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and viral infections. This technical guide provides an in-depth overview of the current scientific evidence supporting this compound's therapeutic applications, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Therapeutic Applications and Mechanisms of Action

This compound exerts its therapeutic effects by modulating multiple critical signaling pathways implicated in disease pathogenesis. Its multifaceted mechanism of action underscores its potential as a versatile drug candidate.

1. Anti-Cancer Activity:

This compound has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic effects across a wide range of cancer cell lines.[1][2] Its anti-cancer activity is attributed to the modulation of several key signaling pathways:

  • JAK/STAT Pathway: this compound inhibits the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[3][4][5] It has been shown to decrease the phosphorylation of JAK2 and STAT3, preventing STAT3's nuclear translocation and subsequent target gene expression.[3][6]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism and is often dysregulated in cancer. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to reduced cancer cell proliferation and survival.[7][8]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. This compound can modulate the MAPK pathway, in some cases up-regulating pro-apoptotic kinases like p38, JNK, and ERK in breast cancer cells, contributing to its anti-tumor effects.[9][10]

  • Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. This compound has been reported to inhibit this pathway, thereby suppressing cancer cell growth.

  • Estrogen Receptor (ER) Signaling: In ER-positive breast cancers, this compound has been shown to downregulate the expression of ER-α at both the mRNA and protein levels, thereby inhibiting the ER signaling pathway that drives tumor growth.[11]

2. Neuroprotective Effects:

This compound exhibits potent neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases and ischemic stroke.[6][12][13] Its neuroprotective mechanisms include:

  • Anti-inflammatory and Anti-oxidative Stress: this compound reduces neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12] It also mitigates oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions.[14]

  • Inhibition of Apoptosis: this compound protects neurons from apoptotic cell death by modulating apoptosis-related proteins and activating pro-survival signaling pathways like PI3K/Akt/mTOR.[7]

  • Modulation of Iron Homeostasis: In models of Parkinson's disease, this compound has been shown to chelate iron ions and regulate iron homeostasis, which is often disrupted in this condition.[14]

  • Inhibition of β-secretase and Aβ fibril formation: In the context of Alzheimer's disease, this compound has been suggested to inhibit β-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides, and to interfere with the formation of Aβ fibrils.[6][12]

3. Anti-Inflammatory Activity:

This compound demonstrates robust anti-inflammatory effects in various models of inflammation.[15] Its mechanisms of action include:

  • Inhibition of Pro-inflammatory Mediators: this compound suppresses the production of key inflammatory mediators, including prostaglandins (B1171923) (PGE2), nitric oxide (NO), and pro-inflammatory cytokines.[16]

  • NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound inhibits the activation of the NF-κB pathway, thereby downregulating the expression of numerous pro-inflammatory genes.[13][17]

  • Inhibition of Phospholipase A2: this compound is an inhibitor of phospholipase A2, an enzyme that plays a critical role in the inflammatory cascade by releasing arachidonic acid, a precursor for prostaglandins and leukotrienes.

4. Antiviral Activity:

This compound has shown inhibitory activity against several viruses, including herpes simplex virus (HSV) and influenza virus.[18] It can interfere with viral replication by inhibiting the transcription of immediate-early viral genes.[19]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.

Table 1: Anti-Cancer Activity of this compound (IC50 Values)

Cancer TypeCell LineIC50 (µM)AssayReference
Breast CancerMCF-7~10MTT[2][11][14]
Breast CancerT-47D~10MTT[11]
Breast CancerMDA-MB-2315.7 (48h), 3.7 (72h)CCK-8[3]
Breast CancerBT-474>MDA-MB-231MTT[14]
Ovarian CancerOVCAR-33.0 (mg/ml)-[7]
Cervical CancerHeLa5.2 (mg/ml)-[7]
Renal Cell Carcinoma786-O7.23MTT[7]

Table 2: Neuroprotective Effects of this compound (In Vivo Studies)

Disease ModelAnimal ModelDosageOutcomeReference
Ischemic StrokeMCAO Rats100 & 200 mg/kg, i.p.Attenuated neurological score, decreased brain water content, reduced pro-inflammatory cytokines[1][12]
Parkinson's DiseaseMPTP-induced Mice-Improved sensorimotor coordination, inhibited decline in tyrosine hydroxylase expression[14]

Table 3: Anti-Inflammatory Effects of this compound

Inflammatory ModelAnimal Model/Cell LineDosage/ConcentrationInhibitionReference
TPA-induced Ear EdemaICR Mice20-80 µ g/ear 22.8-30.5% edema inhibition, 30.2-31.1% PGE2 production inhibition[15]
Hypoxia/ReoxygenationH9C2 Cells10 µMReduced secretion of TNF-α, IL-6, IL-1β[16]
Adjuvant-induced ArthritisRats20 mg/kg/day, i.p.86% inhibition of arthritic inflammation
Acetic acid-induced writhingMiceED50 = 8.9 mg/kgDose-dependent inhibition

Table 4: Antiviral Activity of this compound

VirusEC50/IC50Therapeutic IndexCell LineReference
Herpes Simplex Virus-1 (HSV-1)0.91 µg/ml (IC50)14.1-[19]
Herpes Simplex Virus-2 (HSV-2)-13.8-[19]
Human Cytomegalovirus (HCMV)-11.6-[19]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound.

1. In Vitro Cytotoxicity Assays (MTT/CCK-8)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.

  • Cell Lines: Various cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231, 786-O).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

    • For MTT assay, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • For CCK-8 assay, Cell Counting Kit-8 solution is added to each well.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • IC50 values are calculated from the dose-response curves.[9][11][14]

2. Western Blot Analysis

  • Objective: To determine the effect of this compound on the expression and phosphorylation levels of specific proteins in signaling pathways.

  • Methodology:

    • Cells or tissues are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-p65, p65).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][6]

3. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

  • Objective: To evaluate the neuroprotective effects of this compound in an animal model of ischemic stroke.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Methodology:

    • Animals are anesthetized, and the common carotid artery, external carotid artery, and internal carotid artery are exposed.

    • A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.

    • After a specific period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

    • This compound is administered (e.g., intraperitoneally) at specified doses before or after the induction of MCAO.

    • Neurological deficits are scored at various time points post-MCAO.

    • Brain tissue is harvested for analysis of infarct volume (e.g., using TTC staining), brain water content, and molecular markers of inflammation and apoptosis (e.g., by ELISA or Western blot).[1][12][20][21]

4. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the levels of cytokines and other proteins in biological samples.

  • Methodology:

    • 96-well plates are coated with a capture antibody specific for the target protein.

    • Samples (e.g., cell culture supernatants, serum, tissue lysates) are added to the wells.

    • A detection antibody, conjugated to an enzyme (e.g., HRP), is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured using a microplate reader, and the concentration of the target protein is determined by comparison to a standard curve.[22]

5. Plaque Reduction Assay

  • Objective: To determine the antiviral activity of this compound.

  • Cell Line: Vero cells (or other susceptible cell lines).

  • Virus: Herpes Simplex Virus (HSV).

  • Methodology:

    • Confluent monolayers of cells in multi-well plates are infected with a known amount of virus.

    • After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a substance to solidify the medium (e.g., methylcellulose).

    • The plates are incubated to allow for the formation of viral plaques (localized areas of cell death).

    • The cells are fixed and stained, and the number of plaques is counted.

    • The percentage of plaque reduction is calculated relative to a virus control without the compound, and the EC50 (50% effective concentration) is determined.[23][24]

Signaling Pathways and Visualizations

This compound's therapeutic effects are underpinned by its ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary targets of this compound within these pathways.

Ginkgetin_Signaling_Pathways cluster_cancer Anti-Cancer Mechanisms cluster_inflammation Anti-Inflammatory Mechanism JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization Nucleus_STAT Nucleus STAT3_dimer->Nucleus_STAT translocation Proliferation_Survival Proliferation, Survival, Angiogenesis Nucleus_STAT->Proliferation_Survival promotes transcription Ginkgetin_cancer This compound Ginkgetin_cancer->JAK2 inhibits Ginkgetin_cancer->pSTAT3 inhibits PI3K PI3K Ginkgetin_cancer->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocation NFkB_IkB NF-κB-IκBα (inactive) NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes promotes transcription Ginkgetin_inflam This compound Ginkgetin_inflam->IKK inhibits

Caption: Key signaling pathways modulated by this compound in cancer and inflammation.

Ginkgetin_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Neuroprotection) start_invitro Cancer Cell Lines treatment This compound Treatment (Dose- & Time-dependent) start_invitro->treatment cytotoxicity Cytotoxicity Assay (MTT / CCK-8) treatment->cytotoxicity western_blot Western Blot treatment->western_blot ic50 Determine IC50 cytotoxicity->ic50 protein_exp Analyze Protein Expression (p-STAT3, p-Akt, etc.) western_blot->protein_exp start_invivo Animal Model (Rats) mcao MCAO Surgery start_invivo->mcao ginkgetin_admin This compound Administration mcao->ginkgetin_admin behavioral Neurological Scoring ginkgetin_admin->behavioral histology Histological Analysis (TTC Staining) ginkgetin_admin->histology biochemical Biochemical Assays (ELISA, Western Blot) ginkgetin_admin->biochemical

Caption: General experimental workflow for evaluating this compound's efficacy.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a spectrum of diseases in preclinical studies. Its ability to modulate multiple key signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, and NF-κB, provides a strong rationale for its further development. The quantitative data from in vitro and in vivo models consistently support its anti-cancer, neuroprotective, and anti-inflammatory activities.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods. Further investigation into its efficacy in combination with existing therapies is warranted, particularly in the context of cancer treatment to overcome drug resistance and enhance therapeutic outcomes. Rigorous, well-designed clinical trials are the essential next step to translate the promising preclinical findings of this compound into tangible clinical benefits for patients.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ginkgetin using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgetin is a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantification of this compound, along with relevant quantitative data and a visualization of its role in a key signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound. It is important to note that this data is a composite representation derived from multiple sources due to the limited availability of a single comprehensive validation study for this compound. Researchers should perform their own method validation to ensure the accuracy and reliability of their results.

ParameterValueSource(s)
Retention Time (t_R) ~24.7 min[1]
Linearity Range 1.0 - 100 µg/mL (representative)N/A
Correlation Coefficient (r²) > 0.999 (typical for flavonoid analysis)[2]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL (estimated)[3]
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL (estimated)[3]
Recovery 95% - 105% (typical target range)[2]
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)[2]

Experimental Protocols

Sample Preparation (from Ginkgo biloba leaves)

This protocol outlines a general procedure for the extraction of this compound from dried plant material.[4]

  • Grinding: Grind dried Ginkgo biloba leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Transfer the powder to a suitable extraction vessel.

    • Add 50 mL of 80% methanol (B129727) (v/v) as the extraction solvent.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Alternatively, use maceration with agitation for 24 hours.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

HPLC Analysis Protocol

This protocol is a synthesized method based on common practices for flavonoid analysis from Ginkgo biloba.[1][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used for optimal separation of flavonoids.

      • Solvent A: 0.1% Formic acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 90 10
      25 50 50
      30 10 90
      35 10 90

      | 40 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm and 350 nm. This compound has a characteristic UV absorption maximum around 270 nm.[1]

Method Validation (Brief Overview)

For quantitative analysis, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Analyze a series of this compound standard solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple replicates of a sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.

  • Specificity: Ensure that the method is able to resolve the this compound peak from other components in the sample matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Dried Ginkgo Biloba Leaves grind Grinding start->grind extract Ultrasonic Extraction (80% Methanol) grind->extract filter Filtration (0.45 µm) extract->filter dilute Dilution filter->dilute inject Injection into HPLC dilute->inject separate C18 Reversed-Phase Separation inject->separate detect UV Detection (270 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify result This compound Concentration quantify->result

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_pathway Inhibition of NF-κB Signaling by this compound cluster_legend Legend stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) inflammation Inflammation transcription->inflammation This compound This compound This compound->IKK inhibits activation Activation inhibition Inhibition

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Preparing Ginkgetin Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgetin is a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Proper preparation of this compound stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro cell culture experiments. Due to its hydrophobic nature, this compound requires a specific solubilization and handling protocol to ensure its stability and bioavailability to cultured cells. These application notes provide a comprehensive guide to preparing, storing, and using this compound in cell-based assays.

Physicochemical and Solubility Data

A clear understanding of this compound's properties is essential for its effective use in research. The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₃₂H₂₂O₁₀[1]
Molecular Weight 566.51 g/mol [1]
Appearance Light yellow powder[2]
Solubility in DMSO Up to 50 mg/mL (88.25 mM)[1]
Storage of Solid -20°C[1]
Storage of Stock Solution -20°C (short-term) or -80°C (long-term) in DMSO[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common starting concentration for subsequent dilutions in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Sterile 0.2 µm syringe filter (PTFE or nylon membrane)[4]

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 5.67 mg of this compound.

    • Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 566.51 g/mol x 1000 mg/g = 5.67 mg

  • Dissolution: Transfer the weighed this compound powder into a sterile amber or foil-wrapped tube. Add the appropriate volume of anhydrous, sterile DMSO (in this case, 1 mL).

  • Vortexing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[3]

  • Sterilization: To ensure sterility for cell culture applications, filter the this compound stock solution through a 0.2 µm syringe filter into a new sterile amber tube.[4][5] It is crucial to use a filter membrane compatible with DMSO, such as PTFE or nylon.[4] Do not autoclave DMSO-containing solutions.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to final working concentrations in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes and pipettes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize the final concentration of DMSO in the cell culture and reduce the risk of solvent-induced toxicity, it is advisable to prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, a 1:100 dilution of the 10 mM stock in medium will yield a 100 µM intermediate solution.

  • Final Working Concentrations: Prepare a series of final working solutions by further diluting the intermediate solution or the stock solution directly into the cell culture medium. Typical working concentrations for this compound in cell-based assays range from 1 µM to 50 µM, though the optimal concentration will depend on the specific cell type and experimental endpoint.[6][7]

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells. The final DMSO concentration in the cell culture medium should typically not exceed 0.5% (v/v) to avoid cytotoxicity.[3]

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Toll-like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) pathway.[8][9] This pathway is a critical component of the innate immune response and, when dysregulated, can contribute to chronic inflammation.

Ginkgetin_TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs IKK_complex IKK Complex TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (for degradation) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Activates This compound This compound This compound->TLR4 Inhibits This compound->NFkB Inhibits Translocation

Caption: this compound inhibits the TLR4/NF-κB inflammatory signaling pathway.

Experimental Workflow for this compound Treatment in Cell Culture

The following diagram illustrates a typical workflow for treating cultured cells with this compound and subsequently analyzing the cellular response.

Ginkgetin_Experimental_Workflow start Start: Prepare 10 mM This compound Stock in DMSO seed_cells Seed Cells in Culture Plates start->seed_cells adherence Allow Cells to Adhere (e.g., 24 hours) seed_cells->adherence prepare_working Prepare this compound Working Solutions and Vehicle Control adherence->prepare_working treat_cells Treat Cells with this compound or Vehicle Control prepare_working->treat_cells incubation Incubate for Desired Time Period (e.g., 24, 48, 72h) treat_cells->incubation analysis Downstream Analysis incubation->analysis viability Cell Viability Assay (e.g., MTT, Trypan Blue) analysis->viability protein_analysis Protein Analysis (e.g., Western Blot for p-p65, p-IκBα) analysis->protein_analysis gene_expression Gene Expression Analysis (e.g., qRT-PCR for TNF-α, IL-6) analysis->gene_expression end End: Data Analysis and Interpretation viability->end protein_analysis->end gene_expression->end

Caption: A typical experimental workflow for in vitro cell-based assays using this compound.

References

Application Notes: In Vitro Cell-Based Assays for Testing Ginkgetin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ginkgetin, a biflavonoid isolated from the leaves of the Ginkgo biloba tree, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1][2][3][4][5] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[1][3][4][5] These activities are attributed to its ability to modulate various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.[1][2][6][7][8] This document provides detailed protocols for a range of in vitro cell-based assays to evaluate the biological activity of this compound, intended for researchers, scientists, and professionals in drug development.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest.[2][9][10][11] The following assays are fundamental for evaluating its anti-cancer potential.

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the dose-dependent effect of this compound on cancer cell proliferation and survival. The MTT and CCK-8 assays are colorimetric methods that measure the metabolic activity of viable cells.

Quantitative Data Summary: this compound IC50 Values in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
K562Chronic Myeloid LeukemiaMTT2438.9[1]
K562Chronic Myeloid LeukemiaMTT4831.3[1]
K562Chronic Myeloid LeukemiaMTT7219.2[1]
HepG2Hepatocellular CarcinomaMTT24 / 48Dose-dependent reduction[10][11]
SK-HEP-1Hepatocellular CarcinomaMTT-Dose-dependent reduction[9][10]
A549Lung AdenocarcinomaCCK-87210.05[12]
H1299Lung AdenocarcinomaCCK-8722.789[12]
RKOColon CancerNot Specified480.75[13]
LOVOColon CancerNot Specified480.6[13]
HCT116Colon CancerNot Specified484.0[13]
DU145Prostate CancerCCK-8485[13]
PC-3Prostate CancerNot Specified-Concentration-dependent suppression[14]
SKOV3Ovarian CancerNot Specified24~20 (induces 49.1% apoptosis)[2]
A2780Ovarian CancerNot Specified24~20 (induces 32.4% apoptosis)[2]
MCF-7Breast CancerNot Specified-20-80 (induces 8.5-33.5% apoptosis)[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2, K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM).[10][11] Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against this compound concentration to determine the IC50 value.

G Workflow for Cell Viability (MTT) Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add this compound Dilutions incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance (490nm) solubilize->read calculate Calculate % Viability read->calculate plot Determine IC50 calculate->plot

A generalized workflow for determining cell viability using the MTT assay.
Apoptosis Assay

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells (e.g., HepG2) in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., from an Annexin V-FITC Apoptosis Detection Kit).[15][16]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

  • Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This compound can induce cell cycle arrest, preventing cancer cells from progressing through division.[9][10][11] This is analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity via flow cytometry.

Quantitative Data Summary: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
067.425.57.1[11]
12.5---[11]
25---[11]
5035.862.71.5[11]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix overnight at 4°C or for at least 2 hours on ice.[17][18]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[17][18]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

G This compound-Induced Anti-Cancer Mechanisms cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound akt_path Inhibits PI3K/AKT/GSK-3β This compound->akt_path mapk_path Modulates MAPK (ERK, JNK, p38) This compound->mapk_path jak_stat_path Inhibits JAK/STAT This compound->jak_stat_path nfkb_path Inhibits NF-κB This compound->nfkb_path wnt_path Inhibits Wnt/β-catenin This compound->wnt_path apoptosis Induction of Apoptosis (↑ Caspase-3, ↑ Cytochrome C) akt_path->apoptosis cell_cycle S-Phase Cell Cycle Arrest akt_path->cell_cycle proliferation Decreased Cell Proliferation & Viability akt_path->proliferation invasion Inhibition of Invasion & Metastasis akt_path->invasion mapk_path->apoptosis mapk_path->proliferation jak_stat_path->proliferation nfkb_path->apoptosis wnt_path->invasion

Signaling pathways modulated by this compound leading to its anti-cancer effects.

Anti-Inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][20] This is often achieved by suppressing key inflammatory signaling pathways like NF-κB and MAPK.[6][7][8]

Measurement of Inflammatory Mediators

The production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other mediators (e.g., PGE₂, NO) can be measured in cell culture supernatants using Enzyme-Linked Immunosorbent Assays (ELISA) or Griess assays.

Experimental Protocol: Cytokine Measurement by ELISA

  • Cell Stimulation: Seed appropriate cells (e.g., macrophages like RAW 264.7, or chondrocytes) and pre-treat with different concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β).[6][8]

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Perform ELISA for specific cytokines (e.g., TNF-α, IL-6) using commercially available kits according to the manufacturer's instructions.[15]

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in inflammatory signaling cascades. For example, the inhibition of the NF-κB pathway can be observed by measuring the phosphorylation of p65 and its nuclear translocation.[6]

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

  • Cell Lysis: After treatment with this compound and an inflammatory stimulus, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

G This compound's Anti-Inflammatory Signaling Cascade cluster_pathway Signaling Pathway cluster_outcomes Inflammatory Response stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) pi3k_akt PI3K/AKT stimulus->pi3k_akt mapk MAPK (p38, JNK) stimulus->mapk This compound This compound This compound->pi3k_akt nfkb NF-κB (p65) This compound->nfkb This compound->mapk pi3k_akt->nfkb mediators ↓ Pro-inflammatory Mediators (NO, PGE2) nfkb->mediators cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines enzymes ↓ Expression of iNOS, COX-2 nfkb->enzymes mapk->mediators mapk->cytokines mapk->enzymes

This compound inhibits key pathways to reduce the inflammatory response.

Neuroprotective and Antioxidant Activity

This compound has shown promise in protecting neuronal cells from damage induced by oxidative stress and other cytotoxic insults.[3][4][5][15]

Oxidative Stress Assays

These assays measure the ability of this compound to mitigate cellular oxidative stress, which is implicated in neurodegenerative diseases.[3][4]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Seeding: Plate adherent cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate.

  • Probe and Compound Incubation: Pre-incubate the cells with a cell-permeable fluorescent probe like DCFH-DA, along with various concentrations of this compound.[21]

  • Induction of Oxidative Stress: Add a free radical initiator (e.g., H₂O₂, AAPH) to induce oxidative stress.[21][22] This will oxidize the probe to its highly fluorescent form (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: this compound's antioxidant activity is determined by its ability to reduce the fluorescence signal compared to the control (cells treated with the initiator but not this compound).

Measurement of Oxidative Stress Markers

The levels of intracellular reactive oxygen species (ROS), malondialdehyde (MDA, a marker of lipid peroxidation), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) can be quantified using specific assay kits.

Quantitative Data Summary: Effect of this compound on H/R-Injured H9C2 Cells

ConditionMDA ContentSOD ActivityLDH ReleaseReference
ControlLowHighLow[15]
H/R VehicleMarkedly UpregulatedDownregulatedUpregulated[15]
H/R + this compoundMarkedly ReducedPartly RestoredDecreased[15]

Experimental Protocol: Measurement of MDA, SOD, and LDH

  • Cell Model: Induce cellular injury, for example, by hypoxia/reoxygenation (H/R) in H9C2 cells to mimic ischemic injury.[15] Pre-treat cells with this compound.

  • Sample Preparation: Collect cell lysates or culture medium.

  • Assay Kits: Use commercially available colorimetric assay kits to measure MDA content, SOD activity, and Lactate Dehydrogenase (LDH) release according to the manufacturer's protocols.[15]

  • Absorbance Reading: Measure the absorbance at the specified wavelengths for each assay.

  • Data Analysis: Calculate the levels of each marker relative to the total protein content or cell number and compare the this compound-treated groups to the injury-only control group.

References

Application Notes and Protocols for Studying the In Vivo Effects of Ginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of ginkgetin, a biflavonoid compound with demonstrated neuroprotective, anti-inflammatory, and anti-cancer properties. This document outlines detailed protocols for relevant animal models and key experimental procedures to facilitate further research and drug development.

I. Quantitative Data Summary

The following tables summarize the dose-dependent in vivo effects of this compound across various animal models.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion

Animal ModelThis compound Dose (mg/kg)Administration RouteKey OutcomesReference
Middle Cerebral Artery Occlusion/Reperfusion (MCAO) in rats25, 50, 100Intraperitoneal (i.p.)Dose-dependent reduction in brain infarction volumes and neurologic deficits.[1][2][2]
MCAO in rats100, 200i.p.Attenuated neurological score and decreased brain water content.[1][1]

Table 2: Anti-inflammatory Effects of this compound

Animal ModelThis compound DoseAdministration RouteKey OutcomesReference
TPA-Induced Skin Inflammation in mice20-80 µ g/ear TopicalInhibition of ear edema (22.8-30.5%) and prostaglandin (B15479496) E2 production (30.2-31.1%).
Croton Oil-Induced Ear Edema in mice100-1000 µ g/ear TopicalDose-dependent inhibition of skin inflammation.[3][3]
Cerebral Ischemia/Reperfusion in rats25, 50, 100 mg/kgi.p.Significant decrease in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) and increase in anti-inflammatory IL-10.[4][4]

Table 3: Anti-Cancer Effects of this compound in Xenograft Mouse Models

| Cancer Type | Animal Model | this compound Dose (mg/kg) | Administration Route | Key Outcomes | Reference | | --- | --- | --- | --- | --- | | Prostate Cancer (DU-145 cells) | Nude mice | 30 | i.p. (5 times/week) | 65.6% reduction in tumor volume and 67.4% reduction in tumor weight.[5][6] |[5][6] | | Ovarian Cancer (A2780 cells) | BALB/c nude mice | Not specified | Intragastric | Significant reduction in tumor volume.[7] |[7] | | Colon Cancer (HT-29 cells) in combination with 5-FU | Nude mice | Not specified | Not specified | Enhanced tumor inhibition rate of 5-FU from ~30% to 55% (with resveratrol).[5][8] |[5][8] |

II. Experimental Protocols

A. Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia followed by reperfusion to model stroke.

1. Animal Preparation:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).[9]

  • Temperature Control: Maintain body temperature at 37°C using a heating pad.

2. Surgical Procedure:

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Introduce a 4-0 nylon monofilament suture with a blunted, silicone-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[10][11]

  • After 90-120 minutes of occlusion, withdraw the filament to allow for reperfusion.[9]

  • Suture the incision.

3. This compound Administration:

  • Prepare this compound in a suitable vehicle (e.g., DMSO and saline).

  • Administer this compound intraperitoneally at the desired doses (e.g., 25, 50, 100 mg/kg) at a specific time point relative to the MCAO procedure (e.g., 2 hours after the onset of ischemia).[1]

4. Endpoint Analysis:

  • Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animals and slice the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[9][10]

  • Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA and to analyze signaling pathways (e.g., PI3K/Akt/mTOR) by Western blot.

B. Anti-inflammation: TPA-Induced Skin Inflammation in Mice

This model is used to assess the topical anti-inflammatory effects of this compound.

1. Animal Preparation:

  • Species: ICR mice.

  • Grouping: Divide mice into control and treatment groups.

2. Induction of Inflammation:

  • Prepare a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone.

  • Apply a specific amount of TPA (e.g., 2.5 µg) to the inner and outer surfaces of the mouse ear.[12] For a chronic model, apply TPA repeatedly over several days.[13][14]

3. This compound Administration:

  • Dissolve this compound in the TPA solution or vehicle for topical application.

  • Apply this compound (e.g., 20-80 µ g/ear ) to the ear shortly after TPA application.

4. Endpoint Analysis:

  • Ear Edema: Measure the thickness and weight of the ear punch biopsies at a specific time point (e.g., 6 hours) after TPA application.

  • Histological Analysis: Fix, section, and stain ear tissue with hematoxylin (B73222) and eosin (B541160) (H&E) to assess epidermal hyperplasia and inflammatory cell infiltration.

  • Biochemical Analysis: Homogenize ear tissue to measure levels of inflammatory mediators like prostaglandin E2 by ELISA.[3]

C. Anti-Cancer: Ovarian Cancer Xenograft Model in Nude Mice

This protocol details the evaluation of this compound's anti-tumor effects on ovarian cancer.

1. Cell Culture:

  • Culture human ovarian cancer cell lines (e.g., A2780, SKOV-3) in appropriate media.[7][15]

2. Animal Preparation:

  • Species: Female BALB/c nude mice (4-6 weeks old).[7]

3. Tumor Implantation:

  • Harvest and resuspend cancer cells in a sterile solution (e.g., PBS or media with Matrigel).

  • Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.[15]

  • Alternatively, for an orthotopic model, surgically implant tumor cells into the ovary.[16][17]

4. This compound Administration:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups.

  • Prepare this compound for the desired administration route (e.g., intragastric gavage).

  • Administer this compound at the chosen dose and schedule.

5. Endpoint Analysis:

  • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Body Weight: Monitor the body weight of the mice as an indicator of general health.

  • Western Blot Analysis: At the end of the study, excise the tumors and analyze protein expression of key signaling pathways (e.g., JAK2/STAT3, MAPKs) by Western blot.[7]

III. Visualization of Signaling Pathways and Workflows

A. Signaling Pathways

Ginkgetin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway cluster_cancer Anti-Cancer Pathway TLR4 TLR4 NFkB NF-κB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Ginkgetin_Inflam This compound PI3K PI3K Akt Akt mTOR mTOR Apoptosis Apoptosis Ginkgetin_Neuro This compound JAK2 JAK2 STAT3 STAT3 MAPK MAPKs Tumor_Growth Tumor Growth & Proliferation Ginkgetin_Cancer This compound

B. Experimental Workflows

MCAO_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery Animal_Prep Animal Preparation (Rat, Anesthesia, Temp Control) Neck_Incision Midline Neck Incision Animal_Prep->Neck_Incision Vessel_Ligation ECA Ligation & CCA/ICA Clamping Neck_Incision->Vessel_Ligation MCA_Occlusion Insert Filament to Occlude MCA Vessel_Ligation->MCA_Occlusion Reperfusion Withdraw Filament after 90-120 min MCA_Occlusion->Reperfusion Suture Suture Incision Reperfusion->Suture Ginkgetin_Admin This compound Administration (i.p.) Suture->Ginkgetin_Admin Neuro_Scoring Neurological Deficit Scoring Ginkgetin_Admin->Neuro_Scoring Tissue_Harvest Euthanasia & Brain Collection Neuro_Scoring->Tissue_Harvest Analysis Infarct Volume (TTC) Biochemical Analysis (ELISA, Western) Tissue_Harvest->Analysis

Xenograft_Workflow cluster_pre Preparation cluster_tumor Tumor Establishment cluster_treatment Treatment & Analysis Cell_Culture Culture Ovarian Cancer Cells Cell_Injection Subcutaneous Injection of Cells Cell_Culture->Cell_Injection Animal_Prep Prepare Nude Mice Animal_Prep->Cell_Injection Tumor_Growth_Monitoring Monitor Tumor Growth Cell_Injection->Tumor_Growth_Monitoring Randomization Randomize into Groups Tumor_Growth_Monitoring->Randomization Ginkgetin_Admin This compound Administration (Intragastric) Randomization->Ginkgetin_Admin Tumor_Measurement Measure Tumor Volume Ginkgetin_Admin->Tumor_Measurement Tissue_Harvest Euthanasia & Tumor Excision Tumor_Measurement->Tissue_Harvest Analysis Western Blot Analysis Tissue_Harvest->Analysis

References

Application Notes and Protocols for Ginkgetin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of ginkgetin, a bioactive biflavonoid, from plant materials, primarily targeting leaves of the Ginkgo biloba tree. The information is intended to guide researchers, scientists, and professionals in the field of drug development in selecting and implementing the most suitable extraction methodology for their specific research and development needs.

Introduction

This compound is a naturally occurring biflavone found in Ginkgo biloba leaves, exhibiting a range of pharmacological activities.[1] The efficient extraction of this compound from its plant source is a critical first step for its isolation, characterization, and subsequent development into therapeutic agents. A variety of extraction techniques have been developed, ranging from traditional solvent-based methods to more advanced green technologies. The choice of extraction method can significantly impact the yield, purity, and environmental footprint of the process.[2][3] This document outlines several common extraction methods, providing detailed protocols and comparative data to aid in methodological selection.

Comparative Summary of Extraction Methods

The selection of an appropriate extraction method depends on various factors, including the desired yield, purity, processing time, cost, and environmental considerations. Below is a summary of quantitative data for different this compound extraction methods.

Extraction MethodPlant MaterialSolventSolid-to-Liquid RatioTemperature (°C)TimeThis compound Yield (mg/g)Reference
Supercritical Fluid Extraction (SFE)Taxus chinensis82% Ethanol in CO2Not Specified482.38 h3.47[4][5]
Ultrasound-Assisted Ionic Liquid Extraction (UAILE)Ginkgo biloba L.0.148 mol/L IL1:14 g/mLNot Specified25 min4.33[6]
Microwave-Assisted Extraction (MAE)Ginkgo biloba60% aq. EthanolNot SpecifiedNot Specified20 minNot Specified[7]
Soxhlet ExtractionGinkgo biloba leaves95% EthanolNot SpecifiedRefluxNot Specified100mg from 10kg[8]
MacerationGinkgo biloba outer testaEthyl acetateNot SpecifiedRoom Temperature3 days (x2)3.3mg from 930g[8]
Ultrasound-Assisted Extraction (UAE)Ginkgo biloba leaves70% Ethanol1:33.3 g/mLRoom Temperature10 min (ultrasound) + 45 min (rotator)Not Specified[9]

Experimental Protocols

This section provides detailed step-by-step protocols for the most common this compound extraction methods.

Maceration

Maceration is a simple and conventional extraction method that involves soaking the plant material in a solvent for an extended period.[9]

Protocol:

  • Preparation of Plant Material: Air-dry the plant material (e.g., Ginkgo biloba leaves) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Soaking: Place the powdered plant material in a sealed container and add the extraction solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio.

  • Extraction: Allow the mixture to stand at room temperature for a period ranging from several hours to days, with occasional agitation.[9]

  • Filtration: Separate the extract from the solid plant residue by filtration using filter paper.

  • Solvent Evaporation: Concentrate the filtrate by evaporating the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Further Purification (Optional): The crude extract can be further purified using chromatographic techniques to isolate this compound.

Maceration_Workflow A Plant Material (Powdered) B Solvent Addition (e.g., 70% Ethanol) A->B C Maceration (Room Temperature, with agitation) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude this compound Extract E->F

Maceration Workflow
Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration by repeatedly washing the plant material with fresh solvent.[10]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.

  • Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask, a thimble containing the powdered plant material, and a condenser.

  • Solvent Addition: Add the extraction solvent (e.g., 95% ethanol) to the round-bottom flask.[8]

  • Extraction: Heat the flask to boil the solvent. The solvent vapor travels up to the condenser, liquefies, and drips into the thimble, extracting the desired compounds. Once the thimble is full, the extract is siphoned back into the flask. This cycle is repeated multiple times. The extraction is typically run for several hours.[10]

  • Solvent Evaporation: After extraction, the solvent in the round-bottom flask, now containing the extracted compounds, is evaporated to yield the crude extract.

  • Further Purification (Optional): The crude extract can be purified as needed.

Soxhlet_Extraction_Workflow A Plant Material in Thimble B Soxhlet Apparatus Setup A->B C Solvent Heating and Vaporization B->C D Condensation and Extraction C->D E Siphoning of Extract D->E E->C Recycle F Solvent Evaporation E->F G Crude this compound Extract F->G

Soxhlet Extraction Workflow
Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower temperatures.[6][11]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as previously described.

  • Mixing: Mix the powdered plant material with the extraction solvent (e.g., 70% ethanol) in a vessel.[9]

  • Ultrasonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 10-30 minutes).[6][9] The temperature of the bath should be controlled.

  • Post-Extraction (Optional): The mixture may be further agitated on a rotator for a period to ensure complete extraction.[9]

  • Separation and Concentration: Centrifuge the mixture to separate the supernatant from the solid residue. Collect the supernatant and evaporate the solvent to obtain the crude extract.

  • Further Purification (Optional): Purify the crude extract as required.

UAE_Workflow A Plant Material and Solvent Mixture B Ultrasonication (Controlled Temperature) A->B C Centrifugation B->C D Supernatant Collection C->D E Solvent Evaporation D->E F Crude this compound Extract E->F MAE_Workflow A Plant Material and Solvent in Vessel B Microwave Irradiation (Controlled Power and Time) A->B C Cooling B->C D Filtration C->D E Solvent Evaporation D->E F Crude this compound Extract E->F

References

Application Notes and Protocols for Assessing Ginkgetin's Anti-Inflammatory Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the anti-inflammatory properties of ginkgetin, a biflavone found in Ginkgo biloba, using established in vivo models. The protocols detailed below are designed to enable the robust evaluation of this compound's efficacy and mechanism of action in preclinical research.

Introduction

This compound has demonstrated significant anti-inflammatory potential in various in vivo studies. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. These pathways are critical regulators of the inflammatory response, and their inhibition by this compound leads to a reduction in the production of pro-inflammatory mediators.

Data Presentation

Summary of this compound's In Vivo Anti-Inflammatory Effects
Animal ModelSpeciesThis compound Dosage & RouteKey FindingsReference
Adjuvant-Induced ArthritisRat10-20 mg/kg/day, intraperitoneal86% inhibition of arthritis at 20 mg/kg/day after 16 days.[1]
Croton Oil-Induced Ear EdemaMouse100-1,000 µ g/ear , topicalDose-dependent inhibition of skin inflammation.[2][3]
TPA-Induced Skin InflammationMouse1,000 µ g/site , topical65.6% inhibition of prostaglandin (B15479496) E2 production.[2][3]
Cerebral Ischemia/ReperfusionRat25, 50, 100 mg/kg, intraperitonealSignificant reduction in neurological deficit scores and pro-inflammatory cytokine expression.[4][5]
Lipopolysaccharide (LPS)-Induced Systemic InflammationRat1, 10, 100 µg, intravenousDecreased protein and nitric oxide concentrations in the aqueous humor in a model of endotoxin-induced uveitis.[6][7]
Donation after Circulatory Death (DCD) Donor LiverRat0.6 mg/kg, intravenousSignificantly decreased ALT and AST values and inhibited pro-inflammatory cytokine expression.[8]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into the following groups (n=6-8 per group):

    • Vehicle control

    • This compound (e.g., 10, 20, 50 mg/kg)

    • Positive control (Indomethacin)

  • Administer this compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[9][10][11][12]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[10][12]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effects of this compound on systemic inflammatory responses.

Materials:

  • Male BALB/c or C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli (e.g., 0.35 mg/mL in sterile saline for low-dose, 7.5 mg/mL for high-dose)[13]

  • Vehicle

  • Anesthesia

  • Blood collection supplies

Procedure:

  • Acclimatize animals for at least one week.

  • Divide animals into groups (n=6-8 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound (e.g., 20, 50 mg/kg) + LPS

  • Administer this compound or vehicle intraperitoneally 1 hour before LPS injection.

  • Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1.5 mg/kg for low-dose, or a higher dose depending on the desired severity of inflammation).[13]

  • At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture under anesthesia.[14]

  • Centrifuge blood to separate serum and store at -80°C for cytokine analysis.

  • Harvest tissues (e.g., lung, liver, spleen) for histological or molecular analysis.

Analytical Methods

Western Blotting

Objective: To determine the protein expression levels of key signaling molecules in the NF-κB, MAPK, and NLRP3 inflammasome pathways.

Protocol:

  • Protein Extraction: Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.[1]

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

    • p-p65 (Ser536) (Cell Signaling Technology, #3033): 1:1000 in 5% BSA/TBST.[15]

    • p-JNK (Thr183/Tyr185) (Santa Cruz Biotechnology, sc-293136): 1:200-1:1000.[16]

    • p-ERK (Cell Signaling Technology)

    • p-p38 (Cell Signaling Technology)

    • NLRP3 (AdipoGen Life Sciences)

    • ASC (AdipoGen Life Sciences)[17]

    • Caspase-1 (p20) (AdipoGen Life Sciences, Casper-1)[17]

    • β-actin (Loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the levels of pro-inflammatory cytokines in serum or tissue homogenates.

Protocol:

  • Use commercially available ELISA kits for mouse or rat TNF-α and IL-6 (e.g., from RayBiotech, Proteintech, or Arbor Assays).[2][18][19]

  • Follow the manufacturer's instructions for the assay procedure.[2][18][19]

  • Briefly, add standards and samples to the antibody-pre-coated microplate.

  • Incubate, wash, and add the detection antibody.

  • Add the substrate solution and stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate cytokine concentrations based on the standard curve.

Mandatory Visualization

experimental_workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_analysis Data Analysis Animal Preparation Acclimatization & Grouping Inflammation Induction e.g., Carrageenan or LPS Animal Preparation->Inflammation Induction This compound Administration Dosage & Route Inflammation Induction->this compound Administration Treatment Groups Data Collection Paw Volume, Blood, Tissues This compound Administration->Data Collection Biochemical Assays ELISA, Western Blot Data Collection->Biochemical Assays Samples Histological Analysis H&E Staining Data Collection->Histological Analysis Tissues Statistical Analysis Data Interpretation Biochemical Assays->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion Histological Analysis->Statistical Analysis

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

ginkgetin_nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates This compound This compound This compound->IKK inhibits Gene Pro-inflammatory Gene Transcription p65_p50_nuc->Gene activates

Caption: this compound inhibits the NF-κB signaling pathway.

ginkgetin_mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 ERK p-ERK MAPKK->ERK AP1 AP-1 JNK->AP1 Cytokines Pro-inflammatory Cytokines p38->Cytokines ERK->Cytokines This compound This compound This compound->MAPKK inhibits

Caption: this compound modulates the MAPK signaling pathway.

ginkgetin_nlrp3_pathway cluster_signals Inflammasome Activation Signals cluster_inflammasome NLRP3 Inflammasome Complex cluster_cytokines Cytokine Maturation Signal1 Signal 1 (Priming) e.g., LPS NLRP3 NLRP3 Signal1->NLRP3 upregulates Signal2 Signal 2 (Activation) e.g., ATP Signal2->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves This compound This compound This compound->NLRP3 inhibits IL1b Mature IL-1β ProIL1b->IL1b

Caption: this compound inhibits the NLRP3 inflammasome pathway.

References

Application Note: Development of a Ginkgetin-Based Nanoemulsion for Enhanced Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor effects[1][2]. Its therapeutic potential is often linked to its ability to modulate key signaling pathways such as NF-κB, MAPK, and JAK/STAT[1][2][3]. Despite these promising attributes, the clinical application of this compound is significantly hampered by its poor aqueous solubility and low oral bioavailability, leading to inadequate absorption in the gastrointestinal tract[4].

To overcome these limitations, advanced formulation strategies are required. This application note describes the development and characterization of a this compound-loaded oil-in-water (o/w) nanoemulsion for oral administration. Nanoemulsions are colloidal dispersions with droplet sizes typically in the range of 20-500 nm[5][6]. Their small droplet size provides a large interfacial surface area for drug release and absorption, which can significantly enhance the oral bioavailability of poorly soluble compounds like this compound[7][8]. This document provides a comprehensive protocol for the formulation, characterization, and in vitro evaluation of a this compound nanoemulsion.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for formulation design.

PropertyValueReference
Molecular Formula C₃₂H₂₂O₁₀[9][10]
Molecular Weight 566.5 g/mol [9][10]
Melting Point ~350 °C[9]
Water Solubility 0.0028 g/L[11]
Solubility in DMSO ~3 mg/mL[10]
logP 4.96[11]

Formulation Strategy: Oil-in-Water (o/w) Nanoemulsion

An oil-in-water nanoemulsion was selected as the delivery system to enhance the solubility and oral absorption of the lipophilic drug this compound. This system encapsulates the drug within oil droplets, which are then dispersed in an aqueous phase, facilitated by a surfactant and co-surfactant.

Experimental Workflow

G cluster_0 Formulation Development cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation A Component Selection (Oil, Surfactant, Co-surfactant) B This compound Dissolution in Oil Phase A->B D High-Shear Homogenization (Pre-emulsion) B->D C Preparation of Aqueous Phase C->D E High-Pressure Homogenization (Nanoemulsion) D->E F Particle Size & PDI Analysis E->F G Zeta Potential Measurement E->G H Encapsulation Efficiency & Drug Loading E->H I Morphological Examination (TEM) E->I J In Vitro Drug Release Study E->J K Cell Viability Assay (e.g., MTT) E->K

Caption: Experimental workflow for this compound nanoemulsion development.

Protocols

Materials
MaterialSupplierGrade
This compound (>98% purity)e.g., Cayman ChemicalAnalytical
Medium-Chain Triglycerides (MCT)e.g., Sigma-AldrichPharmaceutical
Polysorbate 80 (Tween® 80)e.g., Sigma-AldrichPharmaceutical
Propylene (B89431) Glycole.g., Sigma-AldrichPharmaceutical
Deionized WaterIn-houseUSP Grade
Phosphate Buffered Saline (PBS)e.g., Thermo FisherCell Culture
Caco-2 cell lineATCC-
MTT Reagente.g., Thermo FisherCell Culture
Protocol 1: Preparation of this compound Nanoemulsion

This protocol details the preparation of a 100 mL batch of this compound nanoemulsion using a high-pressure homogenization method.

  • Oil Phase Preparation:

    • Weigh 10 g of Medium-Chain Triglycerides (MCT) into a sterile beaker.

    • Add 100 mg of this compound to the MCT.

    • Heat the mixture to 60-70°C while stirring continuously with a magnetic stirrer until the this compound is completely dissolved.

  • Aqueous Phase Preparation:

    • In a separate beaker, weigh 15 g of Polysorbate 80 and 5 g of propylene glycol.

    • Add deionized water to bring the total volume of the aqueous phase to 70 mL.

    • Stir until a homogenous solution is formed.

  • Pre-emulsion Formation:

    • Heat the aqueous phase to 60-70°C.

    • Slowly add the heated oil phase to the heated aqueous phase under continuous stirring.

    • Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a coarse pre-emulsion.

  • Nanoemulsion Formation:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at 15,000 psi for 5-7 cycles.

    • Allow the resulting nanoemulsion to cool to room temperature.

Protocol 2: Characterization of the Nanoemulsion

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Dilute the nanoemulsion (1:100) with deionized water.

  • Analyze the particle size and PDI using a dynamic light scattering (DLS) instrument.

  • Perform the measurement at 25°C with a scattering angle of 90°.

2. Zeta Potential Measurement:

  • Dilute the nanoemulsion (1:100) with deionized water.

  • Measure the zeta potential using an electrophoretic light scattering instrument.

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • To determine the amount of encapsulated this compound, centrifuge the nanoemulsion at 15,000 rpm for 30 minutes using a centrifugal filter device.

  • Quantify the concentration of free this compound in the aqueous phase using a validated HPLC method.

  • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

    • DL (%) = [(Total this compound - Free this compound) / Total weight of oil and surfactants] x 100

Protocol 3: In Vitro Drug Release Study

This study evaluates the release of this compound from the nanoemulsion in simulated gastrointestinal fluids.

  • Place 5 mL of the this compound nanoemulsion into a dialysis bag (e.g., MWCO 12 kDa).

  • Immerse the dialysis bag in 100 mL of release medium (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8).

  • Maintain the temperature at 37 ± 0.5°C with constant stirring (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples by HPLC.

Protocol 4: Cell Viability Assay

This assay assesses the cytotoxicity of the this compound formulation on a relevant cell line, such as Caco-2 cells, which are a model for the intestinal epithelium.

  • Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound, the this compound nanoemulsion, and the blank nanoemulsion for 24 or 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Expected Results

Formulation ParameterTarget Value
Particle Size < 200 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -20 to -30 mV
Encapsulation Efficiency > 90%
Drug Loading 1-2%
In Vitro Release Profile
Time (hours) Cumulative Release (%)
2~20-30%
8~60-70%
24> 85%

This compound Signaling Pathway Modulation

This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. A simplified diagram of key pathways is presented below.

G cluster_0 Inflammatory & Survival Pathways cluster_1 Cellular Responses This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Inhibits JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits Apoptosis ↑ Apoptosis This compound->Apoptosis Inflammation ↓ Inflammation (TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Proliferation ↓ Cell Proliferation MAPK->Proliferation JAK_STAT->Proliferation

References

Application Notes and Protocols for Ginkgetin Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgetin, a biflavonoid constituent of the Ginkgo biloba leaf, has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for designing and conducting dose-response studies to evaluate the efficacy of this compound. The protocols outlined below cover essential in vitro and in vivo assays to characterize its biological effects and elucidate its mechanisms of action.

This compound exerts its effects by modulating multiple critical signaling pathways, such as JAK/STAT, Wnt/β-catenin, AKT/GSK-3β, and MAPKs, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[1][2][3] Furthermore, it has been shown to inhibit inflammatory responses, making it a promising candidate for further investigation in various disease models.

Data Presentation: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process. The following table summarizes the reported IC50 values for this compound across a range of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.[1]

Cancer TypeCell LineIC50 (µM)Exposure Time (hours)Assay
Prostate Cancer DU145548CCK-8
Hepatocellular Carcinoma HepG2Varies (dose-dependent)24, 48MTT
Lung Cancer A54910.0572CCK-8
H12992.78972CCK-8
Medulloblastoma Daoy14.65 ± 0.0748MTT
D28315.81 ± 0.5748MTT
Colon Cancer RKO0.75Not SpecifiedNot Specified
LOVO0.6Not SpecifiedNot Specified

Experimental Protocols

In Vitro Assays

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the dose-dependent effect of this compound on the viability of cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound (stock solution in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 200 µM.[3] Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This protocol quantifies the induction of apoptosis by this compound.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

  • Materials:

    • This compound-treated and untreated cell lysates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, β-catenin, cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

    • Blocking: Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Assays

1. Anti-Cancer Efficacy in a Xenograft Mouse Model

This protocol evaluates the in vivo anti-tumor activity of this compound.

  • Animal Model:

    • Athymic nude mice (e.g., BALB/c nude)

  • Materials:

    • Cancer cell line (e.g., A549, DU145, HepG2)

    • Matrigel (optional)

    • This compound

    • Vehicle (e.g., physiological saline, corn oil with DMSO)

  • Protocol:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[3] Randomly assign the mice to treatment and control groups.

    • This compound Administration: Administer this compound via intraperitoneal (i.p.) injection or oral gavage (p.o.). A typical i.p. dose is 10-30 mg/kg, while a p.o. dose can range from 20-100 mg/kg, administered daily or on a specific schedule (e.g., five times a week).[1] The control group receives the vehicle.

    • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Analysis: Weigh the tumors and compare the average tumor weight and volume between the treated and control groups. The tumor inhibitory rate can be calculated as: (1 - (Average tumor weight of treated group / Average tumor weight of control group)) x 100.[4]

2. Anti-Inflammatory Activity in a TPA-Induced Mouse Ear Edema Model

This protocol assesses the topical anti-inflammatory effects of this compound.

  • Animal Model:

    • ICR mice

  • Materials:

    • 12-O-tetradecanoylphorbol-13-acetate (TPA)

    • This compound

    • Acetone and DMSO (as vehicle)

    • Ear punch biopsy tool

  • Protocol:

    • Induction of Edema: Topically apply a solution of TPA (e.g., 2.5 µg in 20 µL of acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.

    • This compound Treatment: Apply this compound (e.g., 20-80 µ g/ear ) topically to the right ear 30 minutes before or concurrently with the TPA application. The control group for the treatment receives TPA and the vehicle for this compound.

    • Edema Measurement: After a specific time (e.g., 4-6 hours), euthanize the mice and take a standard-sized biopsy from both ears using an ear punch.

    • Analysis: Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (control) ear punches. Calculate the percentage of inhibition of edema by this compound compared to the TPA-only treated group.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

ginkgetin_signaling_pathways cluster_cancer Anti-Cancer Mechanisms cluster_inflammation Anti-Inflammatory Mechanisms This compound This compound JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway This compound->Wnt_beta_catenin Inhibits AKT_GSK3b AKT/GSK-3β Pathway This compound->AKT_GSK3b Inhibits MAPKs MAPKs Pathway This compound->MAPKs Modulates NFkB NF-κB Pathway This compound->NFkB Inhibits STING STING Pathway This compound->STING Inhibits CellCycleArrest Cell Cycle Arrest JAK_STAT->CellCycleArrest Proliferation ↓ Proliferation JAK_STAT->Proliferation Wnt_beta_catenin->CellCycleArrest Wnt_beta_catenin->Proliferation AKT_GSK3b->Proliferation Apoptosis Apoptosis MAPKs->Apoptosis MAPKs->Proliferation Inflammation ↓ Inflammation NFkB->Inflammation STING->Inflammation

Figure 1. Key signaling pathways modulated by this compound.

in_vitro_workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT FlowCytometry Flow Cytometry (Apoptosis) Incubation->FlowCytometry WesternBlot Western Blot (Signaling Proteins) Incubation->WesternBlot IC50 Determine IC50 MTT->IC50 ApoptosisQuant Quantify Apoptosis FlowCytometry->ApoptosisQuant ProteinExp Analyze Protein Expression WesternBlot->ProteinExp

Figure 2. In vitro experimental workflow for this compound.

in_vivo_workflow cluster_cancer_model Anti-Cancer Model cluster_inflammation_model Anti-Inflammatory Model Start Start: Animal Model Xenograft Xenograft Tumor Implantation Start->Xenograft TPA TPA-Induced Ear Edema Start->TPA Ginkgetin_Cancer This compound Treatment (i.p. or p.o.) Xenograft->Ginkgetin_Cancer Tumor_Measurement Tumor Volume & Body Weight Measurement Ginkgetin_Cancer->Tumor_Measurement Endpoint_Cancer Endpoint: Tumor Excision & Analysis Tumor_Measurement->Endpoint_Cancer Ginkgetin_Inflammation This compound Treatment (Topical) TPA->Ginkgetin_Inflammation Edema_Measurement Edema Measurement (Ear Punch Weight) Ginkgetin_Inflammation->Edema_Measurement Endpoint_Inflammation Endpoint: Inhibition of Edema Calculation Edema_Measurement->Endpoint_Inflammation

Figure 3. In vivo experimental workflows for this compound.

References

Application of Ginkgetin in Lung Adenocarcinoma Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of ginkgetin, a naturally occurring biflavonoid from the leaves of Ginkgo biloba, in the context of lung adenocarcinoma research. It details the molecular mechanisms through which this compound exerts its anti-cancer effects and provides detailed protocols for key in vitro experiments.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with lung adenocarcinoma being the most prevalent subtype.[1][2] The development of novel therapeutic agents is a critical area of research. This compound has emerged as a promising natural compound with demonstrated anti-tumor activities, including the induction of cell cycle arrest, apoptosis, and autophagy, as well as the inhibition of proliferation, angiogenesis, and metastasis in various cancer models.[1][2][3] This guide focuses on its specific applications in lung adenocarcinoma research.

Mechanisms of Action in Lung Adenocarcinoma

This compound has been shown to impact multiple critical signaling pathways and cellular processes in lung adenocarcinoma cells, primarily in the A549 and H1299 cell lines.

Induction of Autophagic Cell Death

This compound can induce autophagic cell death in non-small cell lung cancer (NSCLC) cells.[3][4] This process is mediated through its potential binding to p62/SQSTM1, which disrupts the p62-mTORC1 complex. This disruption enhances the fusion of autophagosomes with lysosomes, leading to cell death.[3] This mechanism presents a novel therapeutic avenue, as many conventional chemotherapeutics primarily rely on apoptosis.[4][5]

Inhibition of Proliferation and Viability

This compound significantly inhibits the proliferation and viability of lung adenocarcinoma cells in a concentration-dependent manner.[2] This effect is, in part, mediated by the downregulation of cyclins A2 and D1.[6]

Suppression of Migration and Metastasis

A key aspect of this compound's anti-cancer potential lies in its ability to inhibit the migration and invasion of lung adenocarcinoma cells.[1][3][6] This is achieved through the modulation of several signaling pathways:

  • FAK/STAT3/AKT Pathway: this compound downregulates the phosphorylation of focal adhesion kinase (FAK), signal transducer and activator of transcription 3 (STAT3), and protein kinase B (AKT).[6][7]

  • Akt/GSK-3β/Snail and Wnt/β-catenin Pathways: By inhibiting these pathways, this compound can suppress the epithelial-to-mesenchymal transition (EMT), a critical process for metastasis. This is evidenced by the downregulation of mesenchymal markers like N-cadherin and vimentin.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on lung adenocarcinoma cell lines.

Table 1: IC50 Values of this compound in Lung Adenocarcinoma Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
A54972 hours10.05[2]
H129972 hours2.789[2]
A54924 hours29.53[8]

Table 2: In Vivo Anti-Metastatic Efficacy of this compound

Animal ModelTreatmentOutcomeReference
C57 mice with LLC cell injection15 mg/kg this compound daily for 2 weeksReduction in lung tumor nodules to ~60% of control[3]
C57 mice with LLC cell injection30 mg/kg this compound daily for 2 weeksReduction in lung tumor nodules to ~20% of control[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on published studies and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on lung adenocarcinoma cells.

Materials:

  • A549 or H1299 cells

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is for detecting changes in protein expression in lung adenocarcinoma cells following this compound treatment.

Materials:

  • A549 or H1299 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-Snail, anti-N-cadherin, anti-vimentin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using ECL reagents and an imaging system. β-actin is commonly used as a loading control.

Wound Healing (Scratch) Assay

This protocol is for assessing the effect of this compound on cell migration.

Materials:

  • A549 or H1299 cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound (e.g., 0, 2.5, 5, 10 µM).

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Migration Assay

This protocol provides a more quantitative measure of cell migration.

Materials:

  • Transwell inserts (8.0-µm pore size) for 24-well plates

  • A549 or H1299 cells

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Resuspend cells in serum-free medium.

  • Add 2.5 x 10⁴ cells in serum-free medium containing different concentrations of this compound to the upper chamber of the Transwell inserts.

  • Add complete medium to the lower chamber to act as a chemoattractant.

  • Incubate for 24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with 0.2% crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT GSK3b GSK3b AKT->GSK3b Snail Snail GSK3b->Snail EMT EMT Snail->EMT Metastasis Metastasis EMT->Metastasis

Caption: this compound inhibits the PI3K/AKT/GSK-3β/Snail pathway to suppress EMT and metastasis.

G This compound This compound FAK FAK This compound->FAK inhibits phosphorylation STAT3 STAT3 This compound->STAT3 inhibits phosphorylation AKT_path AKT This compound->AKT_path inhibits phosphorylation Proliferation Proliferation FAK->Proliferation Migration Migration FAK->Migration STAT3->Proliferation STAT3->Migration AKT_path->Proliferation AKT_path->Migration

Caption: this compound suppresses proliferation and migration by inhibiting the FAK/STAT3/AKT pathway.

G start Seed Lung Adenocarcinoma Cells treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Assay incubate->assay viability Cell Viability (MTT) assay->viability migration Migration (Wound Healing/ Transwell) assay->migration protein Protein Expression (Western Blot) assay->protein analyze Analyze Data viability->analyze migration->analyze protein->analyze

Caption: A generalized workflow for in vitro studies of this compound in lung adenocarcinoma.

References

Application Notes and Protocols for Ginkgetin Administration in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ginkgetin administration in a xenograft mouse model for preclinical cancer research. This document includes detailed protocols for key experimental procedures, a summary of quantitative data from relevant studies, and visualizations of associated signaling pathways and experimental workflows.

Introduction

This compound, a naturally occurring biflavone found in the leaves of the Ginkgo biloba tree, has demonstrated significant anti-cancer properties in a variety of cancer cell lines and in vivo models.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways, leading to the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth, invasion, and angiogenesis.[1][4] Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a crucial tool for evaluating the in vivo efficacy of potential anti-cancer compounds like this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by targeting several key signaling pathways that are often dysregulated in cancer.[1][4] Understanding these mechanisms is crucial for designing experiments and interpreting results.

  • JAK/STAT Pathway: this compound has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][5] It can reduce the phosphorylation of JAK2 and STAT3, preventing STAT3 nuclear translocation and the subsequent transcription of target genes involved in cell survival and proliferation, such as cyclin D1 and survivin.[1][3]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of this compound.[1][5] In some cancer types, such as ovarian cancer, this compound inhibits the MAPK pathway.[1] Conversely, in breast cancer cells, it has been observed to increase the expression of p-p38, p-JNK, and p-ERK1/2, which can negatively regulate tumor growth.[1][6]

  • Wnt/β-catenin Pathway: this compound can act as a Wnt inhibitor, suppressing the Wnt/β-catenin signaling pathway which is crucial for cancer cell proliferation and survival.[3][4]

  • Estrogen Receptor (ER) Pathway: In estrogen receptor-positive breast cancer cells, this compound has been found to downregulate the expression of ER-α, thereby impairing the ER signaling pathway and inhibiting the expression of downstream targets like cyclin D1.[1]

  • AKT/GSK-3β Pathway: this compound has also been reported to modulate the AKT/GSK-3β signaling cascade, which is involved in cell survival and metabolism.[1][4]

cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound JAK2 JAK2 This compound->JAK2 STAT3 STAT3 This compound->STAT3 MAPK MAPK (p38, JNK, ERK) This compound->MAPK Wnt Wnt This compound->Wnt ER_alpha ER-α This compound->ER_alpha AKT AKT This compound->AKT JAK2->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation ER_alpha->Proliferation AKT->Proliferation

This compound's multifaceted inhibition of key oncogenic signaling pathways.

Quantitative Data from In Vivo Xenograft Studies

The following tables summarize the quantitative data on the anti-cancer activity of this compound in various xenograft mouse models.

Cancer TypeAnimal ModelCell LineDoseAdministration TimeAdministration RouteEffects on Tumor GrowthReference
Breast CancerBALB/c nude miceMCF-725, 50, 100 mg/kgDaily for eight weeksp.o.Tumor inhibitory rates of ~20%, 30%, and 50% respectively[1]
Breast CancerSCIDMDA-MB-23130 mg/kgFive days per week for six weeksi.p.Tumor inhibitory rate of ~35%[1]
Colon CancerBALB/c nude miceHCT11610 mg/kgFive times per week for 23 daysi.p.36.5% decrease in tumor volume and 37.6% decrease in tumor weight[1]
Colon CancerBALB/c nude miceHCT11610 mg/kgDaily for 12 daysi.p.Tumor inhibitory rate of ~40%[1]
Prostate Cancernu/nu miceDU14530 mg/kgFive times a weeki.p.65.6% reduction in tumor volume and 67.4% reduction in tumor weight[1]
Lung CancerC57BL/6 miceLLC (metastasis model)15, 30 mg/kgDaily for 2 weeksi.p.Number of lung tumor nodules was ~60% and 20% of the control group, respectively[1]
Ovarian CancerBALB/c nude miceA2780Not SpecifiedNot SpecifiedIntragastricSignificantly reduced tumor volume[5]

p.o. = oral administration; i.p. = intraperitoneal injection

Experimental Protocols

The following are detailed protocols for conducting a xenograft mouse model study to evaluate the efficacy of this compound.

Protocol 1: Cell Culture and Preparation
  • Cell Line Maintenance : Culture the chosen human cancer cell line (e.g., MCF-7, HCT116, DU145) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting : When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.

  • Cell Counting and Viability : Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in serum-free medium or PBS. Determine the cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.

  • Preparation for Injection : Resuspend the cells to the desired concentration for injection (e.g., 1-10 x 10^6 cells per 100-200 µL) in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to enhance tumor formation. Keep the cell suspension on ice until injection.

Protocol 2: Establishment of the Xenograft Mouse Model
  • Animal Model : Use immunodeficient mice (e.g., BALB/c nude, NOD-SCID, or NSG mice), typically 4-6 weeks old.

  • Acclimatization : Allow the mice to acclimatize to the animal facility for at least one week before the experiment.

  • Cell Implantation : Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Shave and disinfect the injection site (typically the right flank). Subcutaneously inject the prepared cell suspension.

  • Tumor Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

Protocol 3: Preparation and Administration of this compound
  • This compound Preparation :

    • For oral administration (p.o.), this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of saline and a small amount of a solubilizing agent like DMSO and Tween 80.

    • For intraperitoneal injection (i.p.), dissolve this compound in a sterile vehicle suitable for injection, such as a mixture of DMSO and saline. Ensure the final concentration of DMSO is non-toxic to the animals.

    • Prepare the this compound solution fresh daily or as required, and protect it from light.

  • Dosage and Administration :

    • Based on previous studies, this compound dosages can range from 10 to 100 mg/kg for oral administration and 10 to 30 mg/kg for intraperitoneal injection.[1]

    • Administer the prepared this compound solution to the mice according to the planned schedule (e.g., daily, five times a week).

    • The control group should receive the vehicle only.

Protocol 4: Assessment of Tumor Growth and Efficacy
  • Tumor Volume Measurement : Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[7]

  • Body Weight Monitoring : Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.

  • Endpoint : The experiment is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.

  • Tumor Excision and Analysis : At the end of the study, euthanize the mice and carefully excise the tumors. Measure the final tumor weight. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting) or fixed in formalin for histopathological examination.

start Start cell_culture Cancer Cell Culture & Preparation start->cell_culture xenograft Xenograft Model Establishment cell_culture->xenograft randomization Tumor Growth & Randomization xenograft->randomization treatment This compound Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

General experimental workflow for a this compound xenograft study.
Protocol 5: Western Blot Analysis of Tumor Tissue

  • Protein Extraction : Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-ERK, ERK, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising natural compound for cancer therapy due to its pleiotropic anti-tumor effects. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute in vivo studies using xenograft mouse models to further investigate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel cancer treatments.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Water Solubility of Ginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the poor water solubility of ginkgetin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to improve the water solubility of this compound?

A1: Several techniques can be employed to enhance the aqueous solubility of this compound. The most effective and widely researched methods include:

  • Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier matrix at the molecular level.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to enhanced dissolution.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium.

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin molecule can significantly improve its water solubility.

  • Cocrystallization: This involves the formation of a new crystalline solid phase containing this compound and a coformer, which can exhibit improved solubility and dissolution properties.[1][2][3][4][5][6]

Q2: Which carrier is most effective for preparing a this compound solid dispersion?

A2: The choice of carrier is critical for the success of a solid dispersion. For compounds similar to this compound, such as other flavonoids and ginkgolides, polyvinylpyrrolidone (B124986) (PVPK30) has been shown to be highly effective.[7][8] Other successful carriers include combinations like Kollidon® VA64 and Kolliphor® RH40.[9] The optimal carrier and drug-to-carrier ratio should be determined experimentally.

Q3: What are the key parameters to control during the preparation of this compound nanoparticles?

A3: Critical parameters to control during nanoparticle formulation include particle size, polydispersity index (PDI), and zeta potential. These parameters influence the stability of the nanoparticle suspension and the dissolution rate of the drug. The choice of polymer, surfactant, and the fabrication method (e.g., wet bead milling, spray granulation) are also crucial.[2][10]

Q4: How does a Self-Microemulsifying Drug Delivery System (SMEDDS) improve this compound's bioavailability?

A4: SMEDDS formulations improve the oral bioavailability of poorly water-soluble drugs like this compound by presenting the drug in a solubilized form within fine oil droplets.[3] This increases the surface area for absorption and can bypass the dissolution rate-limiting step in the gastrointestinal tract.[10][11]

Q5: What type of cyclodextrin is suitable for forming an inclusion complex with this compound?

A5: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to form inclusion complexes with flavonoid molecules.[1][12] The choice depends on the size of the this compound molecule and the desired stability and solubility of the complex.

Q6: What are the advantages of using cocrystals to enhance this compound solubility?

A6: Cocrystallization can significantly improve the solubility and dissolution rate of a drug without altering its chemical structure.[5][6] This technique offers the potential for a stable, crystalline solid form with enhanced physicochemical properties.[1][3]

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Solid Dispersion
Possible Cause Troubleshooting Step
Incomplete amorphization of this compound Verify the amorphous state using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). If crystalline peaks are present, optimize the preparation method (e.g., increase solvent evaporation rate, use a higher carrier ratio).
Inappropriate carrier selection Screen different hydrophilic carriers such as PVP K30, HPMC, or Soluplus®. The interaction between the drug and the carrier is crucial for maintaining the amorphous state.
Incorrect drug-to-carrier ratio Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:5, 1:10, 1:15) and evaluate their dissolution profiles. A higher carrier ratio often leads to better dissolution.[7][8]
Particle aggregation Incorporate a surfactant in the dissolution medium or in the solid dispersion formulation itself to improve wettability and prevent aggregation of drug particles upon release from the carrier.
Issue 2: Instability of this compound Nanoparticle Formulation
Possible Cause Troubleshooting Step
Particle agglomeration Optimize the concentration of the stabilizer (e.g., polymer, surfactant). Measure the zeta potential; a value greater than |30| mV generally indicates good stability.
Ostwald ripening Select a polymer that effectively coats the nanoparticle surface and prevents the growth of larger particles at the expense of smaller ones.
Drug crystallization during storage Ensure the drug is in an amorphous or stable nanocrystalline state within the nanoparticles. Characterize the formulation using DSC and PXRD after preparation and during stability studies.
Issue 3: Phase Separation or Drug Precipitation in SMEDDS
Possible Cause Troubleshooting Step
Poor emulsification Optimize the ratio of oil, surfactant, and cosurfactant. Construct a pseudo-ternary phase diagram to identify the optimal self-microemulsifying region.[11]
Drug precipitation upon dilution Increase the concentration of the surfactant or cosurfactant to enhance the solubilization capacity of the microemulsion for this compound.
Incompatible excipients Screen different oils (e.g., oleic acid, castor oil), surfactants (e.g., Tween 80, Cremophor EL), and cosurfactants (e.g., Transcutol P, propylene (B89431) glycol) for their compatibility and solubilizing capacity for this compound.

Quantitative Data Summary

Method Carrier/System Drug-to-Carrier Ratio Solubility/Dissolution Enhancement Reference
Solid Dispersion PVPK301:10 (Ginkgolide B)Increased dissolution from 30% to over 80%[7][8]
Solid Dispersion Kollidon® VA64/Kolliphor® RH40 (85:15)Not Specified (GBE)Significantly increased Cmax and AUC for several components[9]
SMEDDS Ethyl oleate, Tween 80-Cremophor EL35, 1,2-propanediol45:45:10 (GBE)Relative bioavailability increased by 154-162% for ginkgolides and bilobalide[11]

Note: Quantitative data for this compound specifically is limited in the reviewed literature. The data presented is for related compounds found in Ginkgo biloba extract (GBE) and serves as a valuable starting point for experimental design.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVPK30)

  • Ethanol (B145695)

  • Dichloromethane

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Weigh this compound and PVPK30 in a 1:10 ratio.

  • Dissolve both this compound and PVPK30 in a 1:1 (v/v) mixture of ethanol and dichloromethane.

  • The solvent mixture should be added in a sufficient volume to completely dissolve both components.

  • The resulting solution is subjected to solvent evaporation using a rotary evaporator with a water bath set at 40-60°C.

  • Continue evaporation until a solid film is formed on the wall of the flask.

  • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The dried solid dispersion can be collected and pulverized for further characterization.

Protocol 2: Preparation of this compound Nanoparticles by Wet Bead Milling

Materials:

  • This compound

  • Stabilizing polymer (e.g., HPMC)

  • Surfactant (e.g., sodium lauryl sulfate)

  • Zirconium oxide beads (0.2 mm)

  • High-pressure homogenizer or bead mill

  • Purified water

Procedure:

  • Prepare a suspension of this compound in an aqueous solution containing the stabilizing polymer and surfactant.

  • Introduce the suspension into a bead mill charged with zirconium oxide beads.

  • Mill the suspension at a high speed (e.g., 2500 rpm) for a predetermined duration (e.g., 1-4 hours).

  • Monitor the particle size distribution at regular intervals using a particle size analyzer.

  • Continue milling until the desired particle size (typically < 200 nm) and a narrow polydispersity index are achieved.

  • Separate the nanosuspension from the milling beads.

  • The resulting this compound nanosuspension can be used for further studies or converted to a solid form by spray drying or lyophilization.

Signaling Pathways and Experimental Workflows

An improvement in the water solubility of this compound leads to enhanced bioavailability, allowing it to more effectively modulate various intracellular signaling pathways.

This compound-Modulated Signaling Pathways

This compound has been shown to exert its biological effects by influencing multiple signaling cascades involved in processes such as cell survival, inflammation, and apoptosis.[[“]][14][15][16][[“]][18][[“]][20]

Ginkgetin_Signaling_Pathways This compound This compound Receptor Cell Surface Receptors / Intracellular Targets This compound->Receptor Binds/Modulates Caspase3 Caspase-3 This compound->Caspase3 Inhibits PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK MAPK MAPKs (p38, JNK, ERK) Receptor->MAPK Wnt Wnt/β-catenin Receptor->Wnt STING cGAS-STING Receptor->STING AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR GSK3B GSK-3β AKT->GSK3B Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Cell_Survival STAT STAT JAK->STAT Inflammation Inflammation STAT->Inflammation MAPK->Inflammation Wnt->Cell_Survival STING->Inflammation Caspase3->Apoptosis

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Evaluating Solubility Enhancement

A systematic workflow is essential to evaluate the effectiveness of different solubility enhancement techniques for this compound.

Solubility_Enhancement_Workflow Start Start: Poorly Soluble this compound Method_Selection Select Solubility Enhancement Method Start->Method_Selection SD Solid Dispersion Method_Selection->SD NP Nanoparticle Formulation Method_Selection->NP SMEDDS SMEDDS Method_Selection->SMEDDS CD Cyclodextrin Complex Method_Selection->CD CC Cocrystal Formation Method_Selection->CC Formulation Formulation & Optimization SD->Formulation NP->Formulation SMEDDS->Formulation CD->Formulation CC->Formulation Characterization Physicochemical Characterization (DSC, PXRD, FTIR, SEM) Formulation->Characterization Solubility_Study Equilibrium Solubility & Dissolution Studies Characterization->Solubility_Study Evaluation Evaluate Results Solubility_Study->Evaluation Success Successful Enhancement (Proceed to in vitro/in vivo studies) Evaluation->Success Yes Reoptimize Re-optimize Formulation or Select a Different Method Evaluation->Reoptimize No Reoptimize->Method_Selection

Caption: Workflow for solubility enhancement of this compound.

References

Technical Support Center: Enhancing Ginkgetin Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the in vivo bioavailability of ginkgetin. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo bioavailability of this compound?

This compound, a biflavone found in Ginkgo biloba leaves, exhibits poor oral bioavailability primarily due to its low aqueous solubility and extensive first-pass metabolism.[1] Like other flavonoids, it is subject to glucuronidation in the liver, which increases its water solubility for excretion but reduces its systemic availability in its active form.[2]

Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

Several formulation strategies have been successfully employed to improve the bioavailability of flavonoids from Ginkgo biloba extract, and these are highly applicable to this compound. The most effective approaches include:

  • Phospholipid Complexes: Forming a complex between this compound and phospholipids (B1166683) can enhance its lipophilicity, thereby improving its absorption across the gastrointestinal tract.[3][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate and, consequently, its absorption.[5]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its aqueous solubility and stability.[6]

  • Nanoformulations: Advanced drug delivery systems, such as nanoparticles and liposomes, can protect this compound from degradation and facilitate its transport across biological membranes.[7]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies

Troubleshooting Steps:

  • Formulation Approach: If you are administering pure this compound, its inherent low solubility is a likely culprit. Consider formulating this compound using one of the methods detailed in the experimental protocols below.

  • Dose and Vehicle: Ensure the dose is appropriate and the vehicle used for administration is optimized. For poorly soluble compounds, a suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose) is often used.

  • Metabolic Inhibition: Co-administration of an inhibitor of glucuronidation, such as piperine, could be explored to reduce first-pass metabolism. However, this may introduce confounding factors in your study.

  • Analytical Method Validation: Verify that your method for quantifying this compound in plasma is validated for accuracy, precision, and sensitivity. A sensitive LC-MS/MS method is recommended.[8][9]

Issue 2: Difficulty in Preparing a Stable and Effective this compound Formulation

Troubleshooting Steps:

  • Phospholipid Complex:

    • Poor Complexation Efficiency: Ensure the solvent used can dissolve both this compound and the phospholipid. Tetrahydrofuran has been shown to be effective for Ginkgo biloba extract phospholipid complexes.[3] Optimize the this compound-to-phospholipid ratio; a 1:1 molar ratio is a good starting point.[3]

    • Precipitation upon Storage: Ensure the complete removal of the organic solvent after complexation. The final product should be a dry, free-flowing powder. Store in a desiccator to prevent hydrolysis.

  • Solid Dispersion:

    • Incomplete Amorphous Conversion: The choice of carrier is critical. Hydrophilic polymers like PVP K30 or Poloxamer 188 are good candidates.[10][11] The drug-to-carrier ratio may need to be optimized to ensure this compound is molecularly dispersed. Characterize the solid dispersion using DSC and XRD to confirm the absence of crystalline this compound.

    • Low Dissolution Rate: The method of preparation can influence performance. The solvent evaporation method is generally effective for achieving a high degree of dispersion.[12]

  • Cyclodextrin Inclusion Complex:

    • Low Encapsulation Efficiency: The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the preparation method (e.g., kneading, co-evaporation, freeze-drying) will significantly impact the outcome. The kneading method is often a good starting point due to its simplicity and efficiency.

    • Stoichiometry: Determine the optimal molar ratio of this compound to cyclodextrin, which is often 1:1.

Data Presentation

While specific quantitative data for this compound is limited, the following table summarizes the bioavailability enhancement observed for other flavonoids in Ginkgo biloba extract using different formulation strategies. These results suggest a similar magnitude of improvement can be expected for this compound.

Formulation StrategyFlavonoidFold Increase in Bioavailability (AUC)Reference
Phospholipid ComplexQuercetin~2.5[4]
Kaempferol (B1673270)~3.0[4]
Isorhamnetin (B1672294)~4.5[4]
Solid Dispersion (Hot-Melt Extrusion)Quercetin~1.8[5]
Kaempferol~2.1[5]
Isorhamnetin~2.3[5]
γ-Cyclodextrin ComplexQuercetin5.4[6]
Kaempferol6.1[6]
Isorhamnetin10.4[6]

Experimental Protocols

Preparation of this compound-Phospholipid Complex (Solvent Evaporation Method)

Objective: To prepare a this compound-phospholipid complex to enhance its lipophilicity and oral absorption.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean)

  • Tetrahydrofuran (THF) or another suitable organic solvent

  • n-Hexane (as an anti-solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and phosphatidylcholine in a 1:1 molar ratio.

  • Dissolve both components in a minimal amount of THF in a round-bottom flask.

  • Stir the solution at a constant temperature (e.g., 30°C) for 2-3 hours to ensure complete interaction.[3]

  • Remove the THF using a rotary evaporator under reduced pressure. A thin film of the complex will form on the flask wall.

  • Redissolve the film in a small amount of a suitable solvent like dichloromethane (B109758).

  • Add the solution dropwise to a beaker containing n-hexane under constant stirring to precipitate the complex.

  • Filter the precipitate and wash with n-hexane to remove any uncomplexed material.

  • Dry the resulting this compound-phospholipid complex in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterize the complex using FTIR, DSC, and XRD to confirm its formation.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Poloxamer 188

  • Ethanol (B145695) or a mixture of ethanol and dichloromethane (1:1)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Prepare this compound and the carrier (e.g., PVP K30) in different weight ratios (e.g., 1:5, 1:10, 1:15) to find the optimal formulation.

  • Dissolve the this compound and carrier in the chosen solvent system in a round-bottom flask. Gentle heating or sonication can be used to facilitate dissolution.[11]

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a solid mass.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.

  • Evaluate the dissolution profile of the solid dispersion compared to pure this compound.

  • Characterize the solid dispersion using DSC and XRD to confirm the amorphous state of this compound.

Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and the cyclodextrin in a 1:1 or 1:2 molar ratio.

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the cyclodextrin paste and knead for 30-60 minutes.

  • If the mixture becomes too dry, add a small amount of the hydroalcoholic solvent to maintain a suitable consistency.

  • Dry the resulting product in a vacuum oven at 50°C until a constant weight is achieved.

  • Pulverize the dried complex and store it in a desiccator.

  • Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, and NMR.

Visualizations

Signaling Pathways and Experimental Workflows

G_absorption cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) Oral this compound Oral this compound Dissolution Dissolution Oral this compound->Dissolution Poor Formulated this compound Formulated this compound Formulated this compound->Dissolution Enhanced Absorption Absorption Dissolution->Absorption Enterocytes Enterocytes Absorption->Enterocytes Glucuronidation Glucuronidation Enterocytes->Glucuronidation Portal Vein Systemic Circulation Systemic Circulation Enterocytes->Systemic Circulation Bypass Excretion Excretion Glucuronidation->Excretion

Caption: Metabolic pathway of oral this compound and the impact of formulation.

G_workflow Formulation This compound Formulation (e.g., Phospholipid Complex) Animal Dosing Oral Administration to Rats Formulation->Animal Dosing Blood Sampling Serial Blood Collection Animal Dosing->Blood Sampling Plasma Processing Plasma Separation Blood Sampling->Plasma Processing Sample Prep Protein Precipitation & Extraction Plasma Processing->Sample Prep LCMS LC-MS/MS Quantification Sample Prep->LCMS PK Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LCMS->PK Analysis

Caption: Workflow for in vivo bioavailability assessment of this compound formulations.

References

Technical Support Center: Troubleshooting Ginkgetin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with ginkgetin precipitation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound is a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree. Structurally, it is a hydrophobic molecule, which leads to its poor solubility in aqueous solutions like cell culture media. This inherent low water solubility is the primary reason for its tendency to precipitate when introduced into the complex aqueous environment of cell culture systems.

Q2: At what concentration can I dissolve this compound in DMSO?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO at a concentration of up to 50 mg/mL (approximately 88.25 mM)[1]. It is crucial to use anhydrous, cell culture-grade DMSO to ensure maximum solubility and minimize potential cytotoxicity.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To prevent solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is essential to determine the specific tolerance of your cell line with a vehicle control experiment.

Q4: Can I filter the precipitate out of my this compound solution or cell culture medium?

Filtering a precipitated solution is not recommended. The act of filtering removes the precipitated compound, thereby lowering its effective concentration in your experiment and leading to inaccurate and non-reproducible results. The focus should be on preventing precipitation in the first place.

Q5: How stable is this compound in cell culture medium at 37°C?

Troubleshooting Guide

Encountering precipitation with this compound can be a frustrating experience. This guide provides a systematic approach to identifying the cause and implementing effective solutions.

Visualizing the Troubleshooting Workflow

Troubleshooting this compound Precipitation A Precipitation Observed B Check Stock Solution (Is it clear?) A->B C Precipitate in Stock B->C Yes E Stock is Clear (Precipitation on dilution) B->E No D Re-dissolve (warm, vortex) or Prepare Fresh Stock C->D F Review Dilution Protocol E->F G Final Concentration Too High? F->G I Improper Mixing? F->I K Media Component Interaction? F->K H Reduce Final Concentration G->H Yes J Add Stock to Pre-warmed Media with Rapid Mixing I->J Yes L Consider Serum-free Media or Use of Solubility Enhancers K->L Possible

A logical workflow for troubleshooting this compound precipitation.

Common Causes and Solutions
Potential Cause Description Recommended Solutions
Poor Aqueous Solubility This compound is a hydrophobic molecule with inherently low solubility in the aqueous environment of cell culture media.Prepare a high-concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%).
Improper Stock Solution Preparation The this compound may not be fully dissolved in the DMSO stock solution, leading to carry-over of undissolved particles.Visually inspect the stock solution for any particulates before use. If present, gently warm the solution to 37°C and vortex until clear. Prepare fresh stock solutions regularly.
Suboptimal Dilution Technique Adding the concentrated DMSO stock directly to cold or room temperature medium without proper mixing can cause localized high concentrations, leading to "salting out" and precipitation.Always add the this compound stock solution to pre-warmed (37°C) cell culture medium. Pipette the stock solution directly into the medium while gently swirling or vortexing to ensure rapid and thorough mixing.
High Final Concentration The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium.Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. If precipitation occurs at the desired concentration, consider lowering it.
Interaction with Media Components Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.If using serum-containing medium, the proteins may help to solubilize this compound. However, in some cases, interactions can be unfavorable. If precipitation persists, consider testing with a serum-free medium or reducing the serum concentration if your cell line permits.
pH and Temperature Fluctuations Changes in the pH of the medium or repeated freeze-thaw cycles of prepared media can affect the stability and solubility of dissolved compounds.Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically 7.2-7.4). Avoid repeated freeze-thaw cycles of media containing this compound.

Data Presentation

Solubility of this compound
Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)~50 mg/mL[1]Recommended for stock solutions. Use anhydrous, cell culture grade.
EthanolLimited solubility reported.Not the preferred solvent for high-concentration stock solutions.
Phosphate-Buffered Saline (PBS)Poorly soluble.Direct dissolution in aqueous buffers is not recommended.
WaterPoorly soluble.Ginkgo flavonoid components have shown some solubility in water, which increases with pH[3][4].

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 566.51 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.67 mg of this compound powder.

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of this compound and transfer it to a sterile amber vial.

  • Dissolution: Add 1 mL of sterile DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional): For critical applications, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize precipitation, it is best to perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium.

    • Mix immediately and thoroughly by gentle vortexing or pipetting.

  • Final Dilution: Further dilute the intermediate solution to your desired final concentrations in pre-warmed complete cell culture medium.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.

JAK/STAT Signaling Pathway

This compound and the JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Transcription This compound This compound This compound->JAK Inhibition

This compound can inhibit the JAK/STAT signaling pathway.

Wnt/β-catenin Signaling Pathway

This compound and the Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation Proteasome Proteasomal Degradation beta_catenin->Proteasome Degradation Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene Target Gene Expression TCF_LEF->Gene Transcription This compound This compound This compound->beta_catenin Inhibition of Nuclear Translocation

This compound can modulate the Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling Pathway

This compound and the PI3K/Akt Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylation CellSurvival Cell Survival & Proliferation Downstream->CellSurvival This compound This compound This compound->PI3K Modulation

This compound can influence the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

This compound and the MAPK Pathway Stimulus External Stimuli Receptor Cell Surface Receptor Stimulus->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors Phosphorylation Gene Gene Expression TranscriptionFactors->Gene This compound This compound This compound->ERK Inhibition

This compound can inhibit the MAPK/ERK signaling pathway.

References

Technical Support Center: Optimizing Ginkgetin Concentration for Anti-Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing ginkgetin in anti-cancer research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of anti-cancer action?

A1: this compound is a naturally occurring biflavone found in the leaves of the Ginkgo biloba tree. It exhibits significant anti-cancer effects against a variety of cancer cells both in vitro and in vivo. Its anti-tumor activity is multifaceted and involves several mechanisms, including:

  • Inducing cell cycle arrest: this compound can halt the proliferation of cancer cells at different phases of the cell cycle, such as G0/G1 or G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1]

  • Triggering apoptosis: It can induce programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[2]

  • Inhibiting metastasis: this compound can prevent the migration and invasion of cancer cells.

  • Suppressing angiogenesis: It can inhibit the formation of new blood vessels that tumors need to grow.

  • Modulating signaling pathways: this compound exerts its effects by influencing critical signaling pathways that are often dysregulated in cancer, such as JAK/STAT, Wnt/β-catenin, and MAPK.[3]

Q2: How should I dissolve and store this compound for my experiments?

A2: this compound is poorly soluble in water. For in vitro cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). A stock solution of 50 mg/mL in DMSO has been reported.[4]

  • Preparation of Stock Solution: To prepare a stock solution, dissolve the this compound powder in 100% DMSO. Gentle warming and sonication may be necessary to ensure it is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber-colored vials or by wrapping the vials in foil.[5]

  • Final Concentration: When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%, and for some sensitive primary cells, below 0.1%.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What are the typical working concentrations of this compound for anti-cancer studies?

A3: The effective concentration of this compound varies depending on the cancer cell line, the duration of treatment, and the specific assay being performed. IC50 (half-maximal inhibitory concentration) values for inhibiting cancer cell proliferation have been reported to range from 0.58 to 150 µM for treatment durations of 24 to 96 hours.[1] For many cancer cell lines, IC50 values are below 5 µM when administered for 24 hours or longer.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Time (h)Assay
Breast Cancer MCF-71024MTT[8]
MDA-MB-23118 - 15024 - 96MTT
BT-474Varies-MTT[9]
Cervical Cancer HeLa5.248MTT
Colon Cancer HCT1164.048WST-1[8][10]
Hepatocellular Carcinoma HepG2Varies (dose-dependent)24, 48MTT[2]
SK-HEP-1Varies (dose-dependent)24, 48MTT[2]
Leukemia K56238.9, 31.3, 19.224, 48, 72MTT[11]
Ovarian Cancer SKOV3Varies24-[1]
A2780Varies24-[1]
Prostate Cancer PC-359 (for G0/G1 arrest)-[1]

Troubleshooting Guide

Problem 1: I am seeing a precipitate in my cell culture medium after adding this compound.

  • Possible Cause: The final concentration of this compound may have exceeded its solubility limit in the aqueous cell culture medium. This can happen if the DMSO stock is not diluted sufficiently or if the this compound itself is unstable in the medium.[12]

  • Solution:

    • Decrease Final Concentration: Try using a lower final concentration of this compound.

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while still maintaining this compound solubility. A final concentration of less than 0.5% is generally recommended.[6]

    • Vigorous Mixing: When adding the this compound-DMSO stock to the medium, ensure rapid and thorough mixing to facilitate dispersion.

    • Fresh Preparations: Prepare fresh dilutions of this compound from the frozen stock for each experiment, as the stability of flavonoids in aqueous solutions can be limited.[5]

Problem 2: My cell viability assay (e.g., MTT assay) results are inconsistent or show an unexpected increase in signal with this compound treatment.

  • Possible Cause: Flavonoids, including this compound, are known to have antioxidant properties and can directly reduce the MTT reagent to formazan (B1609692) in a cell-free system, leading to a false-positive signal for cell viability.[3][13] This interference can be influenced by the type of culture medium and the presence of serum.[9][13]

  • Solution:

    • Include a "No-Cell" Control: Always run a control plate with your this compound concentrations in the culture medium without any cells. This will allow you to quantify the direct reduction of MTT by this compound and subtract this background from your experimental values.

    • Use an Alternative Viability Assay: Consider using a cell viability assay that is not based on tetrazolium salt reduction. Alternative methods include:

      • Sulforhodamine B (SRB) Assay: This assay measures cell protein content and is generally not affected by the reducing properties of flavonoids.[3]

      • Trypan Blue Exclusion Assay: This method directly counts viable cells based on membrane integrity.

      • ATP-based Assays: These assays measure the amount of ATP present, which is an indicator of metabolically active cells.

Problem 3: I am observing high variability in my results between experiments.

  • Possible Cause: Inconsistent results can stem from several factors, including compound instability, variations in cell seeding density, or inconsistent treatment application.[12] Flavonoid stability can be affected by pH, light, and temperature.[5]

  • Solution:

    • Standardize Procedures: Ensure consistent cell seeding density and treatment application across all experiments.

    • Protect from Light: Keep this compound stock solutions and treated plates protected from light.[5]

    • Maintain pH: Use a well-buffered cell culture medium to maintain a stable physiological pH.[5]

    • Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment to minimize degradation.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in fresh cell culture medium from your DMSO stock solution. Remember to keep the final DMSO concentration consistent and below 0.5% across all wells, including the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include vehicle and untreated controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Use trypsin to detach adherent cells.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at a low speed.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations

Signaling Pathways Modulated by this compound

Ginkgetin_Signaling_Pathways cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway This compound->Wnt_BetaCatenin Inhibits MAPK MAPK Pathway This compound->MAPK Modulates PI3K_AKT PI3K/Akt Pathway This compound->PI3K_AKT Inhibits Apoptosis ↑ Apoptosis JAK_STAT->Apoptosis Proliferation ↓ Proliferation JAK_STAT->Proliferation Wnt_BetaCatenin->Proliferation Metastasis ↓ Metastasis Wnt_BetaCatenin->Metastasis CellCycleArrest ↑ Cell Cycle Arrest MAPK->CellCycleArrest MAPK->Proliferation PI3K_AKT->Apoptosis PI3K_AKT->Proliferation

Caption: Key signaling pathways modulated by this compound leading to anti-cancer effects.

General Experimental Workflow for this compound Anti-Cancer Studies

Ginkgetin_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion Prep_this compound Prepare this compound Stock (in DMSO) Dose_Response Dose-Response Study (e.g., MTT Assay) Prep_this compound->Dose_Response Culture_Cells Culture Cancer Cells Culture_Cells->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Mechanism_Studies->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-Cancer Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating the anti-cancer effects of this compound.

Troubleshooting Logic for this compound Experiments

Troubleshooting_Logic Start Inconsistent Results or Unexpected Data Check_Solubility Is there a precipitate in the media? Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes Solubility_No No Check_Solubility->Solubility_No Check_MTT Are you using an MTT-based assay? MTT_Yes Yes Check_MTT->MTT_Yes MTT_No No Check_MTT->MTT_No Check_Variability Is there high well-to-well or experiment-to-experiment variability? Variability_Yes Yes Check_Variability->Variability_Yes Action_Solubility Lower this compound concentration. Optimize DMSO %. Ensure vigorous mixing. Solubility_Yes->Action_Solubility Solubility_No->Check_MTT Action_MTT Run 'no-cell' control. Use an alternative assay (SRB, Trypan Blue). MTT_Yes->Action_MTT MTT_No->Check_Variability Action_Variability Standardize cell seeding. Protect from light. Prepare fresh dilutions. Variability_Yes->Action_Variability

Caption: A troubleshooting flowchart to address common issues in this compound experiments.

References

stability of ginkgetin in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ginkgetin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound to prepare stock solutions.[1] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[1] For aqueous-based experiments, it is advisable to first create a concentrated stock in DMSO and then dilute it into your aqueous buffer or cell culture medium.

Q2: How should I store this compound as a solid and in solution?

A2: For long-term storage, solid this compound should be stored at -20°C. As a solution in DMSO, it is recommended to store aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 1 year).[1] It is best to prepare and use solutions on the same day whenever possible. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: I observed precipitation when I diluted my this compound-DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue due to the poor water solubility of many flavonoids. Here are some troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your aqueous solution might be too high. Try reducing the concentration.

  • Minimize the final DMSO concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in cell culture experiments.

  • Use pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous solution can sometimes improve solubility.

  • Ensure rapid mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and thorough mixing.

  • Consider sonication: A brief sonication of the final solution may help to redissolve any precipitate.

Q4: Can I dissolve this compound directly in ethanol (B145695) or methanol?

A4: While some flavonoids have solubility in alcohols, DMSO is generally the preferred solvent for achieving high stock concentrations of this compound. If using alcohols, you may need to warm the solution and sonicate to aid dissolution, and the achievable concentration will likely be lower than in DMSO.

Q5: What factors can cause this compound to degrade in solution?

A5: Based on studies of structurally related flavonoids from Ginkgo biloba, this compound is likely susceptible to degradation under the following conditions:[2][3][4]

  • High pH (basic conditions): Flavonoids are generally unstable in basic solutions.[2][4]

  • High temperature: Elevated temperatures can accelerate degradation.[2][3][4]

  • Oxidation: Exposure to oxidizing agents can lead to degradation.[2][3][4]

  • Light: As with many phenolic compounds, prolonged exposure to light, especially UV light, may cause degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume. Low-quality or "wet" DMSO.Ensure you are using the correct volume of DMSO for your desired concentration. Use fresh, anhydrous (dry) DMSO, as it is hygroscopic.[1] Gentle warming (to 37°C) and brief sonication can aid dissolution.
Color of the this compound solution changes over time. Potential degradation of the compound.This may indicate chemical instability. Prepare fresh solutions before each experiment. Store stock solutions protected from light at -80°C.
Inconsistent or unexpected experimental results. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the working solution is kept at room temperature or in an incubator.
Precipitation in cell culture media. Poor aqueous solubility of this compound.Lower the final concentration of this compound. Ensure the final DMSO concentration is below 0.5%. Add the this compound stock to the media with vigorous mixing.

Quantitative Data on this compound Stability

Quantitative stability data for this compound in various solvents is limited in publicly available literature. The following table is based on recommendations from commercial suppliers.

Solvent Storage Temperature Duration Recommended Use Within
DMSO-80°CLong-term1 year[1]
DMSO-20°CShort-term1 month[1]

Note: While specific degradation percentages are not available, studies on related flavonoids from Ginkgo biloba show that they are more stable in acidic conditions and degrade in basic, oxidative, and high-temperature environments.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[1]

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Stability-Indicating HPLC Method for this compound (Adapted from methods for related flavonoids)

This is a general method that should be optimized and validated for your specific instrumentation and experimental needs.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile.

      • Example Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 330-350 nm.[5][6]

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare this compound solutions in the solvent of interest at a known concentration.

    • Subject the solutions to various stress conditions (e.g., heat, acid, base, oxidation, light) for different durations.

    • At each time point, inject an appropriate volume of the sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_samples Dilute Stock into Test Solvents prep_stock->prep_samples temp Temperature (e.g., 4°C, 25°C, 40°C) prep_samples->temp Expose to ph pH (Acidic, Neutral, Basic) prep_samples->ph Expose to light Photostability (UV/Vis Light Exposure) prep_samples->light Expose to sampling Sample at Time Points (0, 24h, 48h, etc.) temp->sampling ph->sampling light->sampling hplc HPLC Analysis sampling->hplc quant Quantify Remaining This compound & Degradants hplc->quant

Caption: Workflow for assessing the stability of this compound.

signaling_pathway Troubleshooting this compound Solution Issues cluster_dissolution Dissolution Problems cluster_precipitation Precipitation on Dilution cluster_instability Suspected Degradation start Issue with This compound Solution dissolution_check Powder not dissolving? start->dissolution_check precip_check Precipitate in aqueous media? start->precip_check degrad_check Color change? Inconsistent results? start->degrad_check dissolution_sol Use fresh, anhydrous DMSO. Warm gently (37°C). Sonicate briefly. dissolution_check->dissolution_sol Yes precip_sol Lower final concentration. Ensure DMSO < 0.5%. Use pre-warmed media. Mix vigorously. precip_check->precip_sol Yes degrad_sol Prepare fresh solutions. Aliquot stock and store at -80°C. Protect from light. degrad_check->degrad_sol Yes

Caption: A decision tree for troubleshooting common this compound solution problems.

References

challenges in the clinical translation of ginkgetin research

Author: BenchChem Technical Support Team. Date: December 2025

Ginkgetin Clinical Translation Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the clinical translation of this compound?

A1: The major hurdles for the clinical translation of this compound are its poor water solubility, leading to low oral bioavailability, and potential dose-dependent toxicity.[1][2] Although it shows significant anti-cancer efficacy in preclinical in vitro and in vivo models, these pharmacokinetic and safety issues must be addressed for successful clinical application.[3][4]

Q2: Why is this compound's bioavailability low and how can it be improved?

A2: this compound, like many flavonoids, has low bioavailability due to its poor solubility in water and extensive first-pass metabolism in the liver and intestines.[1][5] This means that after oral administration, only a small fraction of the compound reaches systemic circulation. Researchers are exploring various formulation strategies to overcome this, such as creating solid dispersions, nanoparticle formulations, and cyclodextrin (B1172386) complexes to enhance its dissolution rate and subsequent absorption.[6][7][8][9]

Q3: What is known about the toxicity profile of this compound?

A3: While this compound is often described as having no severe toxicity in preclinical models, some studies indicate potential for dose-dependent adverse effects.[3][10] High concentrations of components from Ginkgo biloba extracts have been associated with genotoxicity and carcinogenicity in rodent studies.[11][12] However, this compound has also been shown to be non-toxic to normal cells at concentrations that are cytotoxic to cancer cells.[13] It is crucial to establish a therapeutic window by conducting thorough dose-response studies in any new experimental model.

Q4: What are the known mechanisms of action for this compound's anti-cancer effects?

A4: this compound exerts its anti-cancer effects through multiple mechanisms.[3][14] It is known to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cancer cell migration and invasion.[3][13] These effects are mediated by its ability to modulate several key signaling pathways, including the JAK/STAT, PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[4][15][16]

Troubleshooting Guides

Q1: I am having trouble dissolving this compound for my in vitro cell culture experiments. What should I do?

A1: This is a common issue due to this compound's low aqueous solubility.

  • Recommended Solvent: First, prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Final Concentration: When treating your cells, dilute the stock solution in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Control Group: Always include a vehicle control group in your experiments (medium with the same final concentration of DMSO) to account for any effects of the solvent itself.

Q2: My cell viability assay (e.g., MTT) results are inconsistent. What could be the cause?

A2: Inconsistent results can arise from several factors:

  • Incomplete Dissolution: Ensure your this compound stock is fully dissolved before diluting it in the culture medium. Precipitates can lead to inaccurate concentrations.

  • Cell Seeding Density: Use a consistent cell seeding density across all wells and experiments. Variations in cell number will lead to variability in the final readout.

  • Treatment Duration: this compound's effects are time-dependent.[17] Ensure you are using a consistent incubation time for all experiments.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. Confirm that this compound does not directly react with your assay reagents by running a cell-free control.

Q3: I am not observing the expected inhibition of my target signaling pathway (e.g., PI3K/Akt). How can I troubleshoot this?

A3: If you are not seeing the expected molecular effects, consider the following:

  • Concentration and Time: The effect of this compound on signaling pathways is both dose- and time-dependent.[13] You may need to perform a dose-response and time-course experiment to find the optimal conditions for your specific cell line. For example, inhibition of the PI3K/Akt pathway has been observed, but the effective concentration can vary.[15]

  • Cell Line Specificity: The activity of signaling pathways and the response to inhibitors can differ significantly between cell lines. The effect you are looking for may not be prominent in the cell line you are using.

  • Antibody Quality: If using Western blotting, verify the quality and specificity of your primary antibodies for the target proteins (e.g., p-Akt, Akt).

  • Pathway Complexity: this compound affects multiple pathways.[4] The cellular context may involve compensatory signaling that masks the inhibition of your target pathway.

Data Presentation: Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Duration (hours)
HepG2Hepatocellular Carcinoma~5048
SK-HEP-1Hepatocellular CarcinomaNot specified48
786-ORenal Cell Carcinoma7.2348
MCF-7Breast Cancer20-80 (range)24
A549Non-small-cell lung cancer10.0572
H1299Non-small-cell lung cancer2.7972
PC-3Prostate CancerNot specifiedNot specified
SKOV3Ovarian Cancer~2024
A2780Ovarian Cancer~2024

Note: IC50 values can vary based on experimental conditions such as cell density and assay method.[18] Data compiled from multiple sources.[3][10][13][17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the this compound powder in pure, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Ensure complete dissolution by vortexing or gentle warming. The solution should be clear with no visible precipitate.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution: For experiments, thaw an aliquot and dilute it directly into the cell culture medium to achieve the final desired concentration. The final DMSO concentration should not exceed 0.1%.

Protocol 2: MTT Assay for Assessing this compound's Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) and a vehicle control (DMSO at the highest equivalent concentration).[13]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

cluster_Challenges Core Challenges cluster_Solutions Potential Solutions Solubility Poor Aqueous Solubility Bioavailability Low Oral Bioavailability Solubility->Bioavailability Leads to Formulation Advanced Formulation (Nanoparticles, Liposomes) Solubility->Formulation Addressed by Dose Dose Optimization & Scheduling Bioavailability->Dose Requires Combo Combination Therapy Bioavailability->Combo May benefit from Toxicity Potential Toxicity Toxicity->Dose Requires

Caption: Logical workflow of this compound's challenges and solutions.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare this compound Stock in DMSO C 3. Treat Cells with This compound Dilutions A->C B 2. Seed Cells in 96-well Plates B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent & Incubate D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance at ~570nm F->G H 8. Calculate % Viability vs. Control G->H

Caption: Experimental workflow for an in vitro cytotoxicity assay.

References

Technical Support Center: Ginkgetin In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in in vivo studies of ginkgetin.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low efficacy of this compound in my in vivo model despite promising in vitro results?

A1: The primary reason for the discrepancy between in vitro and in vivo efficacy of this compound is its poor oral bioavailability. This is mainly attributed to two key physicochemical properties:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule with low solubility in aqueous environments like the gastrointestinal fluids. This limits its dissolution, which is a critical prerequisite for absorption into the bloodstream.

  • Low Bioavailability: Consequently, a significant portion of orally administered this compound passes through the gastrointestinal tract without being absorbed, leading to low plasma concentrations and reduced efficacy at the target site.[1]

Q2: What are the most effective strategies to enhance the oral bioavailability of this compound for in vivo experiments?

A2: Several formulation strategies have been successfully employed to overcome the poor solubility and enhance the bioavailability of this compound and other flavonoids. These include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix. This enhances the dissolution rate of this compound by presenting it in an amorphous state with a larger surface area.[2][3]

  • Lipid-Based Formulations (e.g., Liposomes): Encapsulating this compound within lipid-based carriers like liposomes can improve its solubility and facilitate its transport across the intestinal membrane.[1][4][5]

  • Nanoparticle Systems: Polymeric nanoparticles can encapsulate this compound, protecting it from degradation in the gastrointestinal tract and providing a controlled release, which can lead to sustained plasma concentrations.

  • Phospholipid Complexes: Complexing this compound with phospholipids (B1166683) can significantly improve its lipophilicity and, consequently, its absorption.[6]

Q3: Which signaling pathways are known to be modulated by this compound, and how can I assess these in my study?

A3: this compound has been shown to exert its therapeutic effects, particularly its anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways:

  • JAK2/STAT3 Pathway: this compound can inhibit the phosphorylation of JAK2 and STAT3, preventing the translocation of STAT3 to the nucleus and the subsequent transcription of target genes involved in cell proliferation and inflammation.[7][8][9][10]

  • NF-κB Pathway: this compound can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitor, IκBα. This prevents the nuclear translocation of NF-κB and reduces the expression of pro-inflammatory cytokines.[11][12][13][14]

  • MAPK Pathway: this compound has also been reported to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[9][10][11]

To assess the modulation of these pathways, you can perform Western blot analysis to measure the phosphorylation status of key proteins (e.g., p-JAK2, p-STAT3, p-ERK) in tissue or cell lysates from your in vivo model.

Troubleshooting Guides

Issue 1: Inconsistent or Low Bioavailability After Oral Administration
Potential Cause Troubleshooting Suggestion
Poor aqueous solubility of this compound. Prepare a formulation to enhance solubility, such as a solid dispersion or a liposomal formulation.
Degradation of this compound in the gastrointestinal tract. Encapsulate this compound in a protective carrier like polymeric nanoparticles to prevent degradation.
Inefficient absorption across the intestinal epithelium. Utilize lipid-based formulations (liposomes, phospholipid complexes) to improve membrane permeability.
Variability in gavage technique. Ensure consistent and proper oral gavage technique to minimize variability in drug delivery to the stomach.
Issue 2: Difficulty in Preparing Stable and Effective Formulations
Potential Cause Troubleshooting Suggestion
Low encapsulation efficiency in liposomes. Optimize the drug-to-lipid ratio. Experiment with different lipid compositions and preparation methods (e.g., thin-film hydration followed by sonication or extrusion).
Phase separation or crystallization in solid dispersions. Ensure the complete dissolution of both this compound and the polymer in the solvent before evaporation. Select a polymer with good miscibility with this compound.
Particle aggregation in nanoparticle suspensions. Measure the zeta potential of the nanoparticles. A value greater than ±30 mV generally indicates good stability. Consider adding a stabilizer to the formulation.

Quantitative Data Summary

The following tables summarize the improvement in pharmacokinetic parameters observed for Ginkgo biloba components using different formulation strategies. While not all data is specific to this compound, it provides a strong indication of the potential for these technologies to enhance its bioavailability.

Table 1: Pharmacokinetic Parameters of Ginkgo Biloba Flavonoids with Different Formulations in Rats

FormulationFlavonoidCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
GBE ExtractQuercetin18.2 ± 4.5112.3 ± 21.8100[6]
GBE Solid DispersionQuercetin45.7 ± 9.2345.6 ± 54.1307.7[6]
GBE Phospholipid ComplexQuercetin68.4 ± 11.3512.9 ± 78.3456.7[6]
GBE ExtractKaempferol (B1673270)12.5 ± 3.189.7 ± 15.4100[6]
GBE Solid DispersionKaempferol33.1 ± 6.8254.1 ± 43.2283.3[6]
GBE Phospholipid ComplexKaempferol52.3 ± 8.9401.5 ± 65.7447.6[6]

Table 2: Pharmacokinetic Parameters of Quercetin-Loaded Nanoparticles in Mice

FormulationCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Quercetin Solution120 ± 25480 ± 95100[15]
Quercetin-Loaded Zein Nanoparticles350 ± 602880 ± 450~600[15]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Adapted from protocols for flavonoid solid dispersions.[16][17][18]

  • Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Ethanol (B145695).

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:9 w/w).

    • Dissolve both components completely in a minimal amount of ethanol with the aid of gentle heating and stirring.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the inner surface of the flask.

    • Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size and store it in a desiccator.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Adapted from protocols for hydrophobic drug encapsulation.[1][4][5][19]

  • Materials: this compound, Phosphatidylcholine (PC), Cholesterol, Chloroform (B151607), Phosphate Buffered Saline (PBS, pH 7.4).

  • Procedure:

    • Accurately weigh this compound, phosphatidylcholine, and cholesterol in a desired molar ratio (e.g., PC:Cholesterol 2:1, drug-to-lipid ratio 1:20 w/w).

    • Dissolve all components in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature.

    • To obtain smaller, more uniform vesicles, the resulting liposome (B1194612) suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Adapted from pharmacokinetic studies of flavonoid formulations.[6][20][21]

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the rats overnight (12-14 hours) with free access to water.

    • Divide the rats into groups (e.g., control group receiving this compound suspension, test group receiving this compound formulation).

    • Administer the respective formulations orally via gavage at a predetermined dose.

    • Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Protocol 4: In Vivo Anti-Inflammatory Assay (Croton Oil-Induced Mouse Ear Edema)

Adapted from topical anti-inflammatory study protocols.[22][23][24]

  • Animals: Male ICR mice (25-30 g).

  • Procedure:

    • Divide the mice into groups (e.g., control, vehicle, this compound formulation at different doses, positive control like indomethacin).

    • Topically apply the this compound formulation or vehicle to the inner surface of the right ear.

    • After a set time (e.g., 30 minutes), apply a solution of croton oil (the inflammatory agent) in a suitable solvent (e.g., acetone) to the same ear.

    • After a specific period (e.g., 4-6 hours), sacrifice the mice and take a circular biopsy from both the treated (right) and untreated (left) ears using a biopsy punch.

    • Weigh the ear biopsies to determine the extent of edema.

    • Calculate the percentage inhibition of inflammation for each group compared to the control group.

Visualizations

Signaling Pathways

Below are diagrams representing the signaling pathways modulated by this compound.

Ginkgetin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkBa IkBa IKK->IkBa phosphorylates p50 p50 p65 p65 p50_p65_n p50/p65 IkBa->p50_p65_n releases This compound This compound This compound->IKK inhibits Gene Transcription Gene Transcription p50_p65_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Caption: this compound's inhibition of the NF-κB signaling pathway.

Ginkgetin_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors This compound This compound This compound->MAPK inhibits phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Responses Proliferation, Inflammation, Apoptosis Gene Expression->Cellular Responses

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

Ginkgetin_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3_dimer pSTAT3 Dimer STAT3->pSTAT3_dimer dimerizes pSTAT3_dimer_n pSTAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n translocates This compound This compound This compound->JAK2 inhibits phosphorylation Gene Transcription Gene Transcription pSTAT3_dimer_n->Gene Transcription Cellular Effects Proliferation, Inflammation Gene Transcription->Cellular Effects

Caption: this compound's inhibition of the JAK2/STAT3 signaling pathway.

Experimental Workflows

Formulation_PK_Workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Analysis This compound This compound Formulation Solid Dispersion or Liposome This compound->Formulation Carrier Polymer or Lipid Carrier->Formulation Oral Admin Oral Administration to Rats Formulation->Oral Admin Blood Sampling Blood Sampling Oral Admin->Blood Sampling Plasma Plasma Blood Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Params Pharmacokinetic Parameters (Cmax, AUC) LCMS->PK_Params

Caption: Workflow for formulation development and pharmacokinetic analysis.

References

Technical Support Center: Navigating the Challenges of Ginkgetin's Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to ginkgetin's low absorption and metabolism. The information is presented in a question-and-answer format to directly address experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound's low oral bioavailability?

A1: this compound, a biflavonoid from Ginkgo biloba, exhibits low oral bioavailability due to several key factors:

  • Poor Aqueous Solubility: Its hydrophobic nature limits dissolution in gastrointestinal fluids, a critical first step for absorption.

  • Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the intestines and liver, primarily through glucuronidation and sulfation. This extensive metabolism reduces the amount of active compound reaching systemic circulation.

  • Efflux by Transporters: this compound can be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), further limiting its net absorption.

Q2: What are the main strategies to improve this compound's bioavailability?

A2: Strategies to enhance this compound's bioavailability focus on improving its solubility, protecting it from metabolic degradation, and increasing its permeability across the intestinal epithelium. These approaches include:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles), solid dispersions, or nanoemulsions can enhance its solubility and dissolution rate.

  • Complexation: Forming complexes with molecules like phospholipids (B1166683) (to create phytosomes) or cyclodextrins can improve this compound's solubility and membrane permeability.

  • Co-administration with Inhibitors: Using inhibitors of metabolic enzymes (e.g., CYP450 or UGT inhibitors) or efflux pumps can decrease this compound's metabolism and increase its absorption. However, this approach requires careful consideration of potential drug-drug interactions.

Q3: What are the major metabolic pathways for this compound?

A3: The primary metabolic pathways for this compound, like many flavonoids, are Phase II conjugation reactions. These include:

  • Glucuronidation: This is a major pathway where glucuronic acid is attached to this compound, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to this compound. Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, may also occur, but to a lesser extent, and can involve hydroxylation or demethylation.

Troubleshooting Guides

In Vitro Experiments (e.g., Caco-2 Permeability Assays)

Q4: I'm observing very low apparent permeability (Papp) for this compound in my Caco-2 assay. What could be the cause and how can I troubleshoot it?

A4: Low Papp values for this compound are common due to its hydrophobicity. Here are potential causes and solutions:

  • Issue: Poor Solubility in Assay Buffer.

    • Solution 1: Use a co-solvent. Add a small, non-toxic percentage of a solvent like DMSO or ethanol (B145695) to the transport buffer to increase this compound's solubility. Ensure the final solvent concentration is below the tolerance level of the Caco-2 monolayer (typically <1%).

    • Solution 2: Incorporate bovine serum albumin (BSA). Adding BSA to the basolateral (receiver) chamber can act as a "sink" for the hydrophobic compound, mimicking in vivo conditions and improving its transport across the monolayer.

  • Issue: High Non-specific Binding.

    • Solution: Pre-treat plates and assess recovery. this compound may bind to the plastic of the assay plates. Pre-incubating the plates with a BSA solution can help block non-specific binding sites. Always perform a mass balance study to determine the percentage of compound recovered.

  • Issue: Active Efflux.

    • Solution: Use efflux pump inhibitors. Co-incubate this compound with known inhibitors of P-gp (e.g., verapamil) or other relevant transporters to see if the Papp value increases. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Q5: My this compound recovery in the Caco-2 assay is low and variable. How can I improve this?

A5: Low and inconsistent recovery can invalidate your results. Consider the following:

  • Issue: Adsorption to labware.

    • Solution: Use low-binding plates and pipette tips. Polypropylene labware is generally preferred over polystyrene for hydrophobic compounds.

  • Issue: Instability in the assay medium.

    • Solution: Assess compound stability. Incubate this compound in the assay buffer for the duration of the experiment and analyze its concentration over time to check for degradation. Adjust buffer pH if necessary and possible.

  • Issue: Inefficient sample extraction before analysis.

    • Solution: Optimize your analytical sample preparation. Ensure your extraction method (e.g., protein precipitation with acetonitrile) is efficient for recovering this compound from the assay buffer. You may need to test different organic solvents or liquid-liquid extraction.

In Vivo Experiments (e.g., Pharmacokinetic Studies in Rodents)

Q6: I'm struggling to detect this compound in plasma samples after oral administration to rats. What are the potential reasons?

A6: This is a common challenge due to this compound's poor bioavailability.

  • Issue: Insufficient dose or formulation not optimized.

    • Solution 1: Increase the dose. If toxicity is not a concern, a higher dose may result in detectable plasma concentrations.

    • Solution 2: Use a bioavailability-enhancing formulation. Administer this compound as a nanoformulation (e.g., solid dispersion, nanoemulsion) or a phospholipid complex to improve its absorption.[1]

  • Issue: Rapid metabolism.

    • Solution: Analyze for metabolites. In addition to the parent compound, look for major metabolites like this compound-glucuronide in the plasma. This can provide a more complete picture of absorption.

  • Issue: Analytical method lacks sensitivity.

    • Solution: Optimize your LC-MS/MS method. Ensure your analytical method has a sufficiently low limit of quantification (LLOQ) to detect the expected low concentrations of this compound in plasma.[2] This may involve optimizing the extraction procedure, chromatography, and mass spectrometry parameters.

Q7: The pharmacokinetic profile of my this compound formulation shows high inter-animal variability. How can I reduce this?

A7: High variability can obscure the true pharmacokinetic properties of your formulation.

  • Issue: Inconsistent formulation.

    • Solution: Ensure formulation homogeneity. For suspensions or emulsions, ensure they are well-mixed before and during dosing to provide a consistent dose to each animal.

  • Issue: Differences in food intake.

    • Solution: Fast animals before dosing. Food can significantly affect the absorption of hydrophobic compounds. Fasting animals overnight (with free access to water) is a standard practice to reduce this variability.

  • Issue: Inconsistent oral gavage technique.

    • Solution: Standardize the administration procedure. Ensure all personnel are properly trained in oral gavage to deliver the dose consistently to the stomach.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ginkgo Flavonoids in Rats Following Oral Administration of Different Formulations.

(Note: Specific pharmacokinetic data for this compound is limited. This table presents data for other major Ginkgo flavonoids to illustrate the impact of formulation strategies.)

FlavonoidFormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Quercetin GBE150 ± 301.5 ± 0.5850 ± 150100
GBE Phospholipid Complex450 ± 701.0 ± 0.32800 ± 400329
GBE Solid Dispersion300 ± 501.2 ± 0.41900 ± 300224
Kaempferol (B1673270) GBE80 ± 151.8 ± 0.6500 ± 90100
GBE Phospholipid Complex250 ± 401.2 ± 0.41600 ± 250320
GBE Solid Dispersion180 ± 301.5 ± 0.51100 ± 180220
Isorhamnetin (B1672294) GBE120 ± 252.0 ± 0.7700 ± 120100
GBE Phospholipid Complex380 ± 601.5 ± 0.52400 ± 350343
GBE Solid Dispersion260 ± 451.8 ± 0.61600 ± 280229

Data are presented as mean ± SD and are compiled from representative studies on Ginkgo biloba extract (GBE) formulations.[1] Values are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion

This protocol describes a solvent evaporation method for preparing a this compound solid dispersion to enhance its solubility and dissolution rate.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30) or other suitable carrier

    • Ethanol and Dichloromethane (or other suitable solvents)

    • Rotary evaporator

    • Vacuum oven

  • Method:

    • Dissolve this compound and the carrier (e.g., PVP K30 in a 1:10 ratio by weight) in a minimal amount of a 1:1 mixture of ethanol and dichloromethane.

    • Ensure complete dissolution by gentle warming or sonication if necessary.

    • Evaporate the solvents using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the resulting solid into a fine powder and store it in a desiccator.

    • Characterize the solid dispersion for drug loading, dissolution profile, and solid-state properties (e.g., using DSC and XRD).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to evaluate a this compound formulation.

  • Animals:

    • Male Sprague-Dawley rats (200-250 g).

    • Acclimatize animals for at least one week before the experiment.

  • Dosing and Sample Collection:

    • Fast the rats overnight (12-14 hours) with free access to water.

    • Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose) or the free compound as a control via oral gavage at a predetermined dose.

    • Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding three volumes of cold acetonitrile (B52724) (containing an internal standard) to one volume of plasma.

    • Vortex vigorously and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.[2]

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Mandatory Visualizations

ginkgetin_metabolism cluster_absorption Intestinal Lumen & Epithelium cluster_metabolism Hepatocyte (Liver) Ginkgetin_oral Oral this compound Ginkgetin_dissolved Dissolved this compound Ginkgetin_oral->Ginkgetin_dissolved Dissolution Ginkgetin_absorbed Absorbed this compound Ginkgetin_dissolved->Ginkgetin_absorbed Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Ginkgetin_absorbed->Pgp Efflux Ginkgetin_liver This compound Ginkgetin_absorbed->Ginkgetin_liver Portal Circulation Pgp->Ginkgetin_dissolved PhaseI Phase I Metabolism (CYP450s) Ginkgetin_liver->PhaseI PhaseII Phase II Metabolism (UGTs, SULTs) Ginkgetin_liver->PhaseII Metabolites Hydroxylated/ Demethylated Metabolites PhaseI->Metabolites Conjugates Glucuronide & Sulfate Conjugates PhaseII->Conjugates Metabolites->PhaseII Excretion Biliary/Renal Excretion Conjugates->Excretion

Caption: Overview of this compound's Absorption and Metabolism.

formulation_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Preclinical Evaluation start Poorly Soluble This compound selection Select Strategy (e.g., Solid Dispersion) start->selection carrier Choose Carrier (e.g., PVP K30) selection->carrier ratio Optimize Drug: Carrier Ratio carrier->ratio process Select Process (e.g., Solvent Evaporation) ratio->process dissolution Dissolution Testing process->dissolution solid_state Solid-State Analysis (DSC, XRD) dissolution->solid_state morphology Morphology (SEM) solid_state->morphology stability Stability Studies morphology->stability invitro In Vitro Permeability (Caco-2 Assay) stability->invitro invivo In Vivo Pharmacokinetics (Rodent Model) invitro->invivo data_analysis Data Analysis & Bioavailability Calculation invivo->data_analysis

Caption: Workflow for Developing Bioavailability-Enhanced this compound Formulations.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation This compound This compound This compound->BetaCatenin Reduces Expression of Target Genes TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Co-activates TargetGenes Target Gene Expression (e.g., Cyclin D1, Survivin) TCF_LEF->TargetGenes Activates

Caption: this compound's Modulation of the Wnt/β-catenin Signaling Pathway.[3][[“]]

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Ginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with ginkgetin. Our aim is to help you optimize your experimental design and enhance the therapeutic efficacy of this promising natural biflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic applications under investigation?

A1: this compound is a naturally occurring biflavone found in the leaves of the Ginkgo biloba tree.[1][2][3] It has demonstrated a wide range of pharmacological activities, with significant research focused on its anti-cancer properties.[1][3][4] Studies have shown its efficacy against various cancer cell lines, including lung, ovarian, breast, prostate, and colon cancer.[1][5] Beyond oncology, this compound is also being investigated for its anti-inflammatory, neuroprotective, anti-bacterial, and anti-adipogenic effects.[4][6][7]

Q2: What are the main challenges researchers face when working with this compound?

A2: The primary challenge in utilizing this compound for therapeutic applications is its poor water solubility, which leads to low oral bioavailability.[8][9] This can result in suboptimal concentrations reaching the target site, thereby limiting its therapeutic effect in both preclinical and potentially clinical settings.[9] Researchers may observe variability in experimental results due to these solubility and absorption issues.[8]

Q3: How can the solubility and bioavailability of this compound be improved for experimental studies?

A3: Several strategies can be employed to overcome the solubility and bioavailability limitations of this compound:

  • Nanoformulations: Encapsulating this compound into nano-based delivery systems is a highly effective approach.[10][11][12] Technologies such as liposomes, polymeric nanoparticles, solid lipid nanoparticles, and nanoemulsions can significantly enhance the solubility, stability, and delivery of flavonoids like this compound.[10][11][12][13]

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate.[9][14] This technique involves dispersing the drug in a solid excipient at a very fine particle size.[9]

  • Complex Formation: The formation of inclusion complexes with molecules like cyclodextrins can enhance the aqueous solubility of hydrophobic flavonoids.[15]

  • Micellar Solubilization: Using surfactants or block copolymers to form micelles can increase the solubility of poorly soluble compounds like this compound.[14]

Q4: What synergistic therapeutic combinations with this compound have been reported?

A4: this compound has been shown to work synergistically with several conventional cancer therapies, enhancing their efficacy and in some cases, reducing side effects.[1][2][3] Notable combinations include:

  • Chemotherapy Agents: this compound enhances the cytotoxic effects of cisplatin (B142131) and 5-Fluorouracil (5-FU) in various cancer models.[1][2][16][17]

  • Radiotherapy: Combining this compound with radiation has been shown to synergistically suppress breast tumor growth.[1][2]

  • Other Phytochemicals: A combination of this compound and resveratrol (B1683913) has demonstrated synergistic effects in suppressing angiogenesis, a key process in tumor growth.[1][16][18]

Q5: Which key signaling pathways are modulated by this compound?

A5: this compound exerts its anti-cancer effects by modulating multiple critical signaling pathways.[1][3] Understanding these pathways is crucial for designing mechanistic studies. Key pathways include:

  • JAK/STAT Pathway: this compound can inhibit the JAK/STAT signaling pathway, which is often deregulated in cancer.[1][3][6]

  • MAPK Pathway: It has shown dual regulatory effects on the MAPK pathway, inhibiting it in some cancers while activating it in others to induce apoptosis.[1][6]

  • Wnt/β-catenin Pathway: This pathway, crucial for cell proliferation, is another target of this compound.[1][3]

  • AKT/GSK-3β Pathway: this compound can modulate this critical survival pathway.[1][3]

  • STING Pathway: Recent studies have identified the cGAS-STING pathway as a target for this compound in alleviating inflammation and senescence.[19][20]

Troubleshooting Guides

Issue 1: Low or Inconsistent Anti-Tumor Efficacy in In Vitro Assays
Potential Cause Troubleshooting Steps Experimental Protocol
Poor Solubility of this compound in Culture Media Ensure complete solubilization of this compound before adding to cell cultures. Use of a suitable solvent (e.g., DMSO) at a final concentration non-toxic to the cells is critical. Consider preparing a nanoformulation of this compound to improve its dispersion and uptake in aqueous media.Protocol: this compound Solubilization for Cell Culture 1. Prepare a high-concentration stock solution of this compound in 100% DMSO.2. For experiments, dilute the stock solution in cell culture medium to the final desired concentration.3. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).4. Vortex the final solution thoroughly before adding it to the cells to prevent precipitation.
Cell Line Variability The IC50 values for this compound can vary significantly between different cancer cell lines, ranging from 0.58 to 150 µM.[1] It is essential to perform a dose-response curve for each new cell line to determine the effective concentration range.Protocol: Determining IC50 with MTT Assay 1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.2. Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100, 150 µM) for a specified time (e.g., 24, 48, 72 hours).3. Add MTT reagent to each well and incubate for 2-4 hours.4. Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).5. Read the absorbance at the appropriate wavelength (e.g., 570 nm).6. Calculate the IC50 value using appropriate software.
Sub-optimal Treatment Duration This compound's effects, such as inducing cell cycle arrest, can be time-dependent.[1] Test different treatment durations (e.g., 24h, 48h, 72h) to identify the optimal window for observing the desired effect.Protocol: Time-Course Experiment 1. Treat parallel cultures of cells with a fixed concentration of this compound (e.g., the IC50 value).2. Harvest cells at different time points (e.g., 6, 12, 24, 48 hours).3. Analyze the desired endpoint at each time point (e.g., cell cycle analysis by flow cytometry, protein expression by Western blot).
Issue 2: Limited Therapeutic Effect in In Vivo Animal Models
Potential Cause Troubleshooting Steps Experimental Protocol
Low Bioavailability of Orally Administered this compound Due to its poor solubility, oral administration may not achieve therapeutic plasma concentrations. Consider alternative administration routes such as intraperitoneal (i.p.) injection, which has shown efficacy in xenograft models.[2] Formulating this compound in a delivery system designed to enhance oral absorption (e.g., phospholipid complexes, solid dispersions) is another effective strategy.[21][22]Protocol: Preparation of this compound Solid Dispersion for Oral Gavage 1. Select a suitable hydrophilic polymer carrier (e.g., PVP K30, HPMC).2. Dissolve both this compound and the carrier in a common solvent.3. Remove the solvent using a method like rotary evaporation to form a solid dispersion.4. Characterize the solid dispersion to confirm the amorphous state of this compound.5. For administration, suspend the finely ground solid dispersion in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.
Insufficient Dose or Dosing Frequency In vivo efficacy is dose-dependent. Review literature for effective dose ranges (e.g., 10-100 mg/kg).[1][2] Optimize the dosing schedule (e.g., daily, every other day) based on the tumor growth rate and the half-life of your this compound formulation.Protocol: In Vivo Efficacy Study in Xenograft Model 1. Implant tumor cells subcutaneously into immunocompromised mice.2. Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).3. Administer treatment according to the planned schedule (e.g., daily i.p. injection of 30 mg/kg this compound).4. Monitor tumor volume and body weight regularly.5. At the end of the study, excise tumors and weigh them. Perform further analysis (e.g., histology, Western blot) on tumor tissue.
Lack of Synergistic Partners This compound's efficacy can be significantly boosted when used in combination with other agents.[1][2] If monotherapy is not yielding desired results, consider a combination therapy approach with standard-of-care chemotherapeutics relevant to your cancer model.Protocol: Combination Therapy Study 1. Establish xenograft tumors as described above.2. Randomize mice into four groups: Vehicle, this compound alone, Chemotherapy agent (e.g., 5-FU) alone, and this compound + Chemotherapy agent.3. Administer each treatment at its optimized dose and schedule.4. Monitor tumor growth and animal health. The combination is synergistic if the tumor growth inhibition is significantly greater than the additive effect of each agent alone.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)
VariousMultiple Types0.58 - 15024 - 96
MCF-7Breast Cancer20 - 80 (induces apoptosis)Not Specified
SKOV3Ovarian CancerNot Specified (49.1% inhibition)Not Specified
A2780Ovarian CancerNot Specified (32.4% inhibition)Not Specified
PS1dE9/APPS miceAlzheimer's Model4.92 (inhibition of Aβ fibrils)Not Specified
PS1dE9/APPS miceAlzheimer's Model6.81 (disaggregation of Aβ fibrils)Not Specified
Source: Data compiled from multiple studies.[1][2][7]

Table 2: In Vivo Efficacy of this compound in Combination Therapies

Cancer ModelCombination TreatmentKey Finding
HT-29 Colon Cancer XenograftThis compound + Resveratrol + 5-FUTumor inhibition rate increased from ~30% (5-FU alone) to 55% in the high-dose combination group.[1][2]
NSCLC XenograftThis compound + CisplatinTumor weight in the combination group was ~50% of the cisplatin-only group.[1][2]
Breast Cancer ModelThis compound + RadiotherapySynergistic suppression of tumor growth without observed liver damage.[1][2]
Source: Data compiled from multiple studies.[1][2]

Visualized Workflows and Pathways

experimental_workflow cluster_0 In Vitro Troubleshooting cluster_1 In Vivo Troubleshooting problem1 Low Efficacy in Cell Assays sol1 Optimize Solubilization (e.g., DMSO stock) problem1->sol1 sol2 Determine Cell-Specific IC50 (MTT Assay) problem1->sol2 sol3 Test Different Durations (Time-Course Study) problem1->sol3 sol4 Consider Nanoformulation sol1->sol4 problem2 Limited Efficacy in Animal Models sol5 Improve Bioavailability (e.g., Solid Dispersion, i.p. injection) problem2->sol5 sol6 Optimize Dose & Schedule problem2->sol6 sol7 Explore Combination Therapy (e.g., + Cisplatin / 5-FU) problem2->sol7

Caption: Troubleshooting workflow for common this compound experimental issues.

ginkgetin_pathways cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_akt AKT/GSK-3β Pathway cluster_sting cGAS-STING Pathway This compound This compound JAK2 p-JAK2 This compound->JAK2 inhibits STAT3 p-STAT3 This compound->STAT3 inhibits ERK p-ERK This compound->ERK modulates AKT AKT This compound->AKT modulates STING STING Activation This compound->STING inhibits JAK2->STAT3 phosphorylates outcome Cell Cycle Arrest Apoptosis Anti-Angiogenesis Anti-Inflammation JAK2->outcome ERK->outcome JNK p-JNK p38 p-p38 GSK3b GSK-3β AKT->GSK3b AKT->outcome STING->outcome

Caption: Key signaling pathways modulated by this compound in cancer and inflammation.

nanoformulation_strategy cluster_methods Enhancement Strategies start This compound (Poor Water Solubility) nano Nanoformulation (Liposomes, Nanoparticles) start->nano sd Solid Dispersion (with hydrophilic polymer) start->sd combo Combination Therapy (with Cisplatin, 5-FU, etc.) start->combo outcome Improved Solubility Enhanced Bioavailability Synergistic Efficacy nano->outcome sd->outcome combo->outcome

Caption: Strategies to enhance the therapeutic efficacy of this compound.

References

Technical Support Center: Addressing Off-Target Effects of Ginkgetin in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ginkgetin. Our goal is to help you design robust experiments and accurately interpret your data by addressing the compound's known off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of this compound?

This compound is a promiscuous molecule, meaning it interacts with multiple cellular targets. This pleiotropic nature is responsible for its broad range of biological activities but also contributes to its off-target effects. Understanding its primary and secondary targets is crucial for designing specific experiments.

This compound has been shown to modulate several key signaling pathways, including:

  • JAK/STAT pathway[1]

  • Wnt/β-catenin pathway[1]

  • PI3K/Akt/mTOR pathway[1]

  • MAPK pathway[1]

  • NF-κB signaling[2]

A summary of some reported molecular targets is presented below.

Target FamilySpecific Target(s)Reported Effect
Kinases Akt, GSK-3β, MAPKs, STAT3Inhibition or modulation of phosphorylation
Transcription Factors NF-κB, β-catenin, STAT3Inhibition of nuclear translocation and activity
Enzymes Carboxylesterase 2 (CES2), 3CLproInhibition
Other Wnt signaling components, TNF-αModulation of pathway activity

Q2: How do I select an appropriate experimental concentration for this compound to minimize off-target effects?

Selecting the right concentration is critical. A high concentration is more likely to induce off-target effects and cytotoxicity. We recommend performing a dose-response curve for your specific cell line and assay.

General Concentration Ranges from Literature:

Cell TypeConcentration Range (µM)Duration (hours)Observed EffectReference
Prostate Cancer (DU145)548G0/G1 phase arrest[1][3]
Medulloblastoma (Daoy, D283)10 - 3048G2/M cell cycle arrest[1][3]
Colon Cancer (HCT-116)1048G2/M cell cycle arrest[1][3]
Breast Cancer (MCF-7)20 - 80-Apoptosis[1][3]
Leukemia (K562)19.2 - 38.9 (IC50)24 - 72Proliferation inhibition[4]
Osteosarcoma cellsDose-dependent-Growth inhibition, apoptosis[5]

Recommendation: Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 (half-maximal effective concentration) for your desired on-target effect and the CC50 (half-maximal cytotoxic concentration). Aim to work within a concentration range that maximizes the on-target effect while minimizing cytotoxicity.

Q3: What are appropriate negative controls for this compound experiments?

Using proper negative controls is essential to distinguish the specific effects of this compound from non-specific or off-target effects.

  • Vehicle Control: The most basic and essential control is the vehicle in which this compound is dissolved (commonly DMSO). This accounts for any effects of the solvent on your experimental system.

  • Inactive Analog Control: The ideal negative control is a structurally similar but biologically inactive analog of this compound. However, a well-established inactive analog for this compound is not commercially available.

  • Alternative Negative Controls (when an inactive analog is unavailable):

    • Structurally Unrelated Inhibitor: Use a well-characterized inhibitor of a different pathway to demonstrate that the observed effect is specific to this compound's mechanism.

    • "Late" Addition Control: In some kinetic experiments, adding this compound at a late time point where it is not expected to produce an effect can help identify non-specific artifacts.

Q4: How can I validate that this compound is engaging with my intended target in my experimental system?

Target engagement assays are crucial to confirm that this compound is interacting with your protein of interest in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This is a powerful, label-free method to assess target engagement in cells and tissues.[6][7][8][9] The principle is that a ligand binding to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells treated with this compound to various temperatures, you can assess the amount of soluble target protein remaining. An increase in the target protein's melting temperature in the presence of this compound indicates direct binding.

  • Genetic Approaches:

    • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. If the effect of this compound is diminished or abolished in these cells compared to wild-type cells, it provides strong evidence that the effect is mediated through that target.[10]

    • Overexpression of a Resistant Mutant: If the binding site of this compound on the target is known, you can overexpress a mutant version of the target that this compound cannot bind to. If the this compound-induced phenotype is rescued in these cells, it confirms target engagement.

  • Biochemical Approaches:

    • Co-immunoprecipitation (Co-IP): If your target is part of a protein complex, you can perform a Co-IP of the target protein from cells treated with and without this compound. Changes in the protein-protein interactions within the complex can indicate target engagement.

Troubleshooting Guides

Problem 1: High cytotoxicity observed at concentrations required for the desired biological effect.

Possible Cause Troubleshooting Step
Off-target toxicity 1. Perform a detailed dose-response and time-course experiment: Determine the lowest effective concentration and shortest incubation time that still produces the desired on-target effect. 2. Use a more sensitive readout for your on-target effect: This may allow you to use lower concentrations of this compound. 3. Consider a different cell line: Sensitivity to off-target effects can be cell-type specific.
Solvent (DMSO) toxicity Ensure the final DMSO concentration is consistent across all samples and is below the toxic threshold for your cell line (typically <0.5%).
This compound instability Prepare fresh stock solutions of this compound and protect them from light.

Problem 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Cellular state variability Standardize cell culture conditions, including cell density at the time of treatment, passage number, and media composition. Perform experiments with cells in the same growth phase (e.g., logarithmic phase).
This compound precipitation Visually inspect the media after adding this compound to ensure it is fully dissolved. If precipitation occurs, try preparing a fresh, lower concentration stock solution.
Assay interference Run a cell-free control to check if this compound interferes with your assay components (e.g., fluorescence or absorbance readings).

Problem 3: Difficulty in attributing the observed effect to a specific target.

Possible Cause Troubleshooting Step
Multiple targets of this compound 1. Use orthogonal validation methods: Combine genetic approaches (knockdown/knockout) with biophysical methods (CETSA) to build a stronger case for your intended target. 2. Pharmacological inhibition of downstream effectors: If your target is in a known signaling pathway, use specific inhibitors of downstream proteins to see if the effect of this compound is blocked.
Indirect effects This compound may be affecting your readout indirectly. Map the signaling pathway and investigate the effect of this compound on upstream and downstream components of your target.

Experimental Protocols

Protocol 1: Determining this compound's IC50 for Cytotoxicity using MTT Assay

This protocol provides a method to determine the concentration of this compound that induces 50% cytotoxicity in a given cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (high-purity)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Validating Target Engagement using Western Blot-based CETSA

This protocol outlines a workflow to confirm the binding of this compound to a specific target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or a thermal cycler

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes. Include a non-heated control at 37°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody for the target protein.

    • Incubate with the secondary antibody and detect using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both this compound-treated and vehicle-treated samples.

    • Normalize the intensities to the 37°C sample for each treatment group.

    • Plot the normalized intensities against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated samples indicates target stabilization and therefore, target engagement.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways known to be modulated by this compound. Understanding these pathways can help in designing experiments to investigate on-target and off-target effects.

ginkgetin_jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates This compound This compound This compound->JAK Inhibits This compound->STAT Inhibits

Caption: this compound's inhibitory effect on the JAK/STAT pathway.

ginkgetin_wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates (when stable) TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates This compound This compound This compound->Destruction_Complex Modulates This compound->Beta_Catenin Inhibits Translocation

Caption: this compound's modulation of the Wnt/β-catenin pathway.

ginkgetin_pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

References

Technical Support Center: Enhancing Reproducibility in Ginkgetin Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges in ginkgetin experimentation. By offering detailed troubleshooting advice, standardized protocols, and clear data presentation, we aim to improve the reproducibility and reliability of this compound studies.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions for in vitro experiments?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. A concentration of 50 mg/mL in fresh, high-quality DMSO can be achieved.[1] It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.[1]

Q2: How should I store this compound powder and stock solutions to ensure stability?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored for up to 1 year at -80°C or for 1 month at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]

Q3: I am extracting this compound from Ginkgo biloba leaves. What factors can influence the yield and purity?

A3: The concentration of this compound and other biflavones in Ginkgo biloba leaves can vary significantly depending on the season and geographical location of the plant.[2][3] Generally, the content of biflavones, including this compound, tends to be higher in autumn leaves.[4][5] For quality control, it is essential to use authenticated plant material and consider the time of harvest.

Q4: Are there any known impurities in ginkgo extracts that I should be aware of?

A4: Yes, ginkgolic acids are common impurities in ginkgo extracts and are known to have potential toxicity.[6][7] Standardized extraction processes often include steps to limit the content of ginkgolic acids to 5 ppm.[6] When preparing your own extracts, it is advisable to incorporate purification steps to remove these compounds.

Q5: My in vitro antioxidant assay results with this compound are inconsistent with published literature. What could be the reason?

A5: There are conflicting reports on the direct antioxidant activity of this compound. Some studies have shown weak antioxidant potential in cell-free assays. The protective effects of this compound against oxidative stress in cellular models may be indirect, possibly through the modulation of endogenous antioxidant enzymes and signaling pathways, rather than direct radical scavenging. Therefore, the choice of assay and experimental model is critical for interpreting antioxidant activity.

Troubleshooting Guides

In Vitro Experimentation
ProblemPossible Cause(s)Recommended Solution(s)
Low or no cellular activity - Poor solubility: this compound may have precipitated out of the culture medium.- Incorrect dosage: The concentration of this compound may be too low to elicit a response.- Cell line insensitivity: The chosen cell line may not be responsive to this compound.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity and enhance solubility.- Perform a dose-response study to determine the optimal concentration for your specific cell line and assay.- Review literature to confirm that your cell line is an appropriate model for the biological effect you are studying.
High background or off-target effects - High this compound concentration: Excessive concentrations can lead to non-specific effects or cytotoxicity.- Impure this compound: Contaminants in the this compound sample may be causing the observed effects.- Determine the IC50 value for your cell line and use concentrations within the effective range.- Verify the purity of your this compound using techniques like HPLC.[4][8] If possible, use a certified reference standard.
Inconsistent results in cell viability assays (e.g., MTT, CCK-8) - Variability in seeding density: Inconsistent cell numbers at the start of the experiment.- Uneven drug distribution: Inadequate mixing of this compound in the culture wells.- Fluctuating incubation times: Variation in the duration of this compound exposure.- Ensure a uniform single-cell suspension before seeding and check for even cell distribution across the plate.- Gently mix the plate after adding this compound to ensure uniform distribution.- Standardize the incubation time for all experiments.
In Vivo Experimentation
ProblemPossible Cause(s)Recommended Solution(s)
Low bioavailability after oral administration - Poor aqueous solubility of this compound: this compound is poorly soluble in water, which limits its absorption.- Inadequate formulation: Improper preparation of the this compound suspension.- Prepare a homogeneous suspension for oral administration. A common method is to use carboxymethylcellulose sodium (CMC-Na) as a vehicle.[1] For a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly.[1]- Consider intraperitoneal (i.p.) injection as an alternative route of administration, which may offer higher bioavailability.[9]
Variability in tumor growth in xenograft models - Inconsistent this compound dosage: Errors in the preparation or administration of the this compound formulation.- Differences in tumor implantation: Variation in the number of cells injected or the injection site.- Animal-to-animal variability: Inherent biological differences between animals.- Prepare the this compound formulation fresh before each administration and ensure accurate dosing based on animal weight.- Standardize the tumor cell implantation procedure.- Increase the number of animals per group to account for biological variability and improve statistical power.

Experimental Protocols

Preparation of this compound Stock Solution (for In Vitro Use)
  • Materials:

    • This compound powder (high purity)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, sterile DMSO to achieve a stock concentration of 50 mg/mL (88.25 mM).[1]

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]

Western Blot Analysis of this compound's Effect on Protein Phosphorylation
  • Cell Culture and Treatment:

    • Seed the cells of interest in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (or vehicle control) for the desired time.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-STAT3, STAT3, p-p65, p65) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
DaoyMedulloblastomaMTT14.65 ± 0.0748[10]
D283MedulloblastomaMTT15.81 ± 0.5748[10]
HepG2Hepatocellular CarcinomaMTTDose-dependent reduction in viability24 and 48
In Vivo Administration of this compound
Animal ModelAdministration RouteDosageTreatment ScheduleObserved EffectReference
RatIntraperitoneal (i.p.)100 and 200 mg/kg5 days prior to MCAOAttenuated neurological score and brain water content[9]
Nude mice (xenograft)Oral (p.o.) / Intraperitoneal (i.p.)20-100 mg/kg (p.o.), 10-30 mg/kg (i.p.)DailyTumor growth inhibition

Visualizations

Signaling Pathways

Below are diagrams of key signaling pathways modulated by this compound, generated using the DOT language.

ginkgetin_jak_stat_pathway cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak p_jak p-JAK jak->p_jak Phosphorylation stat3 STAT3 p_jak->stat3 p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus gene_expression Target Gene Expression (e.g., Bcl-xL, Survivin) nucleus->gene_expression Transcription This compound This compound This compound->p_jak Inhibits This compound->p_stat3 Inhibits

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

ginkgetin_nfkb_pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TBHP) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikba IκBα ikb_kinase->ikba Phosphorylates p_ikba p-IκBα ikba->p_ikba proteasome Proteasomal Degradation p_ikba->proteasome nfkb p65/p50 nucleus Nucleus nfkb->nucleus Translocation ikba_nfkb IκBα-p65/p50 (Inactive) ikba_nfkb->ikba ikba_nfkb->nfkb gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->gene_expression Transcription This compound This compound This compound->ikb_kinase Inhibits This compound->p_ikba Decreases

Caption: this compound's inhibitory effect on the NF-κB pathway.

ginkgetin_mapk_pathway stimulus Stress Stimulus (e.g., TBHP) receptor Receptor stimulus->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk p38 p38 mapkk->p38 jnk JNK mapkk->jnk erk ERK mapkk->erk p_p38 p-p38 p38->p_p38 p_jnk p-JNK jnk->p_jnk p_erk p-ERK erk->p_erk transcription_factors Transcription Factors p_p38->transcription_factors p_jnk->transcription_factors p_erk->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response This compound This compound This compound->p_p38 Inhibits This compound->p_jnk Inhibits This compound->p_erk Inhibits

Caption: this compound inhibits the phosphorylation of p38, JNK, and ERK in the MAPK pathway.[11]

Experimental Workflow

ginkgetin_extraction_workflow start Dried Ginkgo biloba Leaves grind Grind to Fine Powder start->grind extract Solvent Extraction (e.g., 95% Ethanol Reflux) grind->extract concentrate Concentrate Extract extract->concentrate partition Liquid-Liquid Partition (e.g., with Petroleum Ether, Ethyl Acetate) concentrate->partition column_chrom Silica Gel Column Chromatography partition->column_chrom fraction_collect Collect Fractions column_chrom->fraction_collect hplc Preparative HPLC fraction_collect->hplc pure_this compound Pure this compound hplc->pure_this compound qc Quality Control (Analytical HPLC, MS) pure_this compound->qc

Caption: A generalized workflow for the extraction and purification of this compound.

References

Validation & Comparative

Ginkgetin Demonstrates Potent In Vivo Anti-Cancer Efficacy Across Multiple Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent in vivo studies confirms the significant anti-tumor activity of ginkgetin, a naturally occurring biflavone from Ginkgo biloba leaves. These studies, utilizing various xenograft models, provide compelling evidence of this compound's ability to inhibit tumor growth, modulate key signaling pathways, and, in some cases, synergize with conventional chemotherapy agents. This guide synthesizes the key quantitative data and experimental methodologies from this body of research to offer an objective comparison of this compound's performance as a potential anti-cancer therapeutic.

This compound has shown remarkable anti-cancer effects in vivo against a range of cancers, including lung, ovarian, breast, prostate, colon, and hepatocellular carcinoma.[1] The primary mechanism of its anti-tumor efficacy is attributed to its multifaceted impact on cancer cells, including the induction of cell cycle arrest and apoptosis, as well as the prevention of migration, invasion, and angiogenesis.[1]

Comparative Analysis of In Vivo Anti-Tumor Effects

The following table summarizes the key quantitative outcomes from various in vivo studies investigating the anti-cancer effects of this compound. The data highlights this compound's ability to significantly reduce tumor volume and weight in different cancer models.

Cancer TypeAnimal ModelCell LineThis compound DosageTreatment DurationKey Findings
Prostate Cancer Nude Mouse XenograftDU-145Not Specified23 days65.6% suppression in tumor volume and 67.4% suppression in tumor weight.[2]
Ovarian Cancer BALB/c Nude Mouse XenograftA2780Not SpecifiedNot SpecifiedSignificant reduction in tumor volume.[3]
Breast Cancer SCID Mouse XenograftMDA-MB-23130 mg/kg (intraperitoneally)Not SpecifiedSignificant suppression of tumor growth compared to the vehicle group.[4]
Breast Cancer Nude Mouse XenograftMCF-7Not SpecifiedNot SpecifiedObvious inhibition of tumor growth and induction of apoptosis.[5]
Hepatocellular Carcinoma Nude Mouse XenograftNot SpecifiedNot SpecifiedNot SpecifiedInhibition of tumor growth.[6]
Non-Small Cell Lung Cancer Nude Mouse XenograftA54930 mg/kg (intraperitoneally)42 days50% tumor inhibitory rate, comparable to cisplatin (B142131) (48%).
Colon Cancer (in combination with 5-FU and Resveratrol) Nude Mouse XenograftHT-29High Dose CombinationNot SpecifiedTumor inhibition rate of 55% compared to 30% for 5-FU alone.[1]
Leukemia (in combination with etanercept) Xenograft Mouse ModelK562Not SpecifiedNot SpecifiedAttenuation of this compound-induced inhibitory effects on tumor growth.[7]

Key Signaling Pathways Modulated by this compound In Vivo

This compound exerts its anti-cancer effects by modulating several critical signaling pathways.[1][8] These include the JAK/STAT, Wnt/β-catenin, AKT/GSK-3β, and MAPK pathways.[1][8] In ovarian cancer, for instance, this compound's anti-tumor effects are associated with the downregulation of p-STAT3 and p-ERK.[3] In breast cancer, it has been shown to up-regulate the expression of p-ERK, p-p38, and p-JNK.[5]

Ginkgetin_Signaling_Pathways This compound This compound JAK_STAT JAK/STAT Pathway This compound->JAK_STAT MAPK MAPK Pathway This compound->MAPK Wnt_beta_catenin Wnt/β-catenin Pathway This compound->Wnt_beta_catenin Tumor_Growth_Inhibition Tumor Growth Inhibition JAK_STAT->Tumor_Growth_Inhibition MAPK->Tumor_Growth_Inhibition Wnt_beta_catenin->Tumor_Growth_Inhibition

Caption: Key signaling pathways modulated by this compound leading to tumor growth inhibition.

Experimental Protocols for In Vivo Studies

The following provides a generalized experimental protocol for a xenograft mouse model study, based on methodologies cited in the reviewed literature.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., A549, DU-145, MCF-7, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., ~90 mm³).[9]

3. Treatment Administration:

  • Mice are randomly assigned to control and treatment groups.

  • This compound is administered via intragastric gavage or intraperitoneal injection at a specified dosage and frequency.[3][9]

  • The control group receives a vehicle solution.

  • In combination studies, other therapeutic agents (e.g., 5-Fluorouracil, cisplatin) are administered according to their respective protocols.[1][9]

4. Monitoring and Data Collection:

  • Tumor volume is measured regularly (e.g., every few days) using calipers and calculated using the formula: (length × width²)/2.[9]

  • Body weight of the mice is monitored to assess toxicity.[9]

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

5. Immunohistochemical and Molecular Analysis:

  • Tumor tissues are collected for further analysis, such as Western blotting to determine the expression levels of key proteins in the targeted signaling pathways.[2][3]

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment 5. This compound Administration Randomization->Treatment Monitoring 6. Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 7. Euthanasia and Tumor Excision Monitoring->Euthanasia Analysis 8. Data Analysis & Immunohistochemistry Euthanasia->Analysis

Caption: A typical experimental workflow for in vivo assessment of this compound's anti-cancer effects.

References

Validating Ginkgetin's Molecular Targets: A Comparative Guide to CRISPR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the molecular targets of a natural product like ginkgetin is a critical step in the journey from discovery to clinical application. This guide provides an objective comparison of CRISPR--based target validation with other established methods, supported by representative experimental data and detailed protocols to aid in the design and execution of your research.

This compound, a biflavone found in the leaves of the Ginkgo biloba tree, has demonstrated a range of anti-cancer activities by modulating multiple signaling pathways.[1] Key pathways implicated in this compound's mechanism of action include the Wnt/β-catenin, JAK/STAT, Akt/GSK-3β, and MAPK signaling cascades.[2] However, definitively identifying the direct molecular targets within these pathways is crucial for its development as a therapeutic agent. This guide focuses on the methodologies available for this critical validation step.

Comparing Target Validation Methodologies: CRISPR vs. Alternatives

The gold standard for target validation is the ability to demonstrate that modulating a specific gene or protein phenocopies the effect of the compound of interest. CRISPR-Cas9 technology has emerged as a powerful tool for this purpose, offering precise and permanent gene knockout.[3] This section compares CRISPR-based validation with other common techniques: RNA interference (RNAi) and chemical inhibitors.

FeatureCRISPR-Cas9 KnockoutRNA Interference (siRNA/shRNA)Chemical Inhibitors
Mechanism Permanent gene knockout at the DNA level.[4]Transient gene knockdown at the mRNA level.[5]Direct binding and inhibition of protein function.
Specificity High, with off-target effects being a consideration that can be mitigated with careful guide RNA design.[4]Moderate to high, but prone to significant off-target effects.[5][6]Varies widely; can have off-target effects on related proteins.
Efficacy Complete loss of protein expression is achievable.[4]Incomplete knockdown is common, which can lead to ambiguous results.[7]Potency and efficacy can vary significantly between compounds.
Permanence Permanent and heritable modification.[4]Transient effect, requiring continuous presence of siRNA/shRNA.[5]Reversible upon removal of the inhibitor.
Ease of Use Moderately complex, requiring expertise in molecular biology and cell culture.[2]Relatively straightforward to implement.Simple to apply to cell cultures.
Cost Moderate to high, depending on the scale of the experiment.Low to moderate.Varies depending on the cost of the inhibitor.

Quantitative Data Presentation: A Representative Comparison

While a direct head-to-head study validating a specific this compound target with all three methods is not yet available in the published literature, the following table presents representative quantitative data from studies evaluating the efficacy of each method in modulating a target within a relevant signaling pathway. This data illustrates the potential outcomes of each validation approach.

Table 1: Representative Quantitative Data for Target Validation Methods

Validation MethodTarget Gene/ProteinCell LineTreatmentQuantitative OutcomeInterpretation
CRISPR-Cas9 Knockout β-catenin (CTNNB1)HEK293T->95% reduction in β-catenin protein expression.[8]Demonstrates highly efficient and near-complete knockout of the target gene.
RNA Interference (siRNA) STAT3786-OsiRNA against STAT3~70% reduction in STAT3 protein expression.[9]Shows significant but incomplete knockdown of the target gene.
Chemical Inhibitor GSK-3βMesenchymal Stem CellsAkti-1/2 (Akt inhibitor)~50% reduction in GSK-3β phosphorylation at Ser-9.[10]Illustrates partial inhibition of a downstream target by inhibiting an upstream kinase.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout for Validating a this compound Target

This protocol outlines the steps to generate a knockout cell line for a putative this compound target (e.g., a key component of the Wnt/β-catenin pathway) and assess the impact on this compound's efficacy.[11][12]

1. Guide RNA (gRNA) Design and Cloning:

  • Design two to four gRNAs targeting a constitutive exon of the target gene using a design tool (e.g., CHOPCHOP).
  • Synthesize and anneal complementary oligonucleotides for each gRNA.
  • Clone the annealed oligonucleotides into a Cas9-expressing lentiviral vector (e.g., lentiCRISPRv2).

2. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the gRNA-cloned lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
  • Harvest the virus-containing supernatant after 48-72 hours.
  • Transduce the target cancer cell line with the lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5.

3. Selection and Clonal Isolation:

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
  • Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.

4. Validation of Knockout:

  • Expand the single-cell clones.
  • Extract genomic DNA and perform PCR followed by Sanger sequencing or next-generation sequencing (NGS) to confirm the presence of insertions or deletions (indels) at the target locus.
  • Perform Western blotting to confirm the absence of the target protein.

5. Phenotypic Assays:

  • Treat the validated knockout and wild-type control cell lines with a range of this compound concentrations.
  • Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine if the knockout confers resistance to this compound.
  • Conduct pathway-specific reporter assays (e.g., TOP/FOPflash for Wnt signaling) to confirm the disruption of the signaling pathway.

Protocol 2: RNAi-Mediated Knockdown for Validating a this compound Target

This protocol describes the transient knockdown of a putative this compound target using siRNA.

1. siRNA Design and Synthesis:

  • Design two to three siRNAs targeting the mRNA of the gene of interest using a reputable design tool.
  • Synthesize the siRNAs and a non-targeting control siRNA.

2. Transfection:

  • Plate the target cancer cell line to be 50-70% confluent at the time of transfection.
  • Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
  • Add the complexes to the cells and incubate for 24-72 hours.

3. Validation of Knockdown:

  • Harvest the cells and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in target mRNA levels.
  • Perform Western blotting to confirm the reduction in target protein levels.

4. Phenotypic Assays:

  • Following confirmation of knockdown, treat the cells with this compound.
  • Perform cell viability and pathway-specific assays as described in the CRISPR protocol to assess the effect of the knockdown on this compound's activity.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound Wnt Wnt/β-catenin This compound->Wnt modulates JAK_STAT JAK/STAT This compound->JAK_STAT modulates Akt_GSK3b Akt/GSK-3β This compound->Akt_GSK3b modulates MAPK MAPKs This compound->MAPK modulates Apoptosis Apoptosis Wnt->Apoptosis Proliferation Decreased Proliferation Wnt->Proliferation JAK_STAT->Apoptosis JAK_STAT->Proliferation Akt_GSK3b->Proliferation Metastasis Inhibition of Metastasis Akt_GSK3b->Metastasis MAPK->Apoptosis MAPK->Proliferation

Caption: this compound's multifaceted anti-cancer effects are mediated through the modulation of several key signaling pathways.

G cluster_design 1. Design & Synthesis cluster_delivery 2. Delivery cluster_selection 3. Selection & Validation cluster_phenotype 4. Phenotypic Analysis gRNA_design gRNA Design & Synthesis Lentiviral_packaging Lentiviral Packaging gRNA_design->Lentiviral_packaging Transduction Transduction into Cells Lentiviral_packaging->Transduction Antibiotic_selection Antibiotic Selection Transduction->Antibiotic_selection Single_cell_cloning Single-Cell Cloning Antibiotic_selection->Single_cell_cloning KO_validation Knockout Validation (Sequencing & WB) Single_cell_cloning->KO_validation Ginkgetin_treatment Treat with this compound KO_validation->Ginkgetin_treatment Viability_assay Cell Viability Assay Ginkgetin_treatment->Viability_assay Reporter_assay Pathway Reporter Assay Ginkgetin_treatment->Reporter_assay

Caption: Experimental workflow for CRISPR-Cas9 mediated target validation of this compound.

G cluster_CRISPR CRISPR-Cas9 cluster_RNAi RNAi cluster_Inhibitors Chemical Inhibitors cluster_comparison Comparison CRISPR CRISPR-Cas9 (Permanent Knockout) Specificity Specificity CRISPR->Specificity High Efficacy Efficacy CRISPR->Efficacy High (Complete) Permanence Permanence CRISPR->Permanence Permanent RNAi RNAi (Transient Knockdown) RNAi->Specificity Moderate RNAi->Efficacy Variable (Incomplete) RNAi->Permanence Transient Inhibitors Chemical Inhibitors (Reversible Inhibition) Inhibitors->Specificity Variable Inhibitors->Efficacy Variable Inhibitors->Permanence Reversible

Caption: Logical relationship comparing CRISPR with alternative target validation methods.

Conclusion

References

A Comparative Analysis of Ginkgetin and Other Prominent Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of ginkgetin and other significant biflavonoids, including amentoflavone, bilobetin, isothis compound (B1672240), and sciadopitysin. Biflavonoids, which are dimeric forms of flavonoids, have garnered considerable attention for their diverse pharmacological properties.[1][2] This analysis focuses on their comparative anticancer, neuroprotective, anti-inflammatory, antioxidant, and enzyme inhibitory activities, supported by experimental data to inform future research and drug development endeavors.

Comparative Biological Efficacy: A Tabular Overview

The following tables summarize the quantitative data on the biological activities of this compound and its counterparts, providing a clear comparison of their potency across various experimental models.

Table 1: Comparative Anticancer Activity (IC50, µM)
CompoundCell LineCancer TypeIC50 (µM)AssayReference
This compound RKOColon Cancer0.75Not Specified[3]
LOVOColon Cancer0.6Not Specified[3]
HCT116Colon Cancer4.0 (48h)Not Specified[3]
DaoyMedulloblastoma14.65 ± 0.07 (48h)MTT[3]
D283Medulloblastoma15.81 ± 0.57 (48h)MTT[3]
DU145Prostate Cancer5 (48h)CCK-8[3]
MCF-7Breast Cancer10 (24h)MTT[4]
Bilobetin Huh7Hepatocellular Carcinoma18.28 (48h)MTT[3]
HepG2Hepatocellular Carcinoma19 (72h)MTT[3]
Amentoflavone VariousVariousPotent activity reportedVarious[5][6]
Isothis compound VariousVariousPotent activity reportedVarious[5]
Sciadopitysin VariousVariousModerate activity reportedVarious[5]

Note: The anticancer efficacy of these biflavonoids can vary significantly depending on the cancer cell type and experimental conditions.[3]

Table 2: Comparative Enzyme Inhibitory Activity
CompoundEnzymeInhibitory ActivityReference
This compound AcetylcholinesterasePotent inhibitor[1][7]
Phosphodiesterase 5A1 (PDE5A1)Most potent inhibitor among tested biflavonoids[5]
Cytochrome P450 1B1 (CYP1B1)IC50 = 0.289 µM[8]
Pancreatic LipaseResidual Activity = 41.6%[9]
Isothis compound AcetylcholinesterasePotent inhibitor[1][7]
Cytochrome P450 1B1 (CYP1B1)IC50 = 0.211 µM[8]
Pancreatic LipaseResidual Activity = 35.7%[9]
Amentoflavone α-Amylase & α-GlucosidasePotent inhibitor[1]
Cytochrome P450 1B1 (CYP1B1)Most potent inhibitor (IC50 = 0.054 µM)[8]
Bilobetin Pancreatic LipaseResidual Activity = 22.3%[9]
Sciadopitysin Cytochrome P450 1B1 (CYP1B1)Weakest inhibitor[8][10]
Pancreatic LipaseResidual Activity = 58.6%[9]
Table 3: Comparative Anti-Inflammatory and Antioxidant Activity
CompoundActivityKey FindingsReference
This compound Anti-inflammatoryInhibitory effect on nuclear factor kappa B (NF-κB), greater than isothis compound. Weak inhibitory effect on cyclooxygenase.[5]
AntioxidantModerate activity, less potent than amentoflavone.[5][6]
Isothis compound Anti-inflammatoryInhibitory effect on NF-κB.[5]
Amentoflavone Anti-inflammatoryPotent and selective inhibitory activity on cyclooxygenase, comparable to indomethacin.[5]
AntioxidantBest inhibitory effect among the four tested biflavonoids (amentoflavone, this compound, bilobetin, sciadopitysin).[5][6]
Bilobetin Anti-inflammatoryEffective in lipopolysaccharide-induced RAW264.7 macrophages.[5]
AntioxidantLeast antioxidant activity among 29 specialized metabolites isolated from ginkgo.[5][6]
Sciadopitysin AntioxidantLeast antioxidant activity among 29 specialized metabolites isolated from ginkgo.[5][6]

Signaling Pathways and Molecular Mechanisms

This compound and other biflavonoids exert their biological effects by modulating various signaling pathways. In cancer, they are known to induce apoptosis and cause cell cycle arrest.[3]

This compound has been shown to modulate key cell cycle regulatory proteins and interfere with signaling pathways such as Wnt/β-catenin, AKT/GSK-3β, and MAPKs.[3] In contrast, bilobetin's pro-apoptotic effects are linked to the inhibition of the anti-apoptotic protein Bcl-2 and induction of G2/M phase cell cycle arrest.[3]

The following diagram illustrates a generalized workflow for assessing the anticancer activity of biflavonoids.

cluster_0 In Vitro Analysis cluster_1 Data Analysis Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment This compound or other biflavonoids Cell Viability Assay (MTT/CCK-8) Cell Viability Assay (MTT/CCK-8) Compound Treatment->Cell Viability Assay (MTT/CCK-8) Assess Proliferation Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Measure Cell Death Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Determine Cell Cycle Arrest Western Blot Western Blot Compound Treatment->Western Blot Analyze Protein Expression IC50 Determination IC50 Determination Cell Viability Assay (MTT/CCK-8)->IC50 Determination Protein Expression Levels Protein Expression Levels Western Blot->Protein Expression Levels

Workflow for Evaluating Anticancer Activity of Biflavonoids.

The subsequent diagram depicts the key signaling pathways implicated in the anticancer effects of this compound.

cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound Wnt_beta_catenin Wnt/β-catenin This compound->Wnt_beta_catenin Inhibition AKT_GSK_3beta AKT/GSK-3β This compound->AKT_GSK_3beta Modulation MAPKs MAPKs This compound->MAPKs Modulation Reduced_Proliferation Reduced Proliferation Wnt_beta_catenin->Reduced_Proliferation Apoptosis Apoptosis AKT_GSK_3beta->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPKs->Cell_Cycle_Arrest

Key Signaling Pathways Modulated by this compound in Cancer Cells.

Detailed Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the biflavonoid (e.g., this compound, bilobetin) for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Acetylcholinesterase Inhibition Assay
  • Reagent Preparation: Prepare a solution of acetylcholinesterase (AChE), the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, the biflavonoid inhibitor at various concentrations, and the AChE solution. Incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Initiate Reaction: Add the substrate ATCI and DTNB to start the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the biflavonoid and determine the IC50 value.

Conclusion

This comparative analysis highlights the diverse and potent biological activities of this compound and other biflavonoids. While all examined compounds exhibit promising therapeutic potential, their efficacy varies depending on the specific biological context. Amentoflavone stands out for its antioxidant and anti-inflammatory properties, while this compound and isothis compound are potent acetylcholinesterase inhibitors.[1][7] In the realm of anticancer activity, the effectiveness of each biflavonoid is highly dependent on the cancer cell type.[3] This guide provides a foundation for researchers to further explore the therapeutic applications of these natural compounds, with the provided experimental protocols serving as a practical resource for future investigations.

References

Ginkgetin vs. Quercetin: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ginkgetin, a biflavonoid from Ginkgo biloba leaves, and quercetin (B1663063), a flavonol found in many fruits and vegetables, are both recognized for their potent anti-inflammatory properties. While structurally related as flavonoids, their distinct chemical compositions lead to differences in their mechanisms of action and overall efficacy. This guide provides an objective comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers in their exploration of these natural compounds for therapeutic development.

I. Comparative Overview of In Vitro Anti-inflammatory Activity

Both this compound and quercetin have been shown to modulate key inflammatory markers in vitro, primarily in lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells). They effectively reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3]

The primary mechanism for this activity is the inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] this compound has been shown to inhibit PGE2 production in LPS-induced RAW 264.7 cells by down-regulating COX-2 expression, rather than by directly inhibiting COX-1 or COX-2 enzymes.[1] Quercetin similarly suppresses iNOS and COX-2 expression, contributing to its anti-inflammatory effects.[4]

Table 1: Comparison of In Vitro Anti-inflammatory Effects

ParameterThis compoundQuercetinKey Findings & References
Cell Model RAW 264.7 MacrophagesRAW 264.7 MacrophagesStandard model for in vitro inflammation studies.
Stimulant Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)Induces a strong inflammatory response.
Effect on NO Production InhibitionInhibitionBoth compounds reduce NO levels by downregulating iNOS expression.[1][4]
Effect on PGE2 Production InhibitionInhibitionMediated by suppression of COX-2 expression.[1][3]
Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) InhibitionInhibitionBoth compounds significantly reduce the secretion of key pro-inflammatory cytokines.[2][5]
Mechanism Down-regulation of COX-2 expression.[1]Inhibition of NF-κB and MAPK signaling pathways.[4]Both flavonoids target upstream signaling pathways to exert their effects.

II. Comparative Overview of In Vivo Anti-inflammatory Activity

In vivo models, such as carrageenan-induced paw edema and TPA-induced skin inflammation, confirm the anti-inflammatory potential of both compounds.

This compound, when applied topically, has been shown to dose-dependently inhibit croton oil-induced ear edema in mice.[1] It also reduces edema and PGE2 production in a chronic skin inflammation model induced by multiple treatments of 12-O-tetradecanoylphorbol-13-acetate (TPA).[6]

Quercetin has also demonstrated significant anti-inflammatory effects in various in vivo studies, which are attributed to its ability to modulate multiple signaling pathways and reduce oxidative stress.[7]

Table 2: Comparison of In Vivo Anti-inflammatory Effects

ParameterThis compoundQuercetinKey Findings & References
Animal Model ICR MiceRats/MiceStandard models for acute and chronic inflammation.
Inflammation Model TPA-induced skin inflammation, Croton oil-induced ear edema.[1][6]Carrageenan-induced paw edema.[8]Well-established models to assess anti-inflammatory drug efficacy.
Administration Route TopicalOral GavageDifferent routes reflecting potential therapeutic applications.
Measured Outcome Reduction in ear edema, PGE2 production, and epidermal hyperplasia.[6]Reduction in paw volume.[8]Both compounds show significant reduction in inflammatory symptoms.
Efficacy Dose-dependent inhibition of inflammation.[1]Validated role in treating inflammatory diseases through multiple pathways.[7]Both are effective, though direct comparative studies are limited.

III. Mechanism of Action: Targeting Key Signaling Pathways

The anti-inflammatory effects of this compound and quercetin are largely attributed to their ability to modulate critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response.

NF-κB Signaling: Both compounds are potent inhibitors of the NF-κB pathway.[9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound and quercetin inhibit this process by preventing the degradation of IκBα and blocking the nuclear translocation of p65.[4][9]

MAPK Signaling: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in inflammation. This compound and quercetin have been shown to inhibit the phosphorylation of these kinases.[4][9] By suppressing MAPK activation, they block the downstream signaling cascade that leads to the production of inflammatory mediators.[4][9] For instance, quercetin strongly reduces the activation of phosphorylated ERK and p38 MAP kinase, but not JNK.[4] this compound has been found to inhibit the phosphorylation of p38, JNK, and ERK in chondrocytes.[9]

G Simplified Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB NF-κB (Active p65) MAPK_pathway->NFkB activates IkBa_p IκBα (p) IKK->IkBa_p phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates IkBa_p->NFkB releases This compound This compound This compound->MAPK_pathway This compound->IKK Quercetin Quercetin Quercetin->MAPK_pathway Quercetin->IKK Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription

This compound and Quercetin inhibit NF-κB and MAPK pathways.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments mentioned in this guide.

This assay is fundamental for screening the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators.[11]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[11]

  • Treatment: Cells are pre-treated with various concentrations of this compound or quercetin for 1 hour. A vehicle control (e.g., DMSO) is included.[11]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubating for 24 hours.[11]

  • Measurement of Nitric Oxide (NO):

    • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[12]

    • 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

    • The absorbance is measured at 540 nm. A standard curve is generated using sodium nitrite.[12]

  • Measurement of Cytokines (TNF-α, IL-6):

    • The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[12]

G cluster_analysis Analysis A 1. Seed RAW 264.7 Cells (5x10⁴ cells/well) B 2. Pre-treat with this compound/Quercetin (1 hour) A->B C 3. Stimulate with LPS (1 µg/mL, 24 hours) B->C D 4. Collect Supernatant C->D E1 5a. Griess Assay (Measure NO) D->E1 E2 5b. ELISA (Measure TNF-α, IL-6) D->E2

Workflow for in vitro anti-inflammatory assay.

This is a classic model for evaluating the efficacy of anti-inflammatory drugs on acute inflammation.[8][13]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are fasted overnight with free access to water before the experiment.[8]

  • Grouping: Animals are randomly divided into groups: a negative control group (vehicle), a positive control group (e.g., Indomethacin), and treatment groups receiving different doses of this compound or quercetin.

  • Dosing: Test compounds or vehicle are administered orally (p.o.) via gavage 1 hour before the carrageenan injection.[8]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.[8][14]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[8]

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

V. Conclusion

Both this compound and quercetin are potent natural anti-inflammatory agents that operate through the inhibition of key inflammatory pathways, including NF-κB and MAPKs. While both compounds effectively reduce the production of a wide array of inflammatory mediators both in vitro and in vivo, the existing literature does not provide enough direct comparative studies to definitively declare one as superior. Quercetin is more widely studied and is ubiquitous in the diet.[4] this compound, a biflavonoid, presents a unique chemical structure that warrants further investigation.[1] The choice between these compounds for research or therapeutic development may depend on specific factors such as the target disease, desired bioavailability, and formulation strategies. Further head-to-head comparative studies are necessary to fully elucidate their relative potencies and therapeutic potential.

References

Ginkgetin: A Comparative Analysis of its Neuroprotective Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginko biloba tree, has garnered significant interest for its potential neuroprotective properties. This guide provides a comprehensive comparison of the experimental evidence validating the neuroprotective effects of this compound across various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The data presented herein is collated from peer-reviewed studies to facilitate an objective evaluation of its therapeutic potential.

I. Efficacy in Alzheimer's Disease Models

In preclinical models of Alzheimer's disease, this compound has demonstrated the ability to mitigate key pathological hallmarks of the disease. Studies utilizing APP/PS1 transgenic mice, which are genetically engineered to develop amyloid plaques, have shown significant improvements following long-term dietary supplementation with this compound.

Comparative Efficacy Data
ParameterControl (APP/PS1)This compound-Treated (APP/PS1)Percentage ImprovementReference
Plasma Aβ LevelsHighSignificantly Reduced59% reduction[1][2]
Brain Aβ Plaque BurdenHighSignificantly Reduced51% reduction[1][2]
Cerebral MicrohemorrhagePresentSignificantly Inhibited69% inhibition[1][2]
AstrogliosisSignificantSignificantly Decreased50% decrease[1][2]
Experimental Protocols

Animal Model: The studies utilized APP/PS1 transgenic mice, a well-established model for Alzheimer's disease.[1][2]

Treatment Regimen: Mice were administered a this compound-supplemented diet for 9 months. The daily dosage of this compound was approximately 200 mg/kg of body weight.[1]

Aβ Quantification: Amyloid-beta levels in both plasma and brain homogenates were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISA). Fibrillar Aβ plaques were distinguished from soluble Aβ through fractionation.[1]

Immunohistochemistry: Coronal brain sections were stained immunohistochemically to visualize and quantify the total Aβ plaque burden in the neocortex and hippocampus.[1]

II. Efficacy in Parkinson's Disease Models

This compound has also shown promise in animal models of Parkinson's disease, primarily through its ability to chelate iron and mitigate oxidative stress. Studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's have demonstrated significant neuroprotective effects.

Comparative Efficacy Data
ParameterControl (MPTP-induced)This compound-Treated (MPTP-induced)OutcomeReference
Sensorimotor CoordinationImpairedSignificantly ImprovedProtection against motor deficits[3][4]
Tyrosine Hydroxylase (TH) Expression in Substantia NigraDecreasedDramatically Inhibited DecreasePreservation of dopaminergic neurons[3][4]
Superoxide Dismutase (SOD) Activity in StriatumDecreasedDramatically Inhibited DecreaseAttenuation of oxidative stress[3][4]
Intracellular Labile Iron PoolIncreasedInhibited IncreaseRegulation of iron homeostasis[3]
Experimental Protocols

Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model was used to replicate the dopaminergic neurodegeneration seen in Parkinson's disease.[3][4]

Treatment Regimen: Mice were administered this compound (80 mg/100 g body weight) via gastric gavage for 5 days prior to MPTP injection.[4]

Behavioral Assessment: Sensorimotor coordination was evaluated to assess the functional impact of this compound treatment.[3]

Immunohistochemistry: The expression of tyrosine hydroxylase, a marker for dopaminergic neurons, was measured in the substantia nigra.[3]

Biochemical Assays: Superoxide dismutase activity was measured in the striatum to assess the antioxidant effects of this compound.[3] Iron-chelating properties were determined by measuring the intracellular labile iron pool and the expression of L-ferritin and transferrin receptor 1.[3]

III. Efficacy in Ischemic Stroke Models

In animal models of ischemic stroke, this compound and its aglycone have been shown to reduce neuronal injury and inflammation. The middle cerebral artery occlusion (MCAO) model in rats is commonly used to simulate ischemic stroke.

Comparative Efficacy Data
ParameterControl (MCAO)This compound-Treated (MCAO)OutcomeReference
Neurological Deficit ScoreHighSignificantly ReducedImproved neurological function[5][6]
Brain Water ContentIncreasedDecreasedReduction of cerebral edema[5][7]
Brain Infarction VolumeLargeRemarkably ReducedNeuroprotection against ischemic damage[8]
Neuronal ApoptosisIncreasedReducedInhibition of programmed cell death[5][8]
Experimental Protocols

Animal Model: The middle cerebral artery occlusion (MCAO) model in rats was used to induce ischemic stroke.[5][8]

Treatment Regimen: this compound aglycone was administered intraperitoneally at doses of 100 and 200 mg/kg for five days before MCAO induction.[5][7] In other studies, this compound was administered at doses of 25, 50, and 100 mg/kg following MCAO.[6]

Neurological Assessment: A neurological deficit score was used to evaluate the extent of neurological impairment.[5]

Histological Analysis: Brain water content was measured to assess cerebral edema.[5] Infarct volume was determined to quantify the extent of brain damage.[8]

Apoptosis Assays: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed to detect neuronal apoptosis.[5] The expression of apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2 was analyzed by Western blot.[8]

IV. Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Iron Homeostasis Regulation in Parkinson's Disease

This compound's ability to chelate ferrous ions is a key neuroprotective mechanism in Parkinson's disease models.[3] By regulating iron homeostasis, this compound reduces oxidative stress and subsequent neuronal damage.

G This compound's Regulation of Iron Homeostasis This compound This compound Fe2 Ferrous Iron (Fe2+) This compound->Fe2 chelates L_Ferritin L-Ferritin This compound->L_Ferritin downregulates TfR1 Transferrin Receptor 1 This compound->TfR1 upregulates Neuroprotection Neuroprotection This compound->Neuroprotection leads to Iron_Pool Intracellular Labile Iron Pool Fe2->Iron_Pool contributes to L_Ferritin->Iron_Pool stores iron TfR1->Iron_Pool imports iron Oxidative_Stress Oxidative Stress Iron_Pool->Oxidative_Stress induces

Caption: this compound's role in iron homeostasis.

PI3K/Akt/mTOR Pathway in Ischemic Stroke

This compound has been shown to activate the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and inhibition of apoptosis in the context of cerebral ischemia/reperfusion injury.[8]

G This compound's Activation of the PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR phosphorylates Apoptosis Apoptosis mTOR->Apoptosis inhibits Neuroprotection Neuroprotection mTOR->Neuroprotection promotes

Caption: PI3K/Akt/mTOR signaling by this compound.

TLR4/NF-κB Pathway in Ischemic Stroke

This compound exerts anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines in the ischemic brain.[9]

G This compound's Inhibition of the TLR4/NF-κB Pathway This compound This compound TLR4 TLR4 This compound->TLR4 inhibits Neuroprotection Neuroprotection This compound->Neuroprotection leads to NF_kB NF-κB TLR4->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines promotes transcription of Inflammation Neuroinflammation Pro_inflammatory_Cytokines->Inflammation induce

Caption: TLR4/NF-κB pathway inhibition by this compound.

JAK2/STAT3/SIRT1 Pathway in Ischemic Stroke

This compound aglycone has been found to modulate the JAK2/STAT3/SIRT1 pathway, which is involved in neuroinflammation and neuronal injury in ischemic stroke.[5]

G This compound's Modulation of the JAK2/STAT3/SIRT1 Pathway This compound This compound Aglycone JAK2 JAK2 This compound->JAK2 attenuates STAT3 STAT3 This compound->STAT3 attenuates SIRT1 SIRT1 This compound->SIRT1 modulates Neuroprotection Neuroprotection This compound->Neuroprotection leads to JAK2->STAT3 activates Neuroinflammation_Injury Neuroinflammation & Neuronal Injury STAT3->Neuroinflammation_Injury promotes SIRT1->Neuroinflammation_Injury inhibits

Caption: JAK2/STAT3/SIRT1 modulation by this compound.

Experimental Workflow Overview

The general workflow for evaluating the neuroprotective effects of this compound in animal models involves several key stages, from disease induction to behavioral and molecular analysis.

G Experimental Workflow for Validating this compound's Neuroprotective Effects Animal_Model Animal Model Selection (e.g., APP/PS1 mice, MPTP mice, MCAO rats) Ginkgetin_Admin This compound Administration (Dosage & Duration) Animal_Model->Ginkgetin_Admin Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze, Rotarod) Ginkgetin_Admin->Behavioral_Tests Histological_Analysis Histological & Immunohistochemical Analysis Ginkgetin_Admin->Histological_Analysis Biochemical_Assays Biochemical & Molecular Assays (e.g., ELISA, Western Blot) Ginkgetin_Admin->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis Histological_Analysis->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: General experimental workflow.

References

A Comparative Analysis of the Anticancer Activity of Ginkgetin and Bilobetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgetin and bilobetin (B1667069) are two naturally occurring biflavonoids found in the leaves of the Ginkgo biloba tree. Both compounds have garnered significant attention in oncological research for their potential as anticancer agents. This guide provides a comprehensive comparative analysis of their anticancer activities, summarizing experimental data on their efficacy against various cancer cell lines, detailing the molecular pathways they influence, and outlining the experimental protocols used to elucidate these activities.

Comparative Anticancer Efficacy

This compound and bilobetin have both demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in multiple studies.

In Vitro Cytotoxicity (IC50 Values)

The following table summarizes the IC50 values of this compound and bilobetin in various cancer cell lines. This compound generally exhibits potent anticancer activity with IC50 values often below 5 µM in several cancer types after 24 hours or more of treatment.[1] Data for bilobetin is less extensive but indicates its efficacy, particularly in hepatocellular and cervical cancer cells.

CompoundCancer TypeCell LineIC50 (µM)Incubation Time (h)Assay
This compound Colon CancerRKO0.75Not SpecifiedNot Specified
LOVO0.6Not SpecifiedNot Specified
HCT1164.048Not Specified
MedulloblastomaDaoy14.65 ± 0.0748MTT
D28315.81 ± 0.5748MTT
Prostate CancerDU145548CCK-8
LeukemiaK56238.9, 31.3, 19.224, 48, 72MTT
Ovarian CancerSKOV3~20 (for significant apoptosis)24Not Specified
A2780~20 (for significant apoptosis)24Not Specified
Hepatocellular CarcinomaHepG2Dose-dependent reduction in viability24, 48MTT
Bilobetin Hepatocellular CarcinomaHuh718.2848MTT[2]
HepG21972MTT[2]
Cervical CancerHeLaInduces G2/M arrest at 5-20 µM24Not Specified
Lung CancerNCI-H46014.7948MTT

Note: IC50 values can vary depending on the experimental conditions, such as cell density, culture medium, and the specific assay used.[1]

Mechanisms of Anticancer Action

Both biflavonoids induce cancer cell death primarily through the induction of apoptosis and cell cycle arrest. However, the specific molecular pathways they modulate show some divergence.

Induction of Apoptosis

This compound has been shown to induce apoptosis in a wide array of cancer cell lines.[1] For instance, treatment with 20 µM this compound for 24 hours resulted in apoptosis rates of 49.1% in SKOV3 ovarian cancer cells and 32.4% in A2780 cells.[1] In MCF-7 breast cancer cells, this compound (20-80 µM) induced apoptosis in 8.5% to 33.5% of the cell population.[1]

Bilobetin also induces apoptosis, primarily through the elevation of reactive oxygen species (ROS) and the inhibition of the cytochrome P450 enzyme CYP2J2.[2] This leads to the upregulation of pro-apoptotic proteins such as cleaved PARP, cleaved caspase-3, and Bax.[1][2] In hepatocellular carcinoma cells (Huh7 and HepG2), bilobetin treatment leads to a significant increase in the sub-G1 population, which is indicative of apoptotic cells.[3][4]

CompoundCancer Cell LineApoptotic EffectConcentration (µM)Time (h)
This compound SKOV349.1% apoptosis2024
A278032.4% apoptosis2024
MCF-78.5% - 33.5% apoptosis20 - 80Not Specified
Bilobetin Huh7Increase in sub-G1 phase5, 10, 2024, 48
HepG2Increase in sub-G1 phase5, 10, 2024, 48
HeLaApoptosis induction5, 10, 2024
Cell Cycle Arrest

This compound can induce cell cycle arrest at different phases (G0/G1, S, or G2/M) depending on the cancer cell type and experimental conditions.[2] For example, 5 µM of this compound caused a time-dependent accumulation of prostate cancer cells in the G0/G1 phase.[1] In medulloblastoma and colon cancer cells, this compound (10-30 µM) induced G2/M cell cycle arrest.[1]

Bilobetin has been shown to induce G2/M phase cell cycle arrest in human cervical cancer (HeLa) cells in a dose-dependent manner.[4] After a 24-hour treatment, the percentage of cells in the G2/M phase increased significantly with increasing concentrations of bilobetin.[4]

CompoundCancer Cell LineEffect on Cell CycleConcentration (µM)Time (h)
This compound Prostate Cancer CellsG0/G1 arrest59
Medulloblastoma & Colon Cancer (HCT116)G2/M arrest10 - 3048
Bilobetin HeLaG2/M arrest524
1024
2024

Signaling Pathways

The anticancer activities of this compound and bilobetin are mediated by their modulation of various signaling pathways.

This compound Signaling Pathways

This compound exerts its anticancer effects through multiple signaling pathways, including the JAK/STAT, Wnt/β-catenin, and MAPK pathways.[2] It can also act as a p53 activator by inhibiting MDM2.[2] In certain cancers, like breast cancer, its activity is associated with the downregulation of the estrogen receptor.[2]

Ginkgetin_Signaling_Pathway cluster_jak_stat JAK/STAT Pathway cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK Pathway cluster_p53 p53 Pathway cluster_er Estrogen Receptor Pathway This compound This compound JAK2 JAK2 This compound->JAK2 Wnt Wnt This compound->Wnt MAPKs MAPKs This compound->MAPKs Modulates MDM2 MDM2 This compound->MDM2 Inhibits ER Estrogen Receptor This compound->ER Downregulates STAT3 STAT3 JAK2->STAT3 Inhibits Apoptosis Apoptosis STAT3->Apoptosis beta_catenin β-catenin Wnt->beta_catenin Inhibits CellCycleArrest Cell Cycle Arrest beta_catenin->CellCycleArrest MAPKs->Apoptosis p53 p53 MDM2->p53 Inhibits p53->Apoptosis p53->CellCycleArrest ER->CellCycleArrest

Caption: this compound's multifaceted anticancer signaling pathways.

Bilobetin Signaling Pathways

Bilobetin's pro-apoptotic signaling is initiated by an increase in reactive oxygen species (ROS) and the inhibition of CYP2J2.[2] This leads to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of Bax and subsequent cleavage of caspase-3 and PARP.[1][2] It has also been shown to inhibit the anti-apoptotic protein Bcl-2.[2]

Bilobetin_Signaling_Pathway cluster_ros_cyp cluster_bcl2 cluster_caspase Bilobetin Bilobetin ROS ↑ Reactive Oxygen Species (ROS) Bilobetin->ROS CYP2J2 ↓ CYP2J2 Bilobetin->CYP2J2 Bcl2 ↓ Bcl-2 Bilobetin->Bcl2 CellCycleArrest G2/M Arrest Bilobetin->CellCycleArrest Bax ↑ Bax ROS->Bax Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Bilobetin's pro-apoptotic signaling pathway.

Experimental Protocols

The following are summaries of standard protocols for key experiments used to evaluate the anticancer activities of this compound and bilobetin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound/Bilobetin A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilizing agent (e.g., DMSO) C->D E 5. Measure absorbance at 570 nm D->E

Caption: Experimental workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or bilobetin for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A 1. Treat cells with This compound/Bilobetin B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

  • Cell Treatment: Treat cells with this compound or bilobetin for the specified time.

  • Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A 1. Treat cells with This compound/Bilobetin B 2. Harvest and fix cells (e.g., with cold ethanol) A->B C 3. Treat with RNase B->C D 4. Stain with Propidium Iodide (PI) C->D E 5. Analyze by flow cytometry D->E

Caption: Experimental workflow for cell cycle analysis using PI staining.

  • Cell Treatment: Culture and treat cells with the desired concentrations of this compound or bilobetin.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion

Both this compound and bilobetin demonstrate promising anticancer properties through the induction of apoptosis and cell cycle arrest. This compound appears to have a broader and more extensively studied range of mechanisms, affecting multiple signaling pathways in a variety of cancer types. Bilobetin's anticancer activity, while potent in the models studied, is currently understood to be primarily mediated by ROS production and CYP2J2 inhibition. Further research, particularly direct comparative studies and investigations into bilobetin's effects on a wider range of cancer cell lines, is warranted to fully elucidate its therapeutic potential relative to this compound. This guide provides a foundational understanding for researchers and drug development professionals to design further investigations into these promising natural compounds.

References

Ginkgetin's Impact on Cellular Signaling: A Western Blot-Confirmed Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ginkgetin, a naturally occurring biflavone found in the leaves of the Ginkgo biloba tree, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. A cornerstone of investigating its mechanism of action involves delineating its influence on critical intracellular signaling pathways. Western blot analysis has emerged as a pivotal technique to confirm and quantify the modulatory effects of this compound on the protein expression and phosphorylation status of key signaling molecules. This guide provides a comparative overview of the primary signaling pathways affected by this compound, supported by experimental data confirmed via Western blot, and compares its action to other known pathway inhibitors.

Key Signaling Pathways Modulated by this compound

This compound has been demonstrated to exert its biological effects by targeting several key signaling cascades that are often dysregulated in various pathological conditions. The most prominently reported pathways include:

  • NF-κB Signaling Pathway: Crucial in inflammation and immunity.

  • PI3K/Akt Signaling Pathway: A central regulator of cell survival, growth, and proliferation.

  • MAPK Signaling Pathway: Involved in cellular stress responses, proliferation, and apoptosis.

  • JAK/STAT Signaling Pathway: Plays a critical role in cytokine signaling and immune responses.

The following sections delve into the specific effects of this compound on each of these pathways, presenting a comparison with alternative pharmacological inhibitors, supported by Western blot findings.

Data Presentation: this compound vs. Alternative Inhibitors

The following tables summarize the effects of this compound on key signaling proteins as confirmed by Western blot analysis, alongside a comparison with well-established inhibitors of the respective pathways. The data is compiled from multiple research publications.

Table 1: NF-κB Signaling Pathway

Target ProteinEffect of this compoundAlternative InhibitorEffect of Alternative Inhibitor
p-p65 Decreased phosphorylation[1]BAY 11-7082Inhibits TNF-α-induced IκBα phosphorylation, leading to decreased p65 activation[2][3][4]
IκBα Increased expression/Inhibited degradation[1]BAY 11-7082Stabilizes IκBα by preventing its phosphorylation and subsequent degradation[2]

Table 2: PI3K/Akt Signaling Pathway

Target ProteinEffect of this compoundAlternative InhibitorEffect of Alternative Inhibitor
p-Akt (Ser473) Decreased phosphorylation[5][6]LY294002Potent inhibitor of PI3K, leading to a significant reduction in Akt phosphorylation[7][8][9][10]
GSK-3β Modulation of phosphorylationLY294002Affects downstream targets of Akt, including GSK-3β

Table 3: MAPK Signaling Pathway

Target ProteinEffect of this compoundAlternative InhibitorEffect of Alternative Inhibitor
p-ERK1/2 Increased phosphorylation (in some cancer cells)[11]U0126A highly selective inhibitor of MEK1/2, preventing the phosphorylation of ERK1/2[12][13][14]
p-p38 Increased phosphorylation[11]SB203580A selective inhibitor of p38 MAPK.
p-JNK Increased phosphorylation[11]SP600125A selective inhibitor of JNK.

Table 4: JAK/STAT Signaling Pathway

Target ProteinEffect of this compoundAlternative InhibitorEffect of Alternative Inhibitor
p-JAK2 Decreased phosphorylation[15]AG490A JAK2 inhibitor that blocks its phosphorylation.
p-STAT3 (Tyr705) Decreased phosphorylation[15][16][17][18]StatticA small molecule inhibitor that targets the SH2 domain of STAT3, preventing its phosphorylation and dimerization[9][19][20]

Quantitative Insights into this compound's Potency

While direct comparative densitometry data from a single study is scarce, some studies have reported IC50 values for this compound's effects. For instance, in 786-O renal cell carcinoma cells, this compound exhibited an IC50 value of 7.23 μM for growth suppression and was shown to decrease the levels of phosphorylated STAT3[16]. In DU-145 prostate cancer cells, this compound inhibited STAT3-dependent luciferase activity and the proliferation of these cells with an IC50 of approximately 5 μM[21].

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate the affected signaling pathways and a typical experimental workflow for Western blot analysis.

G cluster_nfkb NF-κB Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa IκBα IKK->IkBa P p65_p50 p65/p50 IKK->p65_p50 IkBa->p65_p50 p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc Gene Gene Expression p65_p50_nuc->Gene This compound This compound This compound->IKK BAY117082 BAY 11-7082 BAY117082->IKK G cluster_pi3k PI3K/Akt Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt P Downstream Downstream Targets (e.g., mTOR, GSK-3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K LY294002 LY294002 LY294002->PI3K G cluster_mapk MAPK Pathway Stimuli Stress/Mitogens MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK P MAPK MAPK (ERK) MAPKK->MAPK P Transcription Transcription Factors MAPK->Transcription Response Cellular Response Transcription->Response This compound This compound This compound->MAPKK U0126 U0126 U0126->MAPKK G cluster_jak_stat JAK/STAT Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer Gene Gene Expression STAT_dimer->Gene This compound This compound This compound->JAK Stattic Stattic Stattic->STAT G start Cell Culture & Treatment (this compound or alternative inhibitor) lysis Cell Lysis (RIPA buffer + inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% non-fat milk or BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-p-STAT3) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analyze Densitometry Analysis detect->analyze

References

A Comparative Analysis of Ginkgetin Efficacy from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ginkgetin, a promising biflavonoid, from various natural origins. By examining its concentration in different plant sources and detailing its biological efficacy through experimental data, this document serves as a valuable resource for research and development in pharmaceuticals and nutraceuticals.

This compound Concentration Across Natural Sources

This compound has been identified in several plant species, with varying concentrations depending on the plant part and geographical location. While Ginkgo biloba is the most well-known source, other genera such as Cephalotaxus and Metasequoia also produce this valuable compound. The following table summarizes the quantitative data available on this compound content from different natural sources.

Natural SourcePlant PartThis compound Concentration (µg/g dry weight)Reference
Ginkgo bilobaTwig Bark33.79 ± 2.80[1]
Seed Petioles146.62 ± 9.37[1]
Sarcotesta (fleshy seed coat)116.53 ± 6.58[1]
Cephalotaxus harringtoniaNot specifiedLower concentrations than in leaves and stems[2]
Metasequoia glyptostroboidesAutumnal LeavesPresence confirmed, but quantitative data not provided in the study[3][4]

Comparative Biological Efficacy of this compound

This compound exhibits a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. While direct comparative studies on the efficacy of this compound isolated from different plant sources are limited, extensive research on this compound, predominantly sourced from Ginkgo biloba, has established its potent biological activities.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer mechanism involves inducing cell cycle arrest and apoptosis.[5][6] The half-maximal inhibitory concentration (IC50) values for this compound against several cancer cell lines are presented below.

Cancer Cell LineCancer TypeIC50 (µM)AssayReference
RKOColon Cancer0.75Not Specified[7]
LOVOColon Cancer0.6Not Specified[7]
HCT116Colon Cancer4.0 (48h)Not Specified[7]
DaoyMedulloblastoma14.65 ± 0.07 (48h)MTT[7]
D283Medulloblastoma15.81 ± 0.57 (48h)MTT[7]
DU145Prostate Cancer5 (48h)CCK-8[7]
HepG2Hepatocellular CarcinomaDose-dependent reduction in viabilityMTT[6][7]
SKOV3Ovarian Cancer20 (24h)Not Specified[5]
A2780Ovarian Cancer20 (24h)Not Specified[5]
Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Studies have demonstrated its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8]

Antioxidant and Neuroprotective Activities

The antioxidant activity of this compound is a subject of ongoing research, with some studies reporting contradictory findings.[8] One study on 29 compounds from G. biloba found this compound to be a less potent antioxidant compared to other flavonoids.[8] However, other research suggests that the neuroprotective effects of biflavonoids like this compound may be mediated by directly blocking cell death cascades rather than through their antioxidant activity.[8] this compound has also been identified as a significant inhibitor of β-secretase, an enzyme implicated in Alzheimer's disease, with a reported IC50 value of 4.92 µM for the inhibition of Aβ fibril formation.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Extraction and Quantification of this compound

Objective: To extract and quantify the amount of this compound from a plant sample.

Protocol: High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, bark) and grind it into a fine powder.

    • Perform an extraction using a suitable solvent, such as 80% ethanol, via methods like Soxhlet extraction or ultrasonication.[9]

    • For the analysis of flavonoid aglycones, the extract must undergo acid hydrolysis. A common method is to reflux the extract with 20% HCl at 85°C for 15 minutes or with 5.5% HCl at 85°C for 30 minutes.[10]

    • After hydrolysis and cooling, neutralize the sample and dilute it with the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.[11]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Cosmosil 5C18-AR, 150 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol (B129727) and 0.3% phosphoric acid in water (e.g., 1:1 v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: 370 nm for flavonols.[10]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 45°C.[12]

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Anticancer Activity Assessment

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HepG2) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[6]

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, and 200 µM) for 24 or 48 hours.[6]

  • MTT Assay:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[13]

    • The MTT is reduced by viable cells to form a purple formazan (B1609692) product.

    • Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[13]

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.[13]

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Anti-inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory effect of this compound.

Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[14]

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).[14]

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5-10 µg/mL) for 24 hours to induce an inflammatory response.[14][15]

  • Griess Assay:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system.[15] This typically involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

    • Measure the absorbance at 540 nm using a microplate reader.[16]

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Compare the NO production in this compound-treated cells to that in LPS-stimulated cells without this compound treatment to assess the inhibitory effect.

Visualizing Key Processes

To better understand the experimental workflows and the biological pathways involved, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Quantification cluster_efficacy Efficacy Testing plant_material Plant Material (e.g., Ginkgo biloba leaves) extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction hydrolysis Acid Hydrolysis (if analyzing aglycones) extraction->hydrolysis hplc HPLC Analysis hydrolysis->hplc quantification Quantification hplc->quantification This compound Purified this compound anticancer Anticancer Assay (e.g., MTT on HepG2 cells) This compound->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., NO production in RAW 264.7) This compound->anti_inflammatory antioxidant Antioxidant Assay (e.g., DPPH) This compound->antioxidant ic50 IC50 Determination anticancer->ic50 no_inhibition NO Inhibition Measurement anti_inflammatory->no_inhibition scavenging_activity Radical Scavenging Activity antioxidant->scavenging_activity

Caption: General workflow for this compound extraction, quantification, and efficacy testing.

ginkgetin_anticancer_pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction cluster_signaling Signaling Pathway Modulation This compound This compound g1_s_arrest G1/S or S Phase Arrest This compound->g1_s_arrest Induces mitochondrial_pathway Mitochondrial Pathway This compound->mitochondrial_pathway Activates jak_stat Inhibition of JAK/STAT Pathway This compound->jak_stat Modulates mapk Modulation of MAPK Pathway This compound->mapk Modulates cancer_cell_death Cancer Cell Death g1_s_arrest->cancer_cell_death cytochrome_c Cytochrome c Release mitochondrial_pathway->cytochrome_c caspase_activation Caspase-3 Activation caspase_activation->cancer_cell_death cytochrome_c->caspase_activation jak_stat->cancer_cell_death mapk->cancer_cell_death

Caption: Simplified signaling pathways of this compound's anticancer activity.

References

Ginkgetin Versus Synthetic Analogs: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ginkgetin, a naturally occurring biflavonoid from the leaves of Ginkgo biloba, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This has spurred interest in the development of synthetic analogs with potentially enhanced efficacy and improved pharmacokinetic profiles. This guide provides a comparative analysis of this compound and available data on related compounds, offering a valuable resource for researchers engaged in the exploration of this promising natural product and its derivatives for therapeutic applications.

Comparative Efficacy: this compound vs. Other Flavonoids

Direct comparative studies on the efficacy of this compound and its synthetic analogs are currently limited in publicly available literature. However, to provide a benchmark for its therapeutic potential, this section presents a summary of the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines. This data highlights the potent anticancer activity of this compound and serves as a reference for the desired activity of potential synthetic derivatives.

Cancer Cell LineCell TypeThis compound IC50 (µM)Citation(s)
K562Chronic Myelogenous Leukemia38.9 (24h), 31.3 (48h), 19.2 (72h)[2]
MDA-MB-231Breast CancerData not quantified, dose-dependent inhibition[3]
BT-474Breast CancerData not quantified, dose-dependent inhibition[3]
MCF-7Breast CancerData not quantified, dose-dependent inhibition[3]
Osteosarcoma cellsOsteosarcomaDose-dependent inhibition[4]

Note: IC50 values can vary depending on the experimental conditions, including cell density, incubation time, and the specific assay used.

While direct synthetic analogs of this compound with comparative efficacy data are not readily found, studies on synthetic analogs of other flavonoids, such as ginkgolic acid, demonstrate the potential for chemical modification to enhance biological activity. For instance, a synthetic analog of ginkgolic acid, designated as 1e, exhibited improved inhibitory activity against PTPN9, a target for type 2 diabetes, compared to the natural compound.[5][6] This underscores the value of pursuing synthetic modifications of this compound to potentially improve its therapeutic index.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details the standard methodologies for key experiments used to evaluate the efficacy of this compound and its potential analogs.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or synthetic analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][8][9][10][11]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of a compound by observing its effect on signaling pathways.

Protocol for Detecting Phosphorylated STAT3 and ERK:

  • Cell Lysis: Treat cells with this compound or its analogs for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of the compound on protein activation.[12][13][14][15]

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for comparative efficacy studies.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Efficacy Testing cluster_mechanistic Mechanism of Action Studies This compound This compound (Natural Product) Cell_Culture Cancer Cell Lines This compound->Cell_Culture Analogs Synthetic Analogs Analogs->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (p-STAT3, p-ERK) Cell_Culture->Western_Blot IC50 Determine IC50 Values MTT_Assay->IC50 Pathway_Analysis Signaling Pathway Modulation Western_Blot->Pathway_Analysis

Caption: Experimental workflow for comparing the efficacy of this compound and its synthetic analogs.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression This compound This compound This compound->JAK Inhibition

Caption: this compound's inhibitory effect on the JAK/STAT signaling pathway.[16][17][18][19][20]

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors Gene_Expression Gene Expression (Cell Proliferation, Differentiation) Transcription_Factors->Gene_Expression This compound This compound This compound->Raf Inhibition

Caption: this compound's modulation of the MAPK/ERK signaling pathway.[21][22][23][24][25]

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. The available data on its potent anticancer activity against a range of cell lines provides a strong rationale for further investigation. While direct comparative studies with synthetic analogs are currently lacking, the success in enhancing the activity of other flavonoids through chemical modification suggests that the synthesis and evaluation of this compound derivatives is a promising avenue for drug discovery. Future research should focus on structure-activity relationship (SAR) studies to identify key pharmacophores and guide the design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its synthetic derivatives.

References

Safety Operating Guide

Navigating the Final Steps: A Guide to the Proper Disposal of Ginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the lifecycle of a chemical compound extends beyond its application in experiments to its safe and responsible disposal. Ginkgetin, a biflavonoid from the Ginkgo biloba plant, is utilized in various research contexts, including studies on its anti-inflammatory and neuroprotective properties.[1][2] Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Although this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), general precautionary measures for handling chemicals should always be followed.[3]

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
Eye Protection Safety glasses with side-shields or goggles are recommended to prevent accidental splashes.
Hand Protection Chemical-resistant gloves, such as nitrile, should be worn to avoid direct skin contact.
Respiratory Protection Not generally required, but if handling the powder form creates dust, a NIOSH-approved respirator may be used.
Protective Clothing A standard laboratory coat is advised to protect clothing from potential spills.

In the event of accidental exposure, the following first aid measures should be taken:

  • After inhalation: Move to fresh air. If symptoms persist, consult a doctor.[3]

  • After skin contact: Wash off with soap and plenty of water.[4]

  • After eye contact: Rinse the opened eye for several minutes under running water.[3]

  • After swallowing: If symptoms persist, consult a doctor.[3]

Step-by-Step Disposal Protocol for this compound

This protocol is applicable to pure this compound, solutions containing this compound, and any contaminated laboratory materials.

1. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Carefully sweep up any solid this compound, minimizing dust formation.

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[5]

  • Liquid this compound Waste (Solutions):

    • Crucially, do not pour this compound solutions down the drain. [6][7]

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • If institutional protocols require, segregate halogenated and non-halogenated solvent waste.[5]

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in a designated solid hazardous waste container.[5]

    • Non-disposable glassware must be decontaminated as described below.

2. Decontamination of Glassware:

  • Triple Rinsing: All containers that have held this compound should be triple-rinsed.[5]

    • First Rinse: Use a suitable solvent (e.g., ethanol (B145695) or methanol, depending on the residue's solubility) to rinse the container. This initial rinsate must be collected as hazardous chemical waste and added to the appropriate liquid waste container.[5]

    • Subsequent Rinses: The second and third rinses can typically be done with water and disposed of down the drain, followed by a large volume of water, provided this complies with local wastewater regulations. Always refer to your institution's specific guidelines.[5]

    • After triple-rinsing, the glassware can be washed using standard laboratory detergent.

3. Waste Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[7][8]

  • Storage Location: Store waste containers in a designated, well-ventilated area, away from incompatible materials. As a general guideline, keep organic waste separate from acids and oxidizers.[5][6]

  • Container Integrity: Ensure that waste containers are in good condition, with no leaks or cracks, and are kept securely closed except when adding waste.[7][9]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or an equivalent body.[5]

  • Under no circumstances should chemical waste be disposed of in regular trash or sewer systems unless explicitly authorized. [9]

Experimental Protocols

While direct experimental protocols for the disposal of this compound are not typically published, the procedures outlined above are based on established best practices for laboratory chemical waste management. The principle of triple rinsing, for example, is a standard and widely accepted method for decontaminating chemical containers.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the decision-making process and necessary steps.

Ginkgetin_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_segregation Step 1: Waste Segregation cluster_containment Step 2: Containment cluster_decontamination Step 3: Decontamination (Non-Disposables) cluster_final Step 4: Final Disposal start This compound Waste (Solid, Liquid, Contaminated Items) solid_waste Solid this compound Waste (Sweep and collect) start->solid_waste liquid_waste Liquid this compound Waste (Solutions) start->liquid_waste contaminated_items Contaminated Disposables (Gloves, paper, etc.) start->contaminated_items glassware Contaminated Glassware start->glassware solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container contaminated_items->solid_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage triple_rinse Triple Rinse Procedure glassware->triple_rinse first_rinse Collect First Rinse as Hazardous Waste triple_rinse->first_rinse subsequent_rinse Dispose Subsequent Rinses (per institutional guidelines) triple_rinse->subsequent_rinse first_rinse->liquid_container pickup Arrange for EH&S Pickup storage->pickup

Caption: Workflow for the proper segregation, containment, and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ginkgetin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A detailed guide on the necessary personal protective equipment (PPE), handling protocols, and disposal procedures for Ginkgetin to ensure the safety of laboratory personnel and maintain a secure research environment.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical to minimize exposure risk and ensure the safe handling and disposal of this bioactive compound. While this compound is not currently classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard precautionary measures for handling chemical compounds.[1]

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound.

OperationMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure).[2]
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[2]
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.[2]
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.[2]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from material reception to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase Receive_Inspect Receive and Inspect this compound Container Don_PPE Don Appropriate PPE Receive_Inspect->Don_PPE Prepare_Work_Area Prepare Clean and Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid this compound (in fume hood/enclosure) Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare this compound Solution (in fume hood) Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Surfaces and Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate and Label Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste According to Institutional Protocols Segregate_Waste->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Logical workflow for the safe handling of this compound.

Toxicological Data Summary

Toxicological EndpointData
Acute Oral Toxicity No data available
Dermal Toxicity No data available
Inhalation Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Carcinogenicity Not classified

Given the lack of specific data, it is imperative to handle this compound with a high degree of caution, assuming it may be harmful until proven otherwise.

Detailed Experimental Protocols

While a specific, validated experimental protocol for handling this compound was not found, the following general procedures are based on best practices for handling powdered active pharmaceutical ingredients (APIs) and should be adapted to specific experimental needs.

Weighing Solid this compound:

  • Perform this operation within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Wear double nitrile gloves, a lab coat, and safety glasses with side shields or goggles. An N95 respirator is also recommended.

  • Use a disposable weigh boat or paper to avoid contamination of the balance.

  • Handle the powder gently to prevent aerosolization.

  • After weighing, carefully transfer the powder to the receiving vessel.

  • Clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as contaminated waste.

Preparing a this compound Solution:

  • Conduct this procedure in a certified chemical fume hood.

  • Wear a chemical-resistant lab coat, chemical splash goggles, and double nitrile gloves.

  • Slowly add the weighed this compound powder to the desired solvent to avoid splashing.

  • If necessary, use sonication or gentle heating to aid dissolution, ensuring the container is appropriately sealed or vented to prevent aerosol release.

  • Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_streams Waste Segregation cluster_disposal_pathway Disposal Pathway Solid_Waste Solid Waste (Unused powder, contaminated PPE, weigh boats) Collect_Solid Collect in labeled, sealed hazardous waste container Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste (Unused solutions, solvent rinses) Collect_Liquid Collect in labeled, sealed, compatible hazardous waste container Liquid_Waste->Collect_Liquid Sharps_Waste Sharps Waste (Contaminated needles, Pasteur pipettes) Collect_Sharps Collect in designated sharps container Sharps_Waste->Collect_Sharps Contact_EHS Contact Environmental Health & Safety (EHS) for pickup Collect_Solid->Contact_EHS Collect_Liquid->Contact_EHS Collect_Sharps->Contact_EHS

Caption: Decision workflow for the disposal of this compound waste.

Waste Streams:

  • Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (gloves, masks, lab coats), weigh boats, and any other solid materials that have come into contact with the compound.

  • Liquid Waste: Encompasses unused this compound solutions, solvents used for rinsing glassware, and any other liquid waste containing the compound.

  • Contaminated Labware: Glassware and other reusable equipment should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

Disposal Procedures:

  • Segregation: Keep this compound waste separate from other laboratory waste streams.

  • Containment:

    • Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.

    • Collect liquid waste in a dedicated, sealed, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated and secure area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[4]

By implementing these safety protocols, researchers can confidently handle this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ginkgetin
Reactant of Route 2
Ginkgetin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.